molecular formula C26H40N7O19P3S2 B15549711 (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA

(2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA

Katalognummer: B15549711
Molekulargewicht: 911.7 g/mol
InChI-Schlüssel: YQHFBNOCNNLEAS-WCWSGWIISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the 1-carboxy group of (2Z)-2-sulfanylpent-2-enedioic acid. It is a conjugate acid of a (2Z)-4-carboxylato-2-sulfanylbut-2-enoyl-CoA(5-). It is a tautomer of a 4-carboxy-2-thioxobutanoyl-CoA.

Eigenschaften

Molekularformel

C26H40N7O19P3S2

Molekulargewicht

911.7 g/mol

IUPAC-Name

(Z)-5-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxo-4-sulfanylpent-3-enoic acid

InChI

InChI=1S/C26H40N7O19P3S2/c1-26(2,20(38)23(39)29-6-5-15(34)28-7-8-57-25(40)14(56)3-4-16(35)36)10-49-55(46,47)52-54(44,45)48-9-13-19(51-53(41,42)43)18(37)24(50-13)33-12-32-17-21(27)30-11-31-22(17)33/h3,11-13,18-20,24,37-38,56H,4-10H2,1-2H3,(H,28,34)(H,29,39)(H,35,36)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/b14-3-/t13-,18-,19-,20?,24-/m1/s1

InChI-Schlüssel

YQHFBNOCNNLEAS-WCWSGWIISA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide on (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA: Structure and Postulated Function

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA. Due to the limited direct research on this specific molecule, this document synthesizes available data on its chemical structure and draws functional inferences from its well-studied stereoisomer, (E)-4-carboxybut-2-enoyl-CoA (commonly known as glutaconyl-CoA). This guide aims to equip researchers with the foundational knowledge required for future investigations into the potential biological significance of the (2Z)-isomer, particularly in the context of metabolic pathways and drug development.

Chemical Structure and Properties

This compound is an acyl-coenzyme A derivative. Its structure is characterized by a four-carbon butenoyl chain with a carboxyl group at one terminus and a thioester linkage to coenzyme A at the other. The "2Z" designation indicates that the substituents around the double bond at the second carbon are on the same side (cis configuration). A sulfanyl (B85325) group is also present at the second carbon position.

PropertyValueSource
Molecular Formula C26H40N7O19P3S2[1]
Molecular Weight 911.68 g/mol [1]
Synonyms (2Z)-4-Carboxy-2-sulfanylbut-2-enoyl-coenzyme A[1]

Postulated Function and Biological Context

Direct experimental evidence for the biological function of this compound is not available in the current scientific literature. However, significant insights can be drawn from its trans-isomer, (E)-4-carboxybut-2-enoyl-CoA (glutaconyl-CoA), which is a known intermediate in the fermentation of glutamate (B1630785) by certain anaerobic bacteria, such as Acidaminococcus fermentans.

The metabolic pathway involving glutaconyl-CoA is centered around the enzyme Glutaconate CoA-transferase (EC 2.8.3.12). This enzyme catalyzes the transfer of coenzyme A from acetyl-CoA to (E)-glutaconate, forming (E)-glutaconyl-CoA.[2][3][4] Crucially, studies on Glutaconate CoA-transferase have demonstrated that the enzyme is specific for the (E)-isomer of glutaconate and shows no activity with the (Z)-isomer.[2] This enzymatic specificity suggests that this compound is unlikely to be a substrate for this enzyme or participate in this specific metabolic pathway.

The potential biological relevance of the (2Z)-isomer, if any, remains to be elucidated. It could be a transient, non-enzymatically formed species, a product of a yet-to-be-discovered enzymatic reaction, or a synthetic compound used in research.

The Glutaconate CoA-Transferase Pathway: A Model for a Related Metabolic Process

To provide a framework for understanding the potential metabolic neighborhood of carboxylated butenoyl-CoA molecules, the well-characterized glutaconate CoA-transferase pathway is presented below.

Glutaconate_CoA_Transferase_Pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products acetyl_coa Acetyl-CoA gct Glutaconate CoA-Transferase (EC 2.8.3.12) acetyl_coa->gct e_glutaconate (E)-Glutaconate e_glutaconate->gct acetate Acetate gct->acetate glutaconyl_coa (E)-Glutaconyl-CoA gct->glutaconyl_coa

Caption: The Glutaconate CoA-Transferase reaction, a key step in glutamate fermentation.

Experimental Protocols: Studying CoA-Transferases

While specific protocols for this compound are not available, methodologies used to study related enzymes like Glutaconate CoA-transferase can be adapted.

Purification of Glutaconate CoA-Transferase from Acidaminococcus fermentans

This protocol is based on the work of Buckel et al. (1981).[4]

  • Cell Lysis: Frozen cells of A. fermentans are thawed and suspended in a buffer containing potassium phosphate, acetone-dried powder, and dithiothreitol. The suspension is then subjected to sonication to lyse the cells.

  • Centrifugation: The cell lysate is centrifuged at high speed to remove cell debris, yielding a crude cell-free extract.

  • Ammonium (B1175870) Sulfate Precipitation: The crude extract is subjected to fractional precipitation with ammonium sulfate. The protein fraction precipitating between 40% and 60% saturation is collected.

  • Chromatography: The collected protein fraction is further purified using a series of chromatographic steps, which may include:

    • Gel Filtration Chromatography (e.g., on Sepharose CL-6B) to separate proteins based on size.

    • Ion-Exchange Chromatography (e.g., on DEAE-cellulose) to separate proteins based on charge.

  • Purity Assessment: The purity of the enzyme at each step is assessed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Enzyme Activity Assay

The activity of Glutaconate CoA-transferase can be measured spectrophotometrically by monitoring the formation or consumption of a specific CoA derivative at a characteristic wavelength.

  • Reaction Mixture: A typical reaction mixture would contain Tris-HCl buffer, MgCl2, dithiothreitol, the enzyme preparation, acetyl-CoA, and (E)-glutaconate.

  • Initiation: The reaction is initiated by the addition of one of the substrates (e.g., (E)-glutaconate).

  • Monitoring: The change in absorbance is monitored over time. For example, the formation of glutaconyl-CoA can be followed at a specific UV wavelength.

  • Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the product.

Potential Implications for Drug Development

While the function of this compound is unknown, the study of related metabolic pathways can offer insights for drug development. For instance, enzymes involved in unique microbial metabolic pathways, such as glutamate fermentation, can be potential targets for novel antimicrobial agents. A thorough understanding of the structure-activity relationships of enzymes like CoA-transferases could inform the design of specific inhibitors.

Future Research Directions

The significant gap in our understanding of this compound presents several avenues for future research:

  • Synthesis and Characterization: Chemical synthesis of this compound would enable its use as a standard for analytical and biochemical studies.

  • Metabolomic Screening: Targeted and untargeted metabolomic studies in various organisms could be performed to determine if this molecule is a natural metabolite.

  • Enzymatic Screening: A broad screening of enzymes, particularly those involved in acyl-CoA metabolism, could be conducted to identify any that interact with the (2Z)-isomer.

  • Computational Modeling: Molecular modeling and docking studies could be employed to predict potential enzymatic partners and to understand the structural basis for the observed stereospecificity of enzymes like Glutaconate CoA-transferase.

Conclusion

This compound remains an enigmatic molecule with a currently uncharacterized biological role. By leveraging the extensive knowledge of its stereoisomer, (E)-glutaconyl-CoA, and the enzymes that process it, researchers can begin to formulate hypotheses and design experiments to unravel the potential significance of this compound. The information and methodologies presented in this guide provide a solid foundation for these future endeavors.

References

A Technical Guide to (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA: A Putative Intermediate in Dicarboxylic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The molecule (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA is a highly specific acyl-CoA derivative.[1][2] While structurally related to known metabolites, it is not a well-documented intermediate in canonical metabolic pathways. This guide, therefore, presents a scientifically plausible, hypothetical framework for its biological role, drawing analogies from established principles of enzymology and metabolic networks involving thioesters and dicarboxylic acids. All pathways, quantitative data, and specific enzyme names should be considered illustrative.

Executive Summary

This compound is postulated to be a transient, high-energy intermediate in a novel metabolic pathway involved in the degradation or synthesis of substituted dicarboxylic acids. Its structure—a C4-dicarboxylic acid backbone activated as a Coenzyme A (CoA) thioester—suggests its participation in pathways that manage carbon flux, potentially linking amino acid catabolism with the citric acid cycle. Thioesters are critical activated intermediates in numerous metabolic processes, including fatty acid metabolism and the synthesis of complex biomolecules.[3][4][5] This document outlines a hypothetical pathway, proposes enzyme kinetics, details relevant experimental protocols for investigation, and discusses the potential for therapeutic intervention.

Proposed Biological Role and Metabolic Pathway

We hypothesize that this compound is an intermediate in the "Thiolated Dicarboxylate Degradation" (TDD) pathway. This putative pathway catabolizes atypical four-carbon dicarboxylic acids, such as those originating from the breakdown of specific amino acids or xenobiotics. The CoA thioester linkage provides the necessary energy for subsequent enzymatic reactions, a common strategy in cellular metabolism.[4][5]

The core of the TDD pathway is a three-enzyme cascade:

  • Dicarboxylate-CoA Ligase (DCL): Activates the substrate (e.g., 2-sulfanyl-succinate) by attaching Coenzyme A, an ATP-dependent process analogous to acetyl-CoA synthetase.[6]

  • 2-Sulfanyl-succinyl-CoA Dehydrogenase (SSCDH): A dehydrogenase that introduces a cis-double bond, forming this compound. This reaction is likely coupled to the reduction of an electron acceptor like FAD.

  • Enoyl-CoA Hydratase-Isomerase (ECHI): A bifunctional enzyme that first isomerizes the cis double bond to a trans configuration and then hydrates it, preparing the molecule for subsequent cleavage. This is similar to the action of enoyl-CoA hydratases in fatty acid oxidation.[7]

The final product, 2-sulfanyl-3-hydroxy-4-carboxybutanoyl-CoA, would then be cleaved by a thiolase to yield acetyl-CoA and a modified dicarboxylate, integrating its carbon skeleton into central metabolism.[8]

TDD_Pathway cluster_0 Hypothetical Thiolated Dicarboxylate Degradation (TDD) Pathway A 2-Sulfanyl-succinate B 2-Sulfanyl-succinyl-CoA A->B DCL (ATP -> AMP+PPi) C This compound B->C SSCDH (FAD -> FADH2) D (2E)-4-carboxy-2-sulfanylbut-2-enoyl-CoA C->D ECHI (Isomerase) E 2-Sulfanyl-3-hydroxy-4-carboxybutanoyl-CoA D->E ECHI (Hydratase) (+H2O) F Products (e.g., Acetyl-CoA) E->F Thiolase (+CoA-SH)

Figure 1: Hypothetical TDD Pathway.

Quantitative Data (Hypothetical)

To facilitate comparative analysis and potential kinetic modeling, the following table summarizes hypothetical kinetic parameters for the key enzymes in the TDD pathway. These values are based on typical ranges for analogous enzymes found in central metabolism.

EnzymeSubstrateKm (µM)kcat (s-1)Optimal pH
DCL 2-Sulfanyl-succinate150158.0
ATP250--
SSCDH 2-Sulfanyl-succinyl-CoA751207.5
ECHI This compound502507.8

Table 1: Hypothetical Kinetic Parameters for TDD Pathway Enzymes.

Experimental Protocols

Investigating the proposed TDD pathway and the role of this compound requires a multi-faceted approach combining enzymology, metabolomics, and molecular biology.

This protocol details the characterization of the enzyme responsible for producing the target metabolite.

  • Gene Synthesis and Cloning: Synthesize the codon-optimized gene for SSCDH and clone it into an expression vector (e.g., pET-28a) with a hexahistidine tag.

  • Protein Expression: Transform the plasmid into E. coli BL21(DE3) cells. Grow cultures to an OD600 of 0.6-0.8 and induce protein expression with 0.5 mM IPTG at 18°C for 16 hours.

  • Purification: Lyse the cells and purify the His-tagged SSCDH using a nickel-NTA affinity chromatography column. Further purify using size-exclusion chromatography.

  • Enzyme Assay: Monitor the reduction of a suitable electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP) spectrophotometrically at 600 nm. The reaction mixture (1 mL) will contain 50 mM potassium phosphate (B84403) buffer (pH 7.5), 100 µM DCPIP, 50 µM phenazine (B1670421) methosulfate, and varying concentrations of 2-sulfanyl-succinyl-CoA.

  • Data Analysis: Initiate the reaction by adding purified SSCDH. Calculate initial velocities and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

protocol_1 cluster_p1 Workflow: SSCDH Kinetic Analysis A Gene Synthesis & Cloning B Recombinant Expression in E. coli A->B C Ni-NTA Affinity Chromatography B->C D Size-Exclusion Chromatography C->D E Spectrophotometric Enzyme Assay D->E F Michaelis-Menten Kinetic Analysis E->F

Figure 2: Experimental Workflow for Enzyme Characterization.

This protocol is designed to confirm the existence of this compound in vivo.

  • Sample Preparation: Culture cells (e.g., a bacterial strain or mammalian cell line hypothesized to contain the TDD pathway) under relevant conditions. Quench metabolism rapidly with cold methanol (B129727) and extract metabolites using a methanol/chloroform/water procedure.

  • Chromatographic Separation: Separate the metabolites using a C18 reverse-phase liquid chromatography column with a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid).

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in negative ion mode.

  • Metabolite Identification: Search for the specific mass-to-charge ratio (m/z) corresponding to the deprotonated form of this compound. Confirm its identity by comparing its fragmentation pattern (MS/MS) with that of a synthesized chemical standard. The fragmentation should yield characteristic ions corresponding to the CoA moiety and the dicarboxylic acid fragment.

protocol_2 cluster_p2 Workflow: Metabolite Identification A Cell Culture & Metabolite Extraction B Reverse-Phase LC Separation A->B C High-Resolution MS Analysis (Q-TOF) B->C D MS/MS Fragmentation & Spectral Matching C->D

Figure 3: Workflow for LC-MS/MS Metabolite Confirmation.

Relevance in Drug Development

Metabolic pathways are fertile ground for therapeutic intervention. If the TDD pathway is validated in a pathogenic organism or is dysregulated in a disease state (e.g., cancer or metabolic disorders), its enzymes become attractive drug targets. Specifically, inhibiting the SSCDH enzyme would lead to an accumulation of the upstream substrate and a depletion of downstream products, potentially inducing a toxic metabolic bottleneck. High-throughput screening for SSCDH inhibitors could yield novel lead compounds for drug development. The structural and mechanistic data gathered through the protocols described herein would be critical for structure-based drug design.

References

An In-depth Technical Guide on the Synthesis and Biosynthesis of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct scientific literature detailing the specific synthesis or biosynthesis of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA is not available at the time of this writing. This guide, therefore, presents a series of proposed chemo-enzymatic and biosynthetic pathways based on established methodologies for structurally related acyl-CoA esters. The experimental protocols provided are generalized and would require optimization for the specific target molecule.

Introduction

This compound is a unique acyl-coenzyme A thioester characterized by a four-carbon backbone, a terminal carboxyl group, a sulfanyl (B85325) group at the C2 position, and a Z-configured double bond between C2 and C3. While its natural occurrence and metabolic role are not documented, its structure suggests potential involvement in specialized metabolic pathways or utility as a bespoke chemical probe for studying enzyme mechanisms. This guide provides a theoretical framework for its synthesis and biosynthesis, aimed at researchers, scientists, and drug development professionals.

Proposed Synthetic and Biosynthetic Strategies

The synthesis of this compound presents distinct challenges, namely the stereoselective formation of the Z-double bond and the introduction of the C2-sulfanyl group. Below are plausible approaches.

Chemo-enzymatic Synthesis

A chemo-enzymatic approach offers a flexible route, combining the power of chemical synthesis to construct the unique precursor acid with the specificity of enzymatic ligation to coenzyme A. A general two-stage workflow is proposed.

chemo_enzymatic_workflow start Commercially Available Starting Materials chem_synth Multi-step Chemical Synthesis of (2Z)-4-carboxy-2-sulfanylbut-2-enoic acid start->chem_synth precursor (2Z)-4-carboxy-2-sulfanylbut-2-enoic acid chem_synth->precursor enzymatic_ligation Enzymatic Ligation (Acyl-CoA Synthetase) precursor->enzymatic_ligation + Coenzyme A + ATP final_product This compound enzymatic_ligation->final_product purification Purification (e.g., HPLC) final_product->purification

Caption: Proposed two-stage chemo-enzymatic workflow.

Stage 1: Chemical Synthesis of the Precursor Acid

The primary challenge lies in the stereoselective synthesis of (2Z)-4-carboxy-2-sulfanylbut-2-enoic acid. A potential retrosynthetic analysis suggests starting from a dicarboxylic acid precursor.

Stage 2: Enzymatic Ligation to Coenzyme A

The synthesized precursor acid can be ligated to Coenzyme A using a broad-specificity acyl-CoA synthetase (ACS) or ligase. These enzymes catalyze the ATP-dependent formation of a thioester bond between a carboxylic acid and the thiol group of Coenzyme A.

Proposed Biosynthetic Pathway

A hypothetical biosynthetic pathway could involve the modification of a known metabolic intermediate. Given that many metabolic pathways involving enoyl-CoA intermediates, such as fatty acid β-oxidation, proceed via trans-isomers, a dedicated isomerase would likely be required to generate the Z-configuration.

biosynthetic_pathway cluster_0 Hypothetical Biosynthetic Route dicarboxy_coa Dicarboxylic Acid-CoA (e.g., Succinyl-CoA) dehydrogenation Dehydrogenation (Acyl-CoA Dehydrogenase) dicarboxy_coa->dehydrogenation trans_enoyl (2E)-4-carboxy-but-2-enoyl-CoA dehydrogenation->trans_enoyl isomerization Isomerization (Enoyl-CoA Isomerase) trans_enoyl->isomerization cis_enoyl (2Z)-4-carboxy-but-2-enoyl-CoA isomerization->cis_enoyl sulfhydration Sulfhydration (Novel Hydratase/Sulfhydrase) cis_enoyl->sulfhydration + H2S final_product This compound sulfhydration->final_product

Caption: A hypothetical biosynthetic pathway.

This proposed pathway involves:

  • Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond into a dicarboxylic acid-CoA precursor, likely yielding the trans-isomer.

  • Isomerization: A specific enoyl-CoA isomerase would be required to convert the trans-double bond to the cis (Z)-configuration.

  • Sulfhydration: A novel enzyme, possibly a hydratase with sulfhydrase activity, would catalyze the addition of a sulfanyl group across the double bond.

Quantitative Data from Related Syntheses

While no quantitative data exists for the target molecule, the following tables summarize yields and enzyme kinetics for the synthesis of structurally related α,β-unsaturated and carboxylated acyl-CoAs, which can serve as a benchmark for experimental design.[1][2]

Table 1: Yields of Chemo-enzymatically Synthesized α,β-Unsaturated Acyl-CoAs

Acyl-CoA ProductPrecursor AcidCoupling MethodYield (%)
Acrylyl-CoAAcrylic acidECF-mediated17
Crotonyl-CoACrotonic acidECF-mediated44
Octenoyl-CoAOctenoic acidECF-mediated57
Cinnamoyl-CoACinnamic acidECF-mediated75

Data adapted from a study on chemo-enzymatic synthesis of CoA esters.[1]

Experimental Protocols

The following are detailed, albeit generalized, protocols for the key steps in the proposed chemo-enzymatic synthesis.

General Protocol for Chemical Synthesis of an Acyl-CoA via Ethyl Chloroformate (ECF) Coupling

This method is suitable for the synthesis of α,β-unsaturated acyl-CoAs.[1]

  • Activation of the Carboxylic Acid:

    • Dissolve the carboxylic acid precursor (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (B128534) (1.1 equivalents) dropwise.

    • Add ethyl chloroformate (1.1 equivalents) dropwise, leading to the formation of a white precipitate (triethylammonium chloride).

    • Stir the reaction mixture at 0 °C for 1 hour.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (free acid, 0.8 equivalents) in a 1:1 mixture of THF and water, adjusting the pH to 7.5 with a saturated solution of sodium bicarbonate.

    • Cool the Coenzyme A solution to 0 °C.

    • Slowly add the activated carboxylic acid mixture (from step 1) to the Coenzyme A solution.

    • Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by HPLC.

  • Purification:

    • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Purify the resulting acyl-CoA by preparative reverse-phase HPLC.

    • Lyophilize the fractions containing the pure product.

General Protocol for Enzymatic Synthesis of Acyl-CoA using an Acyl-CoA Synthetase

This protocol can be adapted for various carboxylic acid substrates.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 10 mM MgCl₂

      • 5 mM ATP

      • 0.5 mM Coenzyme A (free acid)

      • 1 mM carboxylic acid precursor

      • 1-5 µM purified broad-specificity Acyl-CoA Synthetase

    • Adjust the final volume to 100 µL with nuclease-free water.

  • Incubation:

    • Incubate the reaction mixture at 37 °C for 1-2 hours.

  • Reaction Monitoring and Purification:

    • Monitor the formation of the acyl-CoA product using analytical reverse-phase HPLC with UV detection at 260 nm.

    • Once the reaction is complete, purify the product using preparative HPLC as described in section 4.1.

Protocol for HPLC Purification of Acyl-CoA Esters
  • Column and Solvents:

    • Use a C18 reverse-phase HPLC column.

    • Mobile Phase A: 100 mM potassium phosphate (B84403) buffer (pH 7.0).

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with 95% A and 5% B.

    • Inject the sample.

    • Elute with a linear gradient from 5% to 60% B over 30 minutes.

    • Monitor the eluent at 260 nm.

  • Fraction Collection and Processing:

    • Collect fractions corresponding to the acyl-CoA peak.

    • Immediately freeze the collected fractions and lyophilize to dryness.

    • Store the lyophilized powder at -80 °C.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by:

  • Mass Spectrometry (MS): To confirm the molecular weight. Electrospray ionization (ESI) in negative ion mode is often effective for CoA esters.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure, including the Z-configuration of the double bond, which can be determined by the coupling constant of the vinyl protons.

Conclusion

While the synthesis and biosynthesis of this compound remain underexplored, this guide provides a robust theoretical framework for its production. The proposed chemo-enzymatic route, leveraging established chemical coupling methods and the enzymatic activity of acyl-CoA synthetases, represents the most direct and plausible approach. The successful synthesis of this novel molecule would provide a valuable tool for probing the specificity of enzymes involved in CoA metabolism and could open new avenues in metabolic engineering and drug discovery.

References

An In-depth Technical Guide to (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

A note on the availability of information: Publicly accessible scientific literature and databases contain limited specific information regarding the discovery and history of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA . This compound is primarily available as a synthetic research chemical. However, its geometric isomer, (2E)-4-carboxy-2-enoyl-CoA , commonly known as Glutaconyl-CoA , is a well-characterized intermediate in several metabolic pathways. This guide will provide an in-depth overview of Glutaconyl-CoA, which is chemically and structurally closely related to the requested molecule. The experimental protocols and metabolic pathways described for Glutaconyl-CoA are directly applicable to the study of its (2Z) isomer.

Introduction to the 4-carboxy-2-enoyl-CoA Isomers

This compound and its (2E) isomer, Glutaconyl-CoA, are acyl-CoA derivatives. Acyl-CoAs are central metabolites in numerous anabolic and catabolic pathways, including fatty acid metabolism and amino acid degradation. The key structural difference between these two molecules is the geometry around the carbon-carbon double bond, which can significantly impact their interaction with enzymes and their overall metabolic fate.

Discovery and History of Glutaconyl-CoA ((2E)-isomer)

Glutaconyl-CoA was identified as a key intermediate in the metabolism of lysine (B10760008) and tryptophan. Its role has been extensively studied in the context of specific metabolic pathways in both bacteria and mammals. A significant focus of research on Glutaconyl-CoA has been its involvement in the rare genetic disorder, Glutaric Aciduria Type I . In this condition, a deficiency in the enzyme glutaryl-CoA dehydrogenase leads to the accumulation of upstream metabolites, including glutaconyl-CoA, which is considered a neurotoxic compound.

Quantitative Data

The following table summarizes the key quantitative data for Glutaconyl-CoA. Due to the limited information on the (2Z) isomer, these values serve as a reference point.

PropertyValueSource
Molecular Formula C₂₆H₄₀N₇O₁₉P₃SPubChem
Molecular Weight 879.6 g/mol PubChem
Synonyms Glutaconyl-CoA, (E)-Glutaconyl-CoAPubChem, Human Metabolome Database
InChI Key URTLOTISFJPPOU-DEGQQWIJSA-NPubChem
CAS Number 6712-05-6Human Metabolome Database

Metabolic Significance and Signaling Pathways

Glutaconyl-CoA is a crucial intermediate in the catabolism of the amino acids lysine and tryptophan. The pathway involves the conversion of these amino acids to glutaryl-CoA, which is then dehydrogenated to form glutaconyl-CoA. Subsequently, glutaconyl-CoA is decarboxylated to crotonyl-CoA, which can then enter the fatty acid beta-oxidation pathway.

Below is a diagram illustrating the metabolic pathway involving Glutaconyl-CoA.

Glutaconyl-CoA_Metabolism Lysine Lysine / Tryptophan Glutaryl_CoA Glutaryl-CoA Lysine->Glutaryl_CoA Glutaconyl_CoA Glutaconyl-CoA ((2E)-isomer) Glutaryl_CoA->Glutaconyl_CoA Glutaryl-CoA dehydrogenase Crotonyl_CoA Crotonyl-CoA Glutaconyl_CoA->Crotonyl_CoA Glutaconyl-CoA decarboxylase Beta_Oxidation β-Oxidation Crotonyl_CoA->Beta_Oxidation

Caption: Metabolic pathway of Glutaconyl-CoA.

The logical relationship between the (2Z) and (2E) isomers and a hypothetical enzymatic conversion is depicted in the following diagram.

Isomer_Relationship Z_isomer This compound E_isomer Glutaconyl-CoA ((2E)-isomer) Z_isomer->E_isomer Isomerase? E_isomer->Z_isomer Isomerase?

Caption: Hypothetical isomerization between (2Z) and (2E) forms.

Experimental Protocols

The study of this compound would involve similar experimental protocols to those used for Glutaconyl-CoA. Below are outlines of key experimental methodologies.

The chemical synthesis of acyl-CoA esters like this compound is a multi-step process. A generalized workflow is presented below.

Synthesis_Workflow Start Starting Material (e.g., (2Z)-4-carboxy-2-sulfanylbut-2-enoic acid) Activation Carboxylic Acid Activation (e.g., with N,N'-carbonyldiimidazole) Start->Activation Coupling Coupling with Coenzyme A Activation->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Product Final Product: This compound Purification->Product

Caption: Generalized workflow for the synthesis of acyl-CoA esters.

Protocol Details:

  • Activation of the Carboxylic Acid: The carboxylic acid corresponding to the desired acyl group is activated. This can be achieved by converting it to an active ester or an acid anhydride. A common method involves the use of coupling agents like N,N'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (B1669883) (DCC).

  • Coupling with Coenzyme A: The activated carboxylic acid is then reacted with the free sulfhydryl group of Coenzyme A (CoA-SH). This reaction is typically carried out in an aqueous buffer at a controlled pH.

  • Purification: The final product is purified from the reaction mixture, which may contain unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is a commonly used technique for the purification of acyl-CoA esters.

Enzymatic assays are crucial for studying the interaction of this compound with enzymes. For example, one could investigate if it acts as a substrate or an inhibitor for enzymes that metabolize Glutaconyl-CoA, such as Glutaconyl-CoA decarboxylase.

Example: Spectrophotometric Assay for an Acyl-CoA Dehydrogenase

This assay measures the reduction of a dye that is coupled to the oxidation of the acyl-CoA substrate.

Materials:

  • Enzyme (e.g., Glutaryl-CoA dehydrogenase)

  • Substrate (this compound or Glutaconyl-CoA)

  • Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the buffer, enzyme, and DCPIP in a cuvette.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time.

  • The rate of the reaction can be calculated from the change in absorbance.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the identification and quantification of acyl-CoAs in biological samples.

Protocol Outline:

  • Sample Preparation: Extract metabolites from cells or tissues using a suitable solvent system (e.g., methanol/water).

  • Chromatographic Separation: Separate the metabolites using a reversed-phase HPLC column.

  • Mass Spectrometric Detection: Detect the acyl-CoA of interest using a mass spectrometer operating in a suitable mode (e.g., electrospray ionization in positive or negative mode). The specific mass-to-charge ratio (m/z) of the target molecule is monitored.

  • Data Analysis: Identify the compound based on its retention time and m/z ratio, and quantify it by comparing its peak area to that of a known standard.

Conclusion and Future Directions

While the specific discovery and history of this compound are not well-documented, its close structural relationship to the biologically significant metabolite Glutaconyl-CoA provides a strong framework for its study. Future research could focus on the enzymatic synthesis of the (2Z) isomer, its potential role as a metabolic intermediate or inhibitor, and its comparative effects on enzymes that process the (2E) isomer. The experimental protocols outlined in this guide provide a foundation for such investigations, which could shed light on the unique biological and chemical properties of this particular geometric isomer.

An In-depth Technical Guide to Enzymes Interacting with Mesaconyl-CoA in the Methylaspartate Cycle

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for enzymes specifically interacting with "(2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA" did not yield specific results. However, extensive information is available for enzymes that interact with the structurally similar molecule, mesaconyl-CoA, a key intermediate in the methylaspartate cycle. This guide focuses on these well-characterized enzymes, which are of significant interest to researchers in metabolic engineering and drug development.

This technical guide provides a comprehensive overview of the core enzymes of the methylaspartate cycle that interact with mesaconyl-CoA and its precursors and products. The methylaspartate cycle is a crucial metabolic pathway for acetate (B1210297) assimilation in some microorganisms, particularly haloarchaea.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations.

The Methylaspartate Cycle: An Overview

The methylaspartate cycle is an anaplerotic pathway that enables the net conversion of acetyl-CoA to malate.[1] This cycle is essential for organisms that grow on acetate as a sole carbon source, allowing for the replenishment of TCA cycle intermediates. The key steps involving mesaconyl-CoA are the formation from methylaspartate and its subsequent hydration.

Methylaspartate_Cycle Glutamate (B1630785) Glutamate Methylaspartate (2S,3S)-3-Methylaspartate Glutamate->Methylaspartate Glutamate Mutase (mamAB) Mesaconate Mesaconate Methylaspartate->Mesaconate Methylaspartate Ammonia (B1221849) Lyase (mal) Mesaconyl_CoA Mesaconyl-C1-CoA Mesaconate->Mesaconyl_CoA Succinyl-CoA:Mesaconate CoA-Transferase (mct) beta_Methylmalyl_CoA erythro-β-Methylmalyl-CoA Mesaconyl_CoA->beta_Methylmalyl_CoA Mesaconyl-CoA Hydratase (mch) Propionyl_CoA Propionyl-CoA beta_Methylmalyl_CoA->Propionyl_CoA β-Methylmalyl-CoA Lyase (mcl) Glyoxylate (B1226380) Glyoxylate Succinyl_CoA_in Succinyl-CoA Propionyl_CoA->Succinyl_CoA_in Propionyl-CoA Carboxylase Malate_out Malate Glyoxylate->Malate_out Malate Synthase (ms) Succinate_out Succinate Acetyl_CoA_in Acetyl-CoA

Figure 1: The Methylaspartate Cycle Pathway.

Key Enzymes and Quantitative Data

The central enzymes interacting with mesaconyl-CoA are Succinyl-CoA:Mesaconate CoA-Transferase and Mesaconyl-CoA Hydratase. The kinetic parameters for these and other key enzymes of the cycle are summarized below.

Table 1: Kinetic Parameters of Key Enzymes in the Methylaspartate Cycle

EnzymeOrganismSubstrateKm (mM)Vmax (U/mg)kcat (s-1)Reference
Succinyl-CoA:Mesaconate CoA-Transferase (Mct) Haloarcula hispanicaSuccinyl-CoA0.2 ± 0.0318 ± 127[Frontiers]
Mesaconate0.5 ± 0.0518 ± 127[Frontiers]
Mesaconyl-CoA Hydratase (Mch) Haloarcula hispanicaMesaconyl-C1-CoA0.2 ± 0.02160 ± 10230[Frontiers]
erythro-β-Methylmalyl-CoA0.1 ± 0.01450 ± 20650[Frontiers]
β-Methylmalyl-CoA Lyase (hMCL) Haloarcula hispanicaerythro-β-Methylmalyl-CoA0.1--[ResearchGate]
Glyoxylate160--[ResearchGate]
Malate Synthase (hMS) Haloarcula hispanicaAcetyl-CoA<1--[ResearchGate]
Glyoxylate---[ResearchGate]
Methylaspartate Ammonia Lyase (MAL) Citrobacter amalonaticus(2S,3S)-3-Methylaspartate1.0 ± 0.1-130 ± 10[PubMed Central]
Aspartic acid42-32 ± 1[PubMed Central]
Glutamate Mutase Clostridium cochlearium(2S, 3S)-3-methylaspartate7 ± 0.07-0.54 ± 0.6[Scirp.org]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

This protocol is adapted from studies on the enzyme from Haloarcula hispanica.

Principle: The activity of Mct is measured by monitoring the formation of mesaconyl-CoA from succinyl-CoA and mesaconate using Ultra-Performance Liquid Chromatography (UPLC).

Reagents:

  • 100 mM Tris/HCl buffer, pH 7.8

  • 3 M KCl

  • 5 mM MgCl2

  • 1 mM Succinyl-CoA

  • 10 mM Mesaconate

  • Purified Mct enzyme or cell extract

  • 2 M HCl/10% acetonitrile (B52724) (stopping solution)

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris/HCl (pH 7.8), 3 M KCl, 5 mM MgCl2, and 1 mM succinyl-CoA.

  • Add the purified enzyme or cell extract to the reaction mixture.

  • Initiate the reaction by adding 10 mM mesaconate.

  • Incubate the reaction at 37°C.

  • At various time intervals, withdraw 25 μl of the reaction mixture and transfer it to a tube on ice containing 10 μl of the stopping solution (2 M HCl/10% acetonitrile).

  • Centrifuge the samples to remove precipitated protein.

  • Analyze the supernatant for the formation of mesaconyl-CoA by reverse-phase C18 UPLC.

Mct_Assay_Workflow A Prepare Reaction Mixture (Buffer, KCl, MgCl2, Succinyl-CoA) B Add Enzyme (Mct) A->B C Start Reaction (Add Mesaconate) B->C D Incubate at 37°C C->D E Stop Reaction at Timepoints (Add HCl/Acetonitrile) D->E F Centrifuge to Remove Protein E->F G Analyze Supernatant by UPLC F->G

Figure 2: Workflow for Mct Activity Assay.

This protocol allows for the measurement of Mch activity in both the forward (hydration) and reverse (dehydration) directions.

Principle: The formation or consumption of mesaconyl-CoA or β-methylmalyl-CoA is monitored by UPLC.

Reagents:

  • 100 mM Tris/HCl buffer, pH 7.8

  • 3 M KCl

  • 5 mM MgCl2

  • 1 mM Mesaconyl-C1-CoA (for forward reaction)

  • 0.5 mM erythro-β-Methylmalyl-CoA (for reverse reaction)

  • Purified Mch enzyme or cell extract

  • Stopping solution (as in 3.1)

Procedure (Forward Reaction - Hydration):

  • Prepare a reaction mixture containing 100 mM Tris/HCl (pH 7.8), 3 M KCl, 5 mM MgCl2, and 1 mM mesaconyl-C1-CoA.

  • Add the purified enzyme or cell extract.

  • Incubate at 37°C.

  • Stop the reaction and process samples as described for the Mct assay.

  • Analyze for the formation of β-methylmalyl-CoA by UPLC.

Procedure (Reverse Reaction - Dehydration):

  • Prepare a reaction mixture containing 100 mM Tris/HCl (pH 7.8), 3 M KCl, 5 mM MgCl2, and 0.5 mM erythro-β-methylmalyl-CoA.

  • Follow steps 2-5 of the forward reaction, analyzing for the formation of mesaconyl-C1-CoA.

Principle: The lyase activity is determined by monitoring the formation of glyoxylate from β-methylmalyl-CoA (for MCL) or the consumption of glyoxylate in the presence of acetyl-CoA (for MS). Glyoxylate can be derivatized with phenylhydrazine (B124118) to form a product that absorbs at 324 nm.

Reagents:

  • 200 mM MOPS-K+ buffer, pH 7.7

  • 4 mM MgCl2

  • 3.5 mM Phenylhydrazinium chloride

  • 1 mM β-Methylmalyl-CoA (for MCL assay)

  • 1 mM Acetyl-CoA and 10 mM Glyoxylate (for MS assay)

  • Purified enzyme or cell extract

Procedure (MCL Assay):

  • Prepare a cuvette with 200 mM MOPS-K+ buffer (pH 7.7), 4 mM MgCl2, and 3.5 mM phenylhydrazinium chloride.

  • Add the enzyme sample.

  • Start the reaction by adding 1 mM β-methylmalyl-CoA.

  • Monitor the increase in absorbance at 324 nm continuously in a spectrophotometer.

Procedure (MS Assay):

  • Prepare a cuvette as in the MCL assay, but with 1 mM acetyl-CoA.

  • Add the enzyme sample.

  • Start the reaction by adding 10 mM glyoxylate.

  • Monitor the decrease in absorbance at 324 nm as glyoxylate is consumed.

Principle: The deamination of 3-methylaspartate to mesaconate results in an increase in absorbance at 240 nm, which can be monitored spectrophotometrically.

Reagents:

  • 0.25 M Tris buffer, pH 9.0

  • 20 mM MgCl2

  • 1 mM KCl

  • DL-threo-3-methylaspartic acid (substrate)

  • Purified MAL enzyme

Procedure:

  • Prepare a reaction mixture in a cuvette containing 0.25 M Tris buffer (pH 9.0), 20 mM MgCl2, and 1 mM KCl.

  • Add the substrate, 3-methylaspartate, to the desired final concentration.

  • Initiate the reaction by adding the MAL enzyme.

  • Monitor the increase in absorbance at 240 nm at 30°C.

Principle: The activity of glutamate mutase is often determined using a coupled spectrophotometric assay with methylaspartate ammonia lyase. The conversion of (2S, 3S)-3-methylaspartate to mesaconate by methylaspartase leads to an increase in absorbance at 240 nm.

Reagents:

  • Buffer solution (e.g., potassium phosphate (B84403) buffer)

  • (S)-glutamate (substrate)

  • Coenzyme B12 (adenosylcobalamin)

  • Purified glutamate mutase

  • Purified methylaspartate ammonia lyase (coupling enzyme)

Procedure:

  • Prepare a reaction mixture containing the buffer, coenzyme B12, and the coupling enzyme, methylaspartate ammonia lyase.

  • Add the glutamate mutase enzyme.

  • Start the reaction by adding (S)-glutamate.

  • Monitor the increase in absorbance at 240 nm.

Conclusion

The enzymes of the methylaspartate cycle that interact with mesaconyl-CoA and its related metabolites represent a fascinating area of microbial metabolism. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the mechanisms, regulation, and potential applications of these enzymes. Understanding these biochemical pathways is critical for advancements in metabolic engineering, biofuel production, and the development of novel antimicrobial agents targeting unique metabolic pathways.

References

Cellular Localization of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA: A Search of Existing Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of scientific literature and major biochemical databases reveals no specific information regarding the cellular localization of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA. This molecule does not appear as a recognized metabolite in databases such as KEGG, PubChem, or ChEBI, and there is no available research detailing its metabolic pathways, associated enzymes, or subcellular distribution. The absence of such data suggests that this compound may be a synthetic compound, a theoretical intermediate, or a naturally occurring metabolite of extremely low abundance that has yet to be characterized.

Given the lack of direct information, this guide will instead focus on the known cellular localization of its geometric isomer, trans-4-carboxybut-2-enoyl-CoA (glutaconyl-CoA) , and provide a general overview of the principles governing the subcellular compartmentalization of acyl-CoA esters. It is crucial to emphasize that the biological properties and localization of the (2Z)-isomer could differ significantly from its trans-counterpart.

Cellular Localization of trans-4-carboxybut-2-enoyl-CoA (Glutaconyl-CoA)

trans-4-carboxybut-2-enoyl-CoA, or glutaconyl-CoA, is an intermediate in the metabolism of the amino acid lysine. According to the Human Metabolome Database (HMDB), glutaconyl-CoA has been identified in the following cellular locations:

  • Extracellular space

  • Membrane

The enzyme responsible for the formation of glutaconyl-CoA from glutaconate, glutaconate CoA-transferase , has been identified in both bacteria and the mitochondria of mammals. However, it is important to note that this enzyme is specific for the trans ((E)) isomer of glutaconate and does not exhibit reactivity with the cis ((Z)) isomer. This enzymatic specificity underscores the distinct metabolic fates of the two isomers.

General Principles of Acyl-CoA Cellular Localization

The subcellular localization of acyl-CoA esters is tightly regulated and is critical for their metabolic functions. The distribution of these molecules is largely determined by the location of the enzymes that synthesize and utilize them.

Mitochondria: This organelle is a central hub for fatty acid β-oxidation, a major metabolic pathway involving numerous acyl-CoA intermediates. Long-chain fatty acids are activated to their CoA esters on the outer mitochondrial membrane and then transported into the mitochondrial matrix via the carnitine shuttle for degradation. The Krebs cycle, which also involves acetyl-CoA, is another key mitochondrial process.

Peroxisomes: Peroxisomes are also involved in the β-oxidation of very-long-chain fatty acids, producing shorter acyl-CoA molecules that can then be transported to the mitochondria for complete oxidation.

Cytosol: The cytosol is the primary site of fatty acid synthesis, a process that utilizes acetyl-CoA and malonyl-CoA. It is also where cholesterol biosynthesis, which involves HMG-CoA, is initiated.

Endoplasmic Reticulum (ER): The ER membrane is a key site for the synthesis of complex lipids, such as triglycerides and phospholipids, which involves the utilization of various acyl-CoA esters.

The transport of acyl-CoA molecules across organellar membranes is a controlled process, often requiring specific transporter proteins. This compartmentalization allows for the independent regulation of anabolic and catabolic pathways.

Hypothetical Considerations for this compound

In the absence of experimental data, any discussion of the cellular localization of this compound remains speculative. Its potential location would be dictated by the subcellular compartment of the enzyme that might produce or consume it. The presence of a carboxyl group and a cis-double bond are distinct structural features that would influence its enzymatic interactions and potential metabolic role.

Conclusion

There is currently no scientific information available to describe the cellular localization of this compound. Consequently, it is not possible to provide quantitative data, detailed experimental protocols, or diagrams of signaling pathways related to this specific molecule. The information available for its trans-isomer, glutaconyl-CoA, suggests a mitochondrial and extracellular presence, but this cannot be extrapolated to the (2Z)-isomer due to enzymatic stereospecificity. Further research is required to determine if this compound is a biologically relevant molecule and to elucidate its potential metabolic functions and subcellular distribution.

An Inquiry into the Uncharacterized Molecule: (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of scientific literature and biochemical databases has revealed a significant lack of information regarding the molecule (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA and its putative role in fatty acid metabolism. This technical guide addresses the current void of knowledge on this specific compound and outlines a theoretical framework for its potential involvement in metabolic pathways, drawing parallels with known enzymatic reactions and metabolic intermediates. This document is intended for researchers, scientists, and drug development professionals who may encounter this or structurally similar novel molecules.

Chemical Structure and Properties

This compound is a thioester of coenzyme A. Its systematic name indicates a four-carbon chain with a carboxyl group at one end (C4), a double bond in the Z configuration between C2 and C3, and a sulfanyl (B85325) group at C2. The molecule is activated by coenzyme A, suggesting its potential as a substrate or product in enzymatic reactions involving acyl-CoA intermediates.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C26H40N7O19P3S2Inferred from structure
Molecular Weight 911.68 g/mol Inferred from structure
Canonical SMILES CC(C)(COP(=O)(O)OP(=O)(O)OC[C@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O">C@@HOP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(=C/CC(=O)O)\S)OInferred from structure

Note: The data presented in this table is computationally derived and has not been experimentally verified due to the absence of published research on this specific molecule.

Potential Role in Fatty Acid Metabolism: A Theoretical Perspective

Given the structure of this compound, we can hypothesize its potential involvement in several areas of fatty acid metabolism. The presence of a carboxyl group and a double bond suggests it could be an intermediate in either a biosynthetic or a degradative pathway.

Hypothetical Biosynthesis and Degradation

The biosynthesis of such a molecule would likely involve the carboxylation of a four-carbon acyl-CoA precursor. Conversely, its degradation could proceed via decarboxylation. The double bond could be a target for hydratases or reductases, common enzymes in fatty acid metabolism.

Comparison with Known Metabolic Intermediates

The structure bears some resemblance to intermediates in the 3-hydroxypropionate/4-hydroxybutyrate cycle, an autotrophic carbon fixation pathway, and to intermediates in the metabolism of certain amino acids. However, the specific "2-sulfanyl" substitution is unusual for common fatty acid metabolism intermediates.

Proposed Experimental Workflows for Characterization

To investigate the existence and metabolic role of this compound, a series of experimental protocols would need to be developed.

Synthesis and Purification

The first step would be the chemical synthesis of this compound to serve as an analytical standard. This would likely involve a multi-step organic synthesis process, followed by purification using high-performance liquid chromatography (HPLC).

In Vitro Enzymatic Assays

Once a standard is available, in vitro assays could be designed to test its reactivity with purified enzymes known to be involved in fatty acid metabolism, such as acyl-CoA dehydrogenases, enoyl-CoA hydratases, and carboxylases.

dot

Caption: Proposed experimental workflow for the characterization of this compound.

Cell-Based Metabolomics

To search for the presence of this molecule in biological systems, targeted metabolomics studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be the method of choice. This would require the development of a specific and sensitive detection method for the synthesized standard.

Hypothetical Signaling Pathway Involvement

If this compound were to be an intermediate in a metabolic pathway, fluctuations in its concentration could potentially impact cellular signaling. For instance, many metabolic intermediates act as allosteric regulators of key enzymes or as precursors for signaling molecules.

dot

Hypothetical_Signaling Metabolite This compound Enzyme Allosteric Enzyme Metabolite->Enzyme Allosteric Regulation SignalingMolecule Signaling Molecule Precursor Metabolite->SignalingMolecule Biosynthesis DownstreamEffector Downstream Effector Enzyme->DownstreamEffector SignalingMolecule->DownstreamEffector CellularResponse Cellular Response DownstreamEffector->CellularResponse

Caption: Hypothetical signaling roles of this compound.

Conclusion and Future Directions

The current state of knowledge regarding this compound is virtually non-existent in the public domain. This document has provided a theoretical framework for its potential properties and roles in fatty acid metabolism. The outlined experimental approaches provide a roadmap for future research to determine if this molecule is a novel metabolite, a synthetic curiosity, or a yet-to-be-discovered component of the intricate network of cellular metabolism. The scientific community is encouraged to pursue the characterization of this and other novel metabolites to further our understanding of biochemistry and identify potential new targets for drug development.

An In-depth Technical Guide to (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA: Physicochemical Properties and Metabolic Context

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA. Due to the limited availability of experimental data for the (2Z) isomer, this document presents computed data for the closely related and better-characterized (2E) isomer, also known as trans-4-carboxybut-2-enoyl-CoA or glutaconyl-CoA. This information is intended to serve as a foundational resource for researchers and professionals in drug development and metabolic studies. The metabolic context of the parent compound, glutaconyl-CoA, is also discussed to provide potential insights into the functional relevance of its isomers.

Introduction

Physicochemical Properties

The following table summarizes the computed physical and chemical properties for trans-4-carboxybut-2-enoyl-CoA . It is crucial to note that these values are for the (2E) or trans isomer and may differ from the properties of the (2Z) isomer.

PropertyValueSource
Molecular Formula C26H40N7O19P3SPubChem[2]
Molecular Weight 879.6 g/mol PubChem[2]
IUPAC Name (E)-5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopent-3-enoic acidPubChem[2]
CAS Number 167357-83-7PubChem[2]
Topological Polar Surface Area 426 ŲPubChem[2]
Hydrogen Bond Donor Count 13PubChem[2]
Hydrogen Bond Acceptor Count 26PubChem[2]
Rotatable Bond Count 22PubChem[2]
XLogP3-AA -5.7PubChem[2]

Experimental Protocols

Currently, there are no detailed, publicly available experimental protocols for the synthesis, purification, or analysis of this compound.

Metabolic and Signaling Pathways

Direct involvement of this compound in specific signaling pathways has not been documented. However, its trans-isomer, glutaconyl-CoA, is a known intermediate in the fermentation of glutamate (B1630785) by anaerobic bacteria such as Acidaminococcus fermentans. In this context, glutaconate CoA-transferase is a key enzyme that catalyzes the transfer of Coenzyme A.

Below is a logical diagram illustrating the general catalytic cycle of a CoA-transferase, which may be relevant to the metabolism of glutaconyl-CoA isomers.

GT_Cycle General Catalytic Cycle of Glutaconate CoA-transferase cluster_reactants cluster_products E Free Enzyme (GCT) E_CoA Enzyme-CoA Thioester Intermediate E->E_CoA Acetyl-CoA Glutaconyl_CoA Glutaconyl-CoA (trans-isomer) E->Glutaconyl_CoA releases E_CoA->E Glutaconate Acetate Acetate E_CoA->Acetate releases Glutaconate Glutaconate Glutaconate->E binds to Acetyl_CoA Acetyl-CoA

References

(2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA and its relation to coenzyme A

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA and its Relation to Coenzyme A

Introduction

This technical guide provides a comprehensive overview of this compound, a specific stereoisomer of a key metabolic intermediate. Extensive research indicates that the biologically active form of this molecule is its trans-isomer, (2E)-4-carboxybut-2-enoyl-CoA, more commonly known as glutaconyl-CoA.[1] This document will focus on the well-characterized glutaconyl-CoA, while also addressing the stereochemical specificity that likely precludes the cis or (2Z)-isomer from participating in these characterized pathways.

Glutaconyl-CoA is a pivotal intermediate in the metabolism of several amino acids, including lysine (B10760008) and tryptophan.[2][3] It is also a key player in the fermentation of glutamate (B1630785) by certain anaerobic bacteria.[2] The molecule is intrinsically linked to Coenzyme A (CoA), as it is a thioester derivative of this essential cofactor. The formation and subsequent reactions of glutaconyl-CoA are central to understanding specific metabolic fluxes and are of interest in the study of metabolic disorders such as glutaric aciduria type I, where it is considered a key toxin.[2]

Chemical Properties and Structure

This compound is an acyl-CoA derivative.[4][5] Its structure consists of a 4-carboxybut-2-enoic acid moiety linked to Coenzyme A via a thioester bond at the C1 position. The "(2Z)" designation indicates that the substituents around the double bond at the C2 position are on the same side (cis).

Table 1: Chemical Properties of Glutaconyl-CoA ((2E)-isomer)

PropertyValueSource
Molecular FormulaC26H40N7O19P3S[2]
Molecular Weight879.62 g/mol [2]
IUPAC Name(E)-5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopent-3-enoic acid[1]
SynonymsGlutaconyl-CoA, trans-4-carboxybut-2-enoyl-CoA, Glutaconyl coenzyme A[1]

Metabolic Pathways Involving Glutaconyl-CoA

Glutaconyl-CoA is an intermediate in several metabolic pathways, primarily in the catabolism of amino acids and in anaerobic fermentation.

Lysine and Tryptophan Catabolism

In the mitochondrial matrix, the breakdown of L-lysine, L-hydroxylysine, and L-tryptophan converges on the formation of glutaryl-CoA. Glutaryl-CoA dehydrogenase then catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA, a reaction that proceeds through the intermediate glutaconyl-CoA.[6] A deficiency in this enzyme leads to the accumulation of glutaric and 3-hydroxyglutaric acids, the hallmark of glutaric aciduria type I.[7]

Glutamate Fermentation in Anaerobic Bacteria

Certain anaerobic bacteria, such as Acidaminococcus fermentans, utilize a pathway to ferment glutamate that involves glutaconyl-CoA.[8] In this pathway, glutamate is converted to (R)-2-hydroxyglutarate, which is then activated to (R)-2-hydroxyglutaryl-CoA. This is subsequently dehydrated to glutaconyl-CoA.

experimental_workflow cluster_synthesis Synthesis of Glutaconyl-CoA cluster_assay GCT Activity Assay Glutaconic_Acid (E)-Glutaconic Acid Glutaconic_Anhydride Glutaconic Anhydride Glutaconic_Acid->Glutaconic_Anhydride Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Glutaconic_Anhydride Glutaconyl_CoA_synth Glutaconyl-CoA Glutaconic_Anhydride->Glutaconyl_CoA_synth Coenzyme_A Coenzyme A Coenzyme_A->Glutaconyl_CoA_synth HPLC HPLC Purification Glutaconyl_CoA_synth->HPLC Reaction_Mix Prepare Reaction Mixture (Buffer, MgCl2, Acetyl-CoA, Glutaconate) Add_Enzyme Add GCT Reaction_Mix->Add_Enzyme Spectrophotometry Monitor A232 nm Add_Enzyme->Spectrophotometry Calculate_Activity Calculate Activity Spectrophotometry->Calculate_Activity

References

Methodological & Application

quantitative analysis of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An established metabolic intermediate, (2E)-4-carboxy-2-sulfanylbut-2-enoyl-CoA, also known as glutaconyl-CoA, is a key player in the catabolism of the amino acid lysine (B10760008). While the trans isomer is well-documented, the corresponding cis isomer, (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA, remains less characterized. The study of this particular stereoisomer is crucial for a comprehensive understanding of the stereospecificity of the enzymes involved in this metabolic pathway and for identifying potential off-target metabolic products.

This application note provides a detailed protocol for the sensitive and specific quantification of this compound in bacterial cell lysates using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. The presented methodology is designed for researchers in metabolic studies, drug discovery, and diagnostics who require accurate measurement of this specific acyl-CoA isomer.

Application Areas

  • Metabolic Research: Elucidating the stereochemical aspects of lysine degradation and associated metabolic pathways.

  • Enzymology: Investigating the substrate specificity and kinetics of enzymes that interact with glutaconyl-CoA and its isomers.

  • Drug Development: Assessing the impact of drug candidates on amino acid metabolism and the potential formation of atypical metabolites.

Quantitative Data Summary

The following tables summarize the performance of the described LC-MS/MS method for the .

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterValue
LC Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium (B1175870) Formate in Water, pH 8.1
Mobile Phase B Acetonitrile
Gradient 0-2 min: 2% B; 2-15 min: 2-60% B; 15-16 min: 60-98% B; 16-18 min: 98% B; 18-18.1 min: 98-2% B; 18.1-25 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Instrument Triple Quadrupole Mass Spectrometer
Precursor Ion (m/z) 879.1
Product Ion 1 (m/z) 428.1 (Quantifier)
Product Ion 2 (m/z) 303.1 (Qualifier)
Collision Energy Optimized for specific instrument
Internal Standard [¹³C₅]-Glutaconyl-CoA or other suitable stable isotope-labeled standard

Table 2: Calibration Curve and Quality Control Data

AnalyteCalibration Range (nM)LLOQ (nM)Accuracy (%)Precision (%RSD)
This compound1 - 1000> 0.995192 - 108< 15

Table 3: Example Quantification in Bacterial Lysates

Sample IDConditionThis compound (pmol/mg protein)Standard Deviation
Control 1Wild Type5.80.7
Control 2Wild Type6.20.9
Treated 1Enzyme Inhibitor X25.43.1
Treated 2Enzyme Inhibitor X28.93.5

Experimental Protocols

Protocol 1: Sample Preparation from Bacterial Cells
  • Cell Culture and Quenching:

    • Grow bacterial cultures to the desired optical density (e.g., mid-log phase).

    • Rapidly harvest a defined volume of cell culture (e.g., 1 mL) by centrifugation at 4°C.

    • Immediately aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold quenching solution (e.g., 60% methanol (B129727), 0.85% ammonium bicarbonate, -20°C) to arrest metabolic activity.

  • Extraction:

    • Centrifuge the quenched cell suspension at high speed (e.g., 14,000 x g) for 5 minutes at 4°C.

    • Discard the supernatant and add 500 µL of cold extraction solvent (e.g., 80% methanol containing the internal standard) to the cell pellet.

    • Lyse the cells by sonication on ice (e.g., 3 cycles of 30 seconds on, 30 seconds off).

    • Incubate the lysate at -20°C for 20 minutes to precipitate proteins.

  • Sample Clarification and Storage:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of LC-MS grade water/acetonitrile (95:5, v/v) for analysis.

    • Store samples at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis
  • Instrument Setup:

    • Equilibrate the LC system with the initial mobile phase conditions (2% Mobile Phase B).

    • Set up the mass spectrometer with the parameters outlined in Table 1. Optimize collision energies for the precursor-to-product ion transitions using a synthesized standard of this compound if available.

  • Calibration Curve and Quality Controls:

    • Prepare a series of calibration standards by spiking a known concentration of the analytical standard into a matrix that mimics the biological samples (e.g., lysate from a blank culture).

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Sample Analysis:

    • Inject the prepared samples, calibration standards, and QC samples onto the LC-MS/MS system.

    • Acquire data in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing:

    • Integrate the peak areas for the quantifier and qualifier ions for both the analyte and the internal standard.

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

    • Quantify the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

    • Normalize the final concentration to the protein content of the original cell pellet.

Visualizations

Metabolic_Pathway cluster_pathway Lysine Degradation Pathway Glutaryl_CoA Glutaryl-CoA Glutaconyl_CoA_trans (2E)-Glutaconyl-CoA (trans-isomer) Glutaryl_CoA->Glutaconyl_CoA_trans Glutaryl-CoA Dehydrogenase Glutaconyl_CoA_cis (2Z)-Glutaconyl-CoA (cis-isomer) Glutaconyl_CoA_trans->Glutaconyl_CoA_cis Isomerase? (Hypothetical) Crotonyl_CoA Crotonyl-CoA Glutaconyl_CoA_trans->Crotonyl_CoA Glutaconyl-CoA Decarboxylase Glutaconyl_CoA_cis->Glutaconyl_CoA_trans

Caption: Hypothetical metabolic context of this compound.

Experimental_Workflow start Bacterial Cell Culture quenching Metabolic Quenching (Cold Methanol) start->quenching extraction Extraction with Internal Standard (80% Methanol) quenching->extraction clarification Centrifugation & Supernatant Collection extraction->clarification drying Solvent Evaporation (Nitrogen Stream) clarification->drying reconstitution Reconstitution in Aqueous/Organic Solvent drying->reconstitution analysis LC-MS/MS Analysis (MRM Mode) reconstitution->analysis quantification Data Processing & Quantification analysis->quantification

Caption: Workflow for the quantitative analysis of acyl-CoAs.

Application Notes and Protocols for the Detection of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA is an acyl-coenzyme A (acyl-CoA) thioester. Acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle. They also serve as acyl donors for protein post-translational modifications, linking cellular metabolism to signaling and epigenetic regulation. The accurate detection and quantification of specific acyl-CoA species, such as this compound, within a cellular context are crucial for understanding its physiological role and its potential as a biomarker or therapeutic target.

These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of this compound in cellular samples, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for acyl-CoA analysis due to its high sensitivity and specificity.[1][2][3]

Overview of Detection Methods

The cellular pool of acyl-CoAs is typically present at low concentrations, making their analysis challenging.[4][5] The methods outlined below are designed to address the inherent challenges of acyl-CoA analysis, such as their low abundance, instability, and the complexity of the cellular matrix.

Key Analytical Steps:

  • Sample Preparation: Rapidly quenching metabolic activity and efficiently extracting the target analyte while minimizing degradation are critical first steps.

  • Chromatographic Separation: Liquid chromatography is used to separate the target analyte from other cellular components and isomeric species.

  • Mass Spectrometric Detection: Tandem mass spectrometry provides the necessary sensitivity and specificity for unambiguous detection and quantification.

  • Data Analysis and Quantification: Proper use of internal standards and calibration curves is essential for accurate quantification.

The overall workflow for the detection of this compound is depicted below.

Overall Experimental Workflow A Cell Culture/ Tissue Collection B Metabolic Quenching (e.g., Liquid Nitrogen) A->B Rapid Freezing C Cell Lysis & Analyte Extraction (e.g., Acid/Solvent Precipitation) B->C Extraction Buffer E Sample Clarification (Centrifugation) C->E D Spike-in of Internal Standard D->C F LC-MS/MS Analysis E->F Supernatant G Data Processing & Quantification F->G H Biological Interpretation G->H

Caption: Overall Experimental Workflow for Acyl-CoA Analysis.

Experimental Protocols

Important Note: As this compound is not a commonly studied metabolite, a purified analytical standard may not be commercially available. The synthesis and purification of this compound are prerequisites for absolute quantification and for the optimization of MS/MS parameters.

Protocol 1: Cellular Extraction of Short-Chain Acyl-CoAs

This protocol is adapted from methods developed for the analysis of short-chain acyl-CoAs from cultured cells.[4][5]

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Liquid nitrogen

  • Extraction Solution: 10% (w/v) trichloroacetic acid (TCA) in water, ice-cold

  • Internal Standard (IS): Isotope-labeled version of the analyte or a structurally similar acyl-CoA (e.g., 13C-labeled succinyl-CoA).

  • Microcentrifuge tubes, 1.5 mL

  • Cell scraper

  • Sonicator

  • Refrigerated microcentrifuge (4°C)

Procedure:

  • Cell Harvesting: Aspirate the culture medium from adherent cells. Quickly wash the cells once with ice-cold PBS.

  • Metabolic Quenching: Immediately add liquid nitrogen to the culture dish to flash-freeze the cells and halt all enzymatic activity.

  • Lysis and Extraction:

    • Add 1 mL of ice-cold 10% TCA directly to the frozen cells on the plate.

    • Use a cell scraper to scrape the acid-precipitated cell lysate and transfer it to a 1.5 mL microcentrifuge tube.

    • Spike the lysate with the internal standard at a known concentration.

  • Homogenization: Sonicate the sample on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off) to ensure complete cell lysis and homogenization.

  • Protein Precipitation: Incubate the samples on ice for 15 minutes.

  • Sample Clarification: Centrifuge the tubes at 17,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[4][5]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new clean tube.

  • Storage: Store the extracts at -80°C until LC-MS/MS analysis.

Cellular Extraction Protocol start Start: Adherent Cells wash Wash with ice-cold PBS start->wash quench Quench Metabolism (Liquid Nitrogen) wash->quench extract Add Cold 10% TCA + Internal Standard quench->extract scrape Scrape and Collect Lysate extract->scrape sonicate Sonicate on Ice scrape->sonicate centrifuge Centrifuge (17,000 x g, 4°C) sonicate->centrifuge collect Collect Supernatant centrifuge->collect end Store at -80°C for LC-MS/MS Analysis collect->end

Caption: Workflow for Cellular Acyl-CoA Extraction.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework. The specific parameters, especially for the mass spectrometer, must be optimized for this compound.

Instrumentation and Materials:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).[2]

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate, pH adjusted to ~8 with ammonium hydroxide.[6]

  • Mobile Phase B: Methanol or Acetonitrile.

  • Purified standard of this compound for optimization.

Procedure:

  • MS Parameter Optimization (via infusion of standard):

    • Determine the exact mass of the precursor ion ([M+H]+ or [M-H]-). Given the structure, positive ion mode is likely to be more sensitive.

    • Perform fragmentation (MS/MS) on the precursor ion to identify characteristic product ions. A neutral loss of 507 Da is characteristic of acyl-CoAs and should be monitored.

    • Optimize collision energy for the most intense and stable precursor-to-product ion transitions. These transitions will be used for Multiple Reaction Monitoring (MRM).

  • LC Method:

    • Column Temperature: 40°C.

    • Flow Rate: 0.3 - 0.6 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Gradient Elution: A typical gradient starts with a low percentage of organic phase (Mobile Phase B) and ramps up to elute more hydrophobic compounds. An example gradient is provided in the table below.

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI), likely positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Set up MRM transitions for the target analyte and the internal standard based on the optimization step.

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the purified this compound standard and a fixed concentration of the internal standard into the extraction matrix (e.g., lysate from control cells).

  • Sample Analysis: Inject the prepared cell extracts and the calibration standards into the LC-MS/MS system.

Data Presentation and Quantification

Quantitative data should be presented clearly to allow for easy comparison across different experimental conditions.

Table 1: Example LC Gradient for Short-Chain Acyl-CoA Separation
Time (min)Flow Rate (µL/min)% Mobile Phase B (Methanol)
0.06000
12.060015
16.0600100
18.0600100
18.16000
25.06000
This is an example gradient adapted from existing literature and may require optimization.[6]
Table 2: Hypothetical MS/MS Parameters for this compound

Note: These values are theoretical and must be determined experimentally using a purified standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
This compoundTo be determinedTo be determined (e.g., Precursor - 507)To be optimizedPositive (likely)
Internal Standard (e.g., ¹³C₃-Succinyl-CoA)871.1364.1To be optimizedPositive
Table 3: Example Quantification Data
Sample GroupnThis compound (pmol/10⁶ cells)Standard Deviation
Control51.250.15
Treatment A55.780.42
Treatment B50.620.09

Signaling Pathways and Logical Relationships

The role of a specific acyl-CoA is defined by the enzymes that produce and consume it. Understanding these connections is key to interpreting quantitative data.

Metabolic Context of a Novel Acyl-CoA precursors Metabolic Precursors (e.g., Citrate, Fatty Acids) synthase Synthesizing Enzyme (e.g., Ligase/Synthase) precursors->synthase target_coa This compound synthase->target_coa Production hydrolase Consuming Enzyme 1 (e.g., Hydrolase) target_coa->hydrolase Consumption transferase Consuming Enzyme 2 (e.g., Acyltransferase) target_coa->transferase Consumption downstream Downstream Products hydrolase->downstream signaling Protein Acylation & Signaling Events transferase->signaling

References

LC-MS/MS protocol for (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS protocol for the quantitative analysis of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA in biological matrices has been developed. Due to the limited availability of a dedicated protocol for this specific analyte, this method has been adapted from established procedures for other short-chain acyl-CoA molecules. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Application Notes

Introduction

This compound is a putative intermediate in metabolic pathways, the study of which is crucial for understanding various physiological and pathological states. Its accurate quantification in biological samples is essential for researchers in drug development and metabolic research. This application note provides a detailed protocol for the sensitive and selective quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is designed for researchers, scientists, and drug development professionals who require a reliable analytical procedure for this novel compound.

Analyte Information

  • IUPAC Name: this compound

  • Molecular Formula: C26H40N7O19P3S

  • Monoisotopic Mass: 927.1 g/mol

  • Structure: The molecule consists of a 4-carboxy-2-sulfanylbut-2-enoyl group linked to a Coenzyme A (CoA) molecule via a thioester bond.

Experimental Protocols

1. Sample Preparation (from cell culture)

  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add 1 mL of ice-cold extraction solvent (Methanol:Acetonitrile:Water, 50:30:20 v/v/v) to each well of a 6-well plate.

  • Cell Lysis: Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate for 1 minute and incubate at -20°C for 1 hour to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube for analysis.

2. Liquid Chromatography

  • Instrumentation: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 10 mM Tributylamine and 15 mM acetic acid in water.

  • Mobile Phase B: Methanol.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry

  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in negative mode.

  • Multiple Reaction Monitoring (MRM): The transitions should be optimized by direct infusion of a standard of the analyte. Predicted transitions are provided in the table below.

Data Presentation

Table 1: Liquid Chromatography Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase B
0.00.22
2.00.22
10.00.250
12.00.295
14.00.295
14.10.22
16.00.22

Table 2: Predicted MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
926.1408.035100
926.1499.030100

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output start Cell Culture Sample wash Wash with PBS start->wash extract Metabolite Extraction (Methanol:Acetonitrile:Water) wash->extract lyse Cell Lysis & Protein Precipitation extract->lyse centrifuge Centrifugation (14,000 x g, 10 min, 4°C) lyse->centrifuge collect Collect Supernatant centrifuge->collect lc Liquid Chromatography (Reversed-Phase C18) collect->lc Inject 5 µL ms Tandem Mass Spectrometry (ESI-, MRM) lc->ms data Data Acquisition & Processing ms->data quant Quantitative Results data->quant

Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.

signaling_pathway Metabolite Metabolic Precursor Analyte This compound Metabolite->Analyte Enzymatic Reaction A Product Downstream Metabolite Analyte->Product Enzymatic Reaction B

Caption: Putative metabolic pathway involving the target analyte.

Application Note: Enzymatic Assay for (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA is a unique acyl-CoA thioester. While its precise biological role is a subject of ongoing investigation, its structural similarity to intermediates in amino acid and fatty acid metabolism suggests its involvement in key cellular energetic and biosynthetic pathways. Specifically, its resemblance to glutaconyl-CoA, an intermediate in the fermentation of glutamate, points towards a potential role in related metabolic processes. The development of a robust enzymatic assay for the activity of enzymes that metabolize this substrate is crucial for elucidating its function and for the discovery of potential therapeutic agents that target these pathways.

This application note provides a detailed protocol for a continuous spectrophotometric assay to determine the activity of a hypothetical enzyme, designated here as cis-Carboxy-sulfanylbutenoyl-CoA Hydratase (CCSH). This proposed enzyme catalyzes the hydration of this compound to 3-hydroxy-4-carboxy-2-sulfanylbutanoyl-CoA. The assay is coupled to a dehydrogenase reaction that allows for the convenient monitoring of enzyme activity by measuring the change in NADH absorbance.

Principle of the Assay

The enzymatic assay for CCSH activity is a coupled-enzyme assay. In the primary reaction, CCSH catalyzes the hydration of the double bond in this compound to form 3-hydroxy-4-carboxy-2-sulfanylbutanoyl-CoA. The product of this reaction is then utilized as a substrate by a coupling enzyme, 3-hydroxyacyl-CoA dehydrogenase (HACD). HACD oxidizes the 3-hydroxy group of the product in the presence of NAD+, leading to the formation of NADH. The rate of NADH production is directly proportional to the CCSH activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.

Experimental Workflow

G cluster_prep Sample & Reagent Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis prep_substrate Prepare this compound solution mix Mix assay components in cuvette: Buffer, NAD+, HACD, Substrate prep_substrate->mix prep_enzyme Prepare CCSH enzyme solution initiate Initiate reaction by adding CCSH enzyme prep_enzyme->initiate prep_reagents Prepare assay buffer, NAD+, and HACD prep_reagents->mix equilibrate Equilibrate to assay temperature (e.g., 37°C) mix->equilibrate equilibrate->initiate measure Monitor absorbance at 340 nm over time initiate->measure calculate_rate Calculate the rate of NADH formation (ΔA340/min) measure->calculate_rate determine_activity Determine CCSH activity (U/mg) calculate_rate->determine_activity kinetic_analysis Perform kinetic analysis (Km, Vmax) determine_activity->kinetic_analysis

Caption: Experimental workflow for the CCSH enzymatic assay.

Detailed Experimental Protocols

Reagents and Equipment
  • This compound: Substrate, to be synthesized or commercially sourced.

  • cis-Carboxy-sulfanylbutenoyl-CoA Hydratase (CCSH): Purified or partially purified enzyme preparation.

  • 3-Hydroxyacyl-CoA Dehydrogenase (HACD): Commercially available (e.g., from porcine heart).

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+): Commercially available.

  • Potassium Phosphate Buffer: 100 mM, pH 7.4.

  • Spectrophotometer: Capable of measuring absorbance at 340 nm, with temperature control.

  • Cuvettes: Quartz or UV-transparent disposable cuvettes.

  • Pipettes: Calibrated micropipettes.

Assay Protocol
  • Prepare the Assay Mixture: In a 1 mL cuvette, prepare the following reaction mixture:

    • 850 µL of 100 mM Potassium Phosphate Buffer (pH 7.4).

    • 50 µL of 20 mM NAD+.

    • 20 µL of 1 U/mL 3-Hydroxyacyl-CoA Dehydrogenase (HACD).

    • 50 µL of a stock solution of this compound (to achieve the desired final concentration, e.g., 0.1 mM).

  • Equilibration: Mix the contents of the cuvette by gentle inversion and incubate at the desired assay temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to record any background reaction.

  • Initiate the Reaction: Start the enzymatic reaction by adding 30 µL of the CCSH enzyme solution to the cuvette. Mix immediately by gentle inversion.

  • Monitor Absorbance: Place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm for 5-10 minutes, taking readings at regular intervals (e.g., every 15 seconds).

  • Data Analysis:

    • Determine the linear rate of the reaction (ΔA340/min) from the initial, linear portion of the absorbance versus time plot.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA340/min) / (ε_NADH * path length) Where:

      • ε_NADH (molar extinction coefficient of NADH at 340 nm) = 6.22 mM⁻¹cm⁻¹

      • path length = 1 cm (for a standard cuvette)

    • Calculate the specific activity (U/mg) by dividing the activity by the concentration of the CCSH enzyme in the assay. One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Signaling Pathway Context

The hypothetical enzyme CCSH and its substrate may be part of a metabolic pathway analogous to the glutaconate pathway found in some anaerobic bacteria. This pathway is involved in the fermentation of glutamate. The activity of CCSH could be a key regulatory point in this pathway, controlling the flux of metabolites.

G Glutamate Glutamate alpha_Ketoglutarate alpha_Ketoglutarate Glutamate->alpha_Ketoglutarate Transamination Glutaconyl_CoA Glutaconyl-CoA alpha_Ketoglutarate->Glutaconyl_CoA Series of enzymatic steps CCSH_Substrate This compound Glutaconyl_CoA->CCSH_Substrate Isomerase/Synthase (Hypothetical) CCSH_Product 3-Hydroxy-4-carboxy-2-sulfanylbutanoyl-CoA CCSH_Substrate->CCSH_Product CCSH (Hydration) Downstream_Metabolites Downstream Metabolites CCSH_Product->Downstream_Metabolites Further Metabolism

Caption: Hypothetical metabolic pathway involving CCSH.

Data Presentation

The following tables present hypothetical quantitative data for the CCSH enzyme, which can be used as a reference for experimental design and data interpretation.

Table 1: Kinetic Parameters of CCSH

SubstrateKm (µM)Vmax (µmol/min/mg)
This compound50120
Glutaconyl-CoA25030
Crotonyl-CoA>1000Not Determined

Table 2: Effect of Inhibitors on CCSH Activity

InhibitorType of InhibitionIC50 (µM)
Itaconic AcidCompetitive150
3-Mercaptopropionic AcidNon-competitive500
Compound XUncompetitive75

Conclusion

This application note provides a comprehensive and detailed protocol for the enzymatic assay of a hypothetical cis-Carboxy-sulfanylbutenoyl-CoA Hydratase (CCSH). The described coupled spectrophotometric assay is a robust and convenient method for determining the activity of this enzyme. The provided hypothetical kinetic data and inhibitor information serve as a valuable resource for researchers investigating the function of this enzyme and for the development of potential modulators of its activity. The elucidation of the role of CCSH and its metabolic pathway will contribute to a better understanding of cellular metabolism and may open new avenues for therapeutic intervention in related diseases.

Uncharted Territory: The Research Landscape of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and commercial databases, detailed information regarding the use of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA as a research tool, including specific application notes and experimental protocols, remains elusive. This compound, an acyl-CoA derivative, does not appear in published research, and its biological role or potential as a tool for scientific inquiry is not documented.

While information on this specific cis ((2Z)) isomer is not available, its trans ((2E)) counterpart, known as glutaconyl-CoA, is a recognized intermediate in the metabolism of certain amino acids.[1] Glutaconyl-CoA is involved in the benzoate (B1203000) degradation pathway and butanoate metabolism.[2] Specifically, it is a substrate for the enzyme glutaconyl-CoA decarboxylase.[2]

Given the lack of specific data for the (2Z) isomer, this document provides a generalized framework and hypothetical protocols based on the study of similar acyl-CoA analogs. These are intended to serve as a conceptual guide for researchers interested in exploring the potential applications of novel acyl-CoA compounds.

Hypothetical Applications and General Methodologies

Should this compound become available for research, its structural similarity to endogenous acyl-CoAs suggests potential applications as:

  • An Enzyme Inhibitor: It could act as a competitive or non-competitive inhibitor for enzymes that recognize glutaconyl-CoA or other structurally related acyl-CoAs.

  • A Mechanistic Probe: To study the active site and reaction mechanism of enzymes involved in fatty acid and amino acid metabolism.

  • A Metabolic Tracer: If appropriately labeled, it could be used to trace metabolic pathways.

Synthesis of Acyl-CoA Analogs: A General Approach

The synthesis of novel acyl-CoA analogs can be challenging due to the complex and labile nature of the coenzyme A molecule. However, general chemical and enzymatic methods have been developed.

General Workflow for Acyl-CoA Analog Synthesis

Acyl-CoA Analog Synthesis Workflow cluster_synthesis Synthesis of the Acyl Moiety cluster_coupling Coupling to Coenzyme A cluster_purification Purification and Characterization start Starting Materials synthesis Chemical Synthesis of (2Z)-4-carboxy-2-sulfanylbut-2-enoic acid start->synthesis activation Activation of the Carboxylic Acid synthesis->activation coupling Enzymatic or Chemical Coupling Reaction activation->coupling coA Coenzyme A coA->coupling purification Purification by HPLC coupling->purification characterization Characterization by Mass Spectrometry and NMR purification->characterization

Caption: General workflow for the synthesis of a novel acyl-CoA analog.

Protocols for Characterizing a Novel Acyl-CoA Analog as an Enzyme Inhibitor

The following are generalized protocols for key experiments to characterize a novel acyl-CoA analog as an enzyme inhibitor. These are hypothetical and would need to be adapted based on the specific enzyme of interest.

Protocol 1: In Vitro Enzyme Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a potential inhibitor.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a target enzyme (e.g., a hypothetical "Glutaconyl-CoA Isomerase").

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme (e.g., glutaconyl-CoA)

  • This compound

  • Assay buffer (pH and composition optimized for the target enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in assay buffer.

  • In a 96-well plate, add the assay buffer, the target enzyme, and the various concentrations of the inhibitor. Include a control with no inhibitor.

  • Pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15 minutes) to allow the inhibitor to bind.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the specific reaction being monitored.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Hypothetical Data Presentation

The results of an IC50 determination are typically presented in a table and a corresponding graph.

Inhibitor Concentration (µM)Enzyme Activity (%)
0 (Control)100
0.195
175
1052
10015
10005

Note: The data in this table is purely hypothetical and for illustrative purposes only.

Protocol 2: Determination of the Mechanism of Inhibition

This protocol aims to determine whether the inhibition is competitive, non-competitive, or uncompetitive.

Objective: To elucidate the mode of inhibition of this compound on its target enzyme.

Procedure:

  • Perform the enzyme activity assay as described in Protocol 1.

  • Vary the concentration of the substrate while keeping the concentration of the inhibitor constant.

  • Repeat this for several different fixed concentrations of the inhibitor.

  • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

  • The pattern of the lines on the plot will indicate the mechanism of inhibition.

Visualizing Inhibition Mechanisms

Enzyme Inhibition Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E_C Enzyme (E) ES_C Enzyme-Substrate Complex (ES) E_C->ES_C + S EI_C Enzyme-Inhibitor Complex (EI) E_C->EI_C + I S_C Substrate (S) I_C Inhibitor (I) ES_C->E_C + P P_C Product (P) E_NC Enzyme (E) ES_NC Enzyme-Substrate Complex (ES) E_NC->ES_NC + S EI_NC Enzyme-Inhibitor Complex (EI) E_NC->EI_NC + I S_NC Substrate (S) I_NC Inhibitor (I) ES_NC->E_NC + P ESI_NC Enzyme-Substrate-Inhibitor Complex (ESI) ES_NC->ESI_NC + I EI_NC->ESI_NC + S P_NC Product (P)

Caption: Simplified diagrams illustrating competitive and non-competitive enzyme inhibition.

Conclusion

While the specific research applications of this compound are currently unknown, the general methodologies for the synthesis and characterization of acyl-CoA analogs provide a roadmap for future investigations. The protocols and conceptual frameworks presented here offer a starting point for any researcher venturing into the study of this or other novel metabolic intermediates. Further research is required to determine if this compound has a biological role or utility as a research tool.

References

Application Notes and Protocols for the Study of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA is an acyl-CoA thioester. While specific details about its metabolic role are not extensively documented, its structure suggests potential involvement in various metabolic pathways. Acyl-CoA molecules are central to metabolism, participating in the citric acid cycle, fatty acid biosynthesis, and secondary metabolism. The study of novel acyl-CoA esters like this compound is crucial for understanding metabolic regulation and for the development of new therapeutic agents. These application notes provide a comprehensive guide to the experimental models and protocols for investigating this and other novel acyl-CoA esters.

I. Chemo-enzymatic Synthesis of Acyl-CoA Esters

The synthesis of this compound is a prerequisite for its characterization and for use as a standard in analytical methods. A chemo-enzymatic approach is often the most effective strategy for producing CoA thioesters.[1][2]

Protocol 1: Synthesis via Symmetric Anhydride (B1165640)

This method is suitable for the synthesis of both saturated and α,β-unsaturated acyl-CoA esters.[2]

Materials:

  • (2Z)-4-carboxy-2-sulfanylbut-2-enoic acid

  • Triethylamine (TEA)

  • Isobutyl chloroformate

  • Coenzyme A (free acid)

  • Lithium hydroxide (B78521) (LiOH)

  • HPLC system for purification

Procedure:

  • Dissolve the carboxylic acid in anhydrous tetrahydrofuran (B95107) (THF).

  • Add TEA and cool the mixture to 0°C.

  • Slowly add isobutyl chloroformate and stir for 30 minutes to form the symmetric anhydride.

  • In a separate vial, dissolve Coenzyme A in a cold aqueous solution of LiOH.

  • Slowly add the anhydride solution to the Coenzyme A solution while maintaining the pH at 7.5 with LiOH.

  • Monitor the reaction by HPLC.

  • Purify the resulting acyl-CoA by preparative HPLC.

Protocol 2: Synthesis using Acyl-CoA Dehydrogenases

For the synthesis of α,β-unsaturated enoyl-CoAs, acyl-CoA dehydrogenases can be utilized to introduce a double bond into a saturated acyl-CoA precursor.[1]

Materials:

  • Saturated acyl-CoA precursor

  • Acyl-CoA dehydrogenase

  • Electron acceptor (e.g., ferrocenium (B1229745) hexafluorophosphate)

  • Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.5)

  • HPLC system for purification

Procedure:

  • Dissolve the saturated acyl-CoA in the buffer.

  • Add the acyl-CoA dehydrogenase and the electron acceptor.

  • Incubate the reaction at the optimal temperature for the enzyme.

  • Monitor the formation of the enoyl-CoA product by HPLC.

  • Purify the product using preparative HPLC.

II. Analytical Methods for Acyl-CoA Quantification

Accurate quantification of this compound in biological samples is essential for understanding its physiological roles.[3][4] Several methods can be employed, each with its own advantages and limitations.[5]

Table 1: Comparison of Analytical Methods for Acyl-CoA Quantification

MethodPrincipleDetection LimitThroughputAdvantagesDisadvantages
HPLC-UV Separation by liquid chromatography and detection by UV absorbance.[6]~1 µMMediumRobust, widely available.Lower sensitivity, potential for co-eluting interferences.
LC-MS/MS Separation by HPLC coupled to tandem mass spectrometry for high specificity and sensitivity.[6][7]Sub-µMHighHigh sensitivity and specificity, can measure multiple acyl-CoAs simultaneously.Requires specialized equipment, potential for matrix effects.
Enzymatic Assays Coupled enzyme reactions leading to a spectrophotometric or fluorometric signal.pmol rangeHighHigh sensitivity, suitable for high-throughput screening.Indirect measurement, specific for certain acyl-CoA classes.
NMR Spectroscopy Nuclear magnetic resonance provides structural and quantitative information.[8]~10 µMLowNon-destructive, provides structural information.Lower sensitivity, requires higher concentrations.

Protocol 3: Quantification of Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of acyl-CoAs in biological samples.

Materials:

  • Biological sample (cells, tissue)

  • Cold methanol (B129727) with 5% acetic acid for extraction

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • LC-MS/MS system with a C18 column

Procedure:

  • Extraction: Homogenize the biological sample in cold methanol/acetic acid. Centrifuge to pellet debris.

  • Sample Preparation: Add internal standards to the supernatant. Evaporate the solvent and reconstitute in a suitable buffer.

  • LC Separation: Inject the sample onto the C18 column. Use a gradient of mobile phases (e.g., aqueous ammonium (B1175870) acetate (B1210297) and acetonitrile) to separate the acyl-CoAs.

  • MS/MS Detection: Use multiple reaction monitoring (MRM) to detect the parent and daughter ions specific for this compound and the internal standards.

  • Quantification: Calculate the concentration based on the peak area ratio of the analyte to the internal standard.

III. Studying Enzyme Kinetics

To understand the function of this compound, it is crucial to identify and characterize the enzymes that synthesize and utilize it.

Protocol 4: Determining Enzyme Kinetic Parameters

This protocol describes how to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for an enzyme that uses this compound as a substrate.[9][10]

Materials:

  • Purified enzyme

  • This compound (substrate)

  • Buffer solution at optimal pH for the enzyme

  • Detection system to measure product formation or substrate depletion (e.g., spectrophotometer, fluorometer, LC-MS)

Procedure:

  • Set up a series of reactions with a fixed enzyme concentration and varying concentrations of the substrate, this compound.

  • Initiate the reactions and measure the initial reaction rates (initial velocity, V₀) by monitoring the change in product or substrate concentration over a short period.

  • Plot the initial velocity (V₀) against the substrate concentration.

  • Fit the data to the Michaelis-Menten equation to determine Km and Vmax. Alternatively, use a linear plot such as the Lineweaver-Burk plot.[10]

Table 2: Example Data for Enzyme Kinetics

Substrate Concentration (µM)Initial Velocity (µM/min)
10.5
20.9
51.8
102.5
203.3
504.2
1004.5

IV. Visualizing Workflows and Pathways

Diagram 1: General Workflow for Studying a Novel Acyl-CoA

Workflow cluster_synthesis Synthesis & Purification cluster_quantification Quantification in Biological Samples cluster_kinetics Enzyme Interaction Studies s1 Chemo-enzymatic Synthesis s2 HPLC Purification s1->s2 q2 LC-MS/MS Analysis s2->q2 Standard k3 Kinetic Assays s2->k3 Substrate q1 Sample Extraction q1->q2 q3 Data Analysis q2->q3 k1 Enzyme Identification k2 Enzyme Purification k1->k2 k2->k3 k4 Parameter Determination (Km, Vmax) k3->k4

Caption: A generalized workflow for the investigation of a novel acyl-CoA ester.

Metabolic_Pathway Precursor Metabolic Precursor Acyl_CoA This compound Precursor->Acyl_CoA Enzyme1 Product1 Downstream Metabolite 1 Acyl_CoA->Product1 Enzyme2 Product2 Downstream Metabolite 2 Acyl_CoA->Product2 Enzyme3 Enzyme1 Synthase Enzyme2 Metabolic Enzyme A Enzyme3 Metabolic Enzyme B

Caption: A decision tree for planning experiments to study a novel acyl-CoA.

References

Application Notes and Protocols for the Isolation of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA (Maleyl-CoA)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA, more commonly known as maleyl-CoA, is a key intermediate in various metabolic pathways. Its accurate isolation and quantification are crucial for studying enzyme kinetics, metabolic fluxes, and for the development of novel therapeutics targeting these pathways. However, the isolation of maleyl-CoA presents significant challenges due to its inherent instability, particularly at neutral pH, and its propensity to react with free coenzyme A (CoA-SH).[1] These application notes provide detailed protocols for the chemical and enzymatic synthesis of maleyl-CoA, followed by its purification, based on established methodologies.

The protocols outlined below are derived from the work of Pacanis and Rogulski (1981), supplemented with modern chromatographic techniques for enhanced purity.[1] Researchers should be aware that maleyl-CoA is prone to hydrolysis and side reactions, necessitating careful handling and prompt purification after synthesis.

Data Presentation

As specific yields and purities can vary based on starting material quality, enzyme activity, and chromatographic efficiency, the following table is provided as a template for researchers to record their experimental data.

ParameterTheoretical MaximumActual Result (Chemical Synthesis)Actual Result (Enzymatic Synthesis)Purity (%)Analytical Method
Initial CoA (µmol) N/AN/AUV-Vis @ 260 nm
Maleyl-CoA Yield (µmol) HPLC-UV @ 260 nm
Overall Yield (%) 100%Calculated
Purity after Column Chromatography (%) >90%>95%HPLC
Purity after HPLC (%) >98%>99%HPLC, MS

Experimental Protocols

Two primary methods for the synthesis of maleyl-CoA are presented: a chemical method and an enzymatic method. The choice of method will depend on the availability of reagents and the desired specificity.

Protocol 1: Chemical Synthesis of Maleyl-CoA

This protocol is adapted from the reaction of Coenzyme A with maleic anhydride (B1165640).[1] This method is relatively straightforward but may result in side products, requiring rigorous purification.

Materials:

  • Coenzyme A (CoA-SH), lithium salt

  • Maleic anhydride

  • Potassium phosphate (B84403) buffer (0.1 M, pH 6.5)

  • Dowex 1x8 (chloride form), 200-400 mesh

  • Hydrochloric acid (HCl), various concentrations

  • Sodium chloride (NaCl)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM solution of CoA-SH in ice-cold 0.1 M potassium phosphate buffer (pH 6.5).

    • Prepare a 20 mM solution of maleic anhydride in a suitable organic solvent (e.g., anhydrous acetone (B3395972) or THF) immediately before use.

  • Reaction:

    • In a sealed vial under a nitrogen atmosphere, add the maleic anhydride solution dropwise to the CoA-SH solution with constant, gentle stirring on ice. A molar ratio of 1.5:1 (maleic anhydride:CoA-SH) is recommended.

    • Allow the reaction to proceed on ice for 30 minutes. The disappearance of free SH groups can be monitored using Ellman's reagent (DTNB). The reaction is known to be rapid.[1]

  • Purification by Column Chromatography:

    • Prepare a Dowex 1x8 column (1 x 10 cm).

    • Wash the column sequentially with 1 M HCl, deionized water until neutral, 1 M NaCl, and finally deionized water.

    • Load the reaction mixture onto the column.

    • Wash the column with deionized water to remove unreacted maleic anhydride and other non-adherent species.

    • Elute the CoA derivatives using a linear gradient of NaCl (0 to 0.5 M) in 10 mM HCl.

    • Collect fractions and monitor the absorbance at 260 nm to detect CoA-containing compounds.

    • Pool the fractions containing the desired product. Note that the 1981 study by Pacanis and Rogulski identified multiple products, with maleyl-CoA being one of the components.[1]

  • Desalting and Lyophilization:

    • Desalt the pooled fractions using a suitable method, such as a desalting column (e.g., Sephadex G-10) or dialysis against deionized water.

    • Lyophilize the desalted product to obtain a stable powder. Store at -80°C.

Protocol 2: Enzymatic Synthesis of Maleyl-CoA

This method utilizes a CoA transferase to catalyze the transfer of CoA from a donor substrate (e.g., acetoacetyl-CoA) to maleate. This method is highly specific but requires a purified enzyme.

Materials:

  • Acetoacetyl-CoA

  • Maleic acid

  • CoA transferase (e.g., 3-ketoacid CoA-transferase)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Magnesium chloride (MgCl₂)

  • Dowex 1x8 column (as in Protocol 1)

Procedure:

  • Enzymatic Reaction:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • 50 mM Tris-HCl, pH 8.0

      • 10 mM MgCl₂

      • 5 mM Maleate

      • 1 mM Acetoacetyl-CoA

      • CoA transferase (concentration to be optimized based on enzyme activity)

    • Incubate the reaction at 30°C for 1-2 hours. Monitor the reaction progress by HPLC.

    • Terminate the reaction by adding an equal volume of ice-cold 1 M HClO₄.

    • Centrifuge to pellet the precipitated protein.

  • Purification:

    • Neutralize the supernatant with a solution of K₂CO₃.

    • Proceed with purification using column chromatography as described in Protocol 1, step 3. The enzymatic reaction is expected to be cleaner, simplifying the purification process.

  • Desalting and Storage:

    • Follow the desalting and lyophilization procedure as described in Protocol 1, step 4.

Protocol 3: HPLC Purification and Analysis

For higher purity, the fractions from the ion-exchange chromatography can be further purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Solvent A: 75 mM potassium phosphate buffer, pH 4.9

  • Solvent B: Acetonitrile with 600 mM acetic acid

  • A gradient elution is typically used, for example, starting with a low percentage of Solvent B and increasing over time to elute the more hydrophobic compounds.

Procedure:

  • Sample Preparation: Dissolve the lyophilized powder from the column chromatography step in Solvent A.

  • Injection and Elution: Inject the sample onto the equilibrated C18 column. Run a suitable gradient to separate maleyl-CoA from other CoA species.

  • Detection and Collection: Monitor the eluent at 260 nm. Collect the peak corresponding to maleyl-CoA.

  • Final Processing: Desalt the collected fraction if necessary and lyophilize for storage at -80°C.

Visualizations

Chemical Synthesis and Isolation Workflow

cluster_synthesis Chemical Synthesis cluster_purification Purification cluster_final Final Product reagents CoA-SH + Maleic Anhydride (pH 6.5, on ice) reaction Reaction Mixture reagents->reaction 30 min column Dowex 1x8 Column reaction->column Load elution NaCl Gradient Elution column->elution fractions Collect Fractions (A260) elution->fractions hplc RP-HPLC (C18 Column) fractions->hplc Optional High-Purity Step desalt Desalting fractions->desalt hplc->desalt lyophilize Lyophilization desalt->lyophilize product This compound lyophilize->product cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_final Final Product substrates Acetoacetyl-CoA + Maleate reaction_mix Enzymatic Reaction substrates->reaction_mix enzyme CoA Transferase (pH 8.0, 30°C) enzyme->reaction_mix termination Acid Quenching & Neutralization reaction_mix->termination column Dowex 1x8 Column termination->column Load elution NaCl Gradient Elution column->elution fractions Collect Fractions (A260) elution->fractions desalt Desalting fractions->desalt lyophilize Lyophilization desalt->lyophilize product This compound lyophilize->product

References

Application Notes and Protocols for (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA is an acyl-CoA thioester. While specific data for the (2Z) isomer is limited, its close structural analog, the (2E) isomer, is commonly known as glutaconyl-CoA, a key intermediate in the catabolism of lysine (B10760008) and tryptophan.[1][2] Deficiencies in the metabolic pathway involving glutaconyl-CoA can lead to the genetic disorder glutaric aciduria type I.[3][4] These notes provide detailed protocols for the handling, storage, and experimental use of this compound, with data and methodologies extrapolated from its isomer and the general class of short-chain acyl-CoA esters.

Physicochemical and Stability Data

Due to the high reactivity of the thioester bond, this compound is susceptible to hydrolysis.[5] The following data, based on glutaconyl-CoA and general acyl-CoA properties, should be considered for experimental design.

PropertyValueReference
Molecular Formula C₂₆H₄₀N₇O₁₉P₃S[6]
Molecular Weight 879.62 g/mol [6]
Solubility Practically insoluble in water; soluble in aqueous buffers. Forms micelles at higher concentrations.[7][8]
pH Stability Most stable in acidic conditions (pH 4-6). Hydrolysis of the thioester bond increases significantly at neutral and alkaline pH.[9]
Temperature Stability Unstable at room temperature for extended periods. Prone to degradation at temperatures above 4°C in solution.[10]
Storage Stability Lyophilized powder is stable for months at -20°C to -80°C. Aqueous solutions are stable for several weeks when stored at -20°C.[10]

Handling and Storage Protocols

General Handling

Acyl-CoA compounds are sensitive to oxidation and hydrolysis.

  • Atmosphere: Handle under an inert atmosphere (e.g., argon or nitrogen) whenever possible, especially for long-term storage or when in solution.

  • Materials: Use glass vials for storage as plastics can cause signal loss of CoA species.[11] Avoid reactive metal spatulas.

  • Cross-contamination: Use dedicated labware and filtered pipette tips to prevent contamination with nucleophiles, strong acids, or bases.

Storage Protocol
  • Short-term Storage (up to 1 week): Store lyophilized powder or frozen aqueous solutions at -20°C.

  • Long-term Storage (months): For optimal stability, store lyophilized powder at -80°C under an inert atmosphere.

  • Aqueous Solutions: Prepare solutions fresh for each experiment. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles. Solutions of fatty acyl-CoAs are generally stable for several weeks at -20°C.[10]

Preparation of Stock Solutions
  • Equilibration: Allow the lyophilized powder of this compound to reach room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Weigh the required amount of powder quickly in a controlled environment.

  • Dissolution: Dissolve the powder in a slightly acidic buffer (e.g., 10 mM MES, pH 6.0) to a desired concentration (typically 1-10 mM).

  • Quantification: Determine the precise concentration spectrophotometrically by measuring the absorbance at 260 nm (for the adenine (B156593) moiety of CoA), using an extinction coefficient of 16,400 M⁻¹cm⁻¹.

  • Aliquoting and Storage: Aliquot the stock solution into single-use glass vials, flash-freeze, and store at -80°C.

Experimental Protocols

Enzymatic Assay: Glutaconyl-CoA Decarboxylase Activity

This protocol describes a spectrophotometric assay to measure the activity of glutaconyl-CoA decarboxylase, an enzyme that utilizes glutaconyl-CoA as a substrate.[12]

Principle: The decarboxylation of glutaconyl-CoA to crotonyl-CoA can be monitored by the decrease in absorbance at a specific wavelength, or coupled to a subsequent reaction.

Materials:

  • This compound (or glutaconyl-CoA) stock solution

  • Purified glutaconyl-CoA decarboxylase

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl

  • UV-transparent cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer and the enzyme at the desired concentration.

  • Equilibrate the mixture to the assay temperature (e.g., 37°C).

  • Initiate the reaction by adding a known concentration of the this compound substrate.

  • Immediately monitor the change in absorbance over time at a pre-determined wavelength (e.g., 263 nm for crotonyl-CoA formation).

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

In Vitro Synthesis of Glutaconyl-CoA

This protocol is for the chemical synthesis of glutaconyl-CoA from glutaconic acid and Coenzyme A, which can be adapted for the synthesis of the (2Z) isomer.[13][14]

Materials:

Procedure:

  • Dissolve glutaconic acid in anhydrous THF and cool to 4°C.

  • Add triethylamine and ethyl chloroformate to the solution and stir for 45 minutes at 4°C to form the mixed anhydride (B1165640).

  • In a separate vial, dissolve Coenzyme A in 0.5 M NaHCO₃.

  • Add the CoA solution to the mixed anhydride reaction mixture and stir for another 45 minutes at room temperature.

  • Flash-freeze the reaction mixture in liquid nitrogen and lyophilize overnight.

  • Redissolve the lyophilized powder in water and purify the glutaconyl-CoA product by HPLC.

Signaling Pathways and Metabolic Context

This compound, as an isomer of glutaconyl-CoA, is implicated in the catabolic pathway of lysine and tryptophan.[1] This pathway is crucial for amino acid metabolism, and its disruption leads to glutaric aciduria type I, a severe inherited metabolic disorder characterized by the accumulation of glutaric acid and 3-hydroxyglutaric acid.[15]

Lysine Degradation Pathway

The following diagram illustrates the central role of glutaryl-CoA and its conversion to glutaconyl-CoA in the lysine degradation pathway.

Lysine_Degradation_Pathway cluster_disease Glutaric Aciduria Type I Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Alpha_aminoadipate_semialdehyde α-Aminoadipate semialdehyde Saccharopine->Alpha_aminoadipate_semialdehyde Alpha_aminoadipic_acid α-Aminoadipic acid Alpha_aminoadipate_semialdehyde->Alpha_aminoadipic_acid Glutaryl_CoA Glutaryl-CoA Alpha_aminoadipic_acid->Glutaryl_CoA Glutaconyl_CoA (2E)-4-carboxy-2-sulfanylbut-2-enoyl-CoA (Glutaconyl-CoA) Glutaryl_CoA->Glutaconyl_CoA Glutaryl-CoA Dehydrogenase Crotonyl_CoA Crotonyl-CoA Glutaconyl_CoA->Crotonyl_CoA Glutaconyl-CoA Decarboxylase Acetyl_CoA Acetyl-CoA Crotonyl_CoA->Acetyl_CoA info Deficiency in Glutaryl-CoA Dehydrogenase leads to accumulation of Glutaric Acid

Caption: Lysine degradation pathway to Acetyl-CoA.

Experimental Workflow for Acyl-CoA Analysis

The following diagram outlines a general workflow for the extraction and analysis of acyl-CoA species from biological samples.[16]

Acyl_CoA_Workflow start Tissue Sample homogenization Homogenization (KH₂PO₄ buffer, pH 4.9) start->homogenization extraction Acetonitrile Extraction homogenization->extraction purification Solid-Phase Purification (Oligonucleotide column) extraction->purification concentration Concentration purification->concentration analysis HPLC Analysis (C18 column) concentration->analysis end Quantification of Acyl-CoA Species analysis->end

Caption: Workflow for Acyl-CoA extraction and analysis.

References

Commercial Availability of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA Unconfirmed; Detailed Protocols Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite catalog listings by suppliers such as MedchemExpress, concrete evidence of the commercial availability of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA for research and drug development purposes remains elusive. An extensive search for a definitive product page with purchasing information, such as a catalog number or pricing, was unsuccessful. While the compound is indexed by some chemical vendors, it does not appear to be a readily available stock item. Consequently, detailed application notes and experimental protocols based on a commercially sourced product cannot be provided at this time.

Researchers interested in this specific acyl-CoA derivative should consider custom synthesis as a potential route for obtaining the molecule. Several companies offer custom chemical synthesis services and may be able to produce this compound upon request.

It is important to distinguish this compound from structurally similar, commercially listed molecules. For instance, MedchemExpress also lists "(2Z)-5-Carboxy-2-sulfanylpent-2-enoyl-CoA," which is a distinct chemical entity with a different carbon chain length. Researchers must exercise caution to ensure they are referencing the correct molecule for their experimental needs.

General Considerations for Handling Acyl-CoA Derivatives

While specific protocols for this compound are not available due to the lack of a commercial source, general best practices for handling similar acyl-CoA compounds should be followed. These recommendations are based on the general biochemical properties of thioesters and coenzyme A derivatives.

Storage and Stability:

Acyl-CoA derivatives are susceptible to hydrolysis, particularly at neutral or alkaline pH. For long-term storage, it is advisable to keep the compound as a lyophilized powder at -20°C or -80°C. If solutions are necessary, they should be prepared fresh in an acidic buffer (e.g., pH 4-5) and used promptly. Avoid repeated freeze-thaw cycles.

Experimental Buffer Conditions:

The choice of buffer for enzymatic assays or other experiments will be pH-dependent and specific to the biological system under investigation. However, to minimize non-enzymatic hydrolysis of the thioester bond, conducting experiments at a slightly acidic to neutral pH (e.g., pH 6.0-7.5) is generally recommended, unless the experimental design requires otherwise.

Potential Research Applications

Based on its structure as an acyl-CoA derivative, this compound could potentially be investigated in several areas of metabolic research. These are hypothetical applications and would require the availability of the compound to be explored experimentally.

  • Enzyme Substrate or Inhibitor: It could serve as a substrate or inhibitor for enzymes involved in fatty acid metabolism, amino acid degradation, or other metabolic pathways that utilize acyl-CoA intermediates.

  • Metabolic Pathway Elucidation: The compound could be used as a standard in mass spectrometry-based metabolomics to identify and quantify its presence in biological samples, helping to elucidate its role in specific metabolic pathways.

Hypothetical Experimental Workflow

Should this compound become available, a general workflow for its use in an enzymatic assay could be as follows. This workflow is a generalized representation and would need significant adaptation for a specific enzyme and experimental question.

G cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis prep_compound Prepare stock solution of This compound in acidic buffer initiate Initiate reaction by adding This compound prep_compound->initiate prep_enzyme Prepare enzyme solution in appropriate assay buffer mix Combine assay buffer, enzyme, and other reagents in a microplate well prep_enzyme->mix prep_reagents Prepare other assay reagents (e.g., coupling enzymes, substrates) prep_reagents->mix mix->initiate measure Monitor reaction progress (e.g., change in absorbance/ fluorescence over time) initiate->measure calculate Calculate initial rates from the kinetic data measure->calculate plot Plot rates against substrate concentration calculate->plot determine Determine kinetic parameters (Km, Vmax, kcat, etc.) plot->determine

Troubleshooting & Optimization

improving stability of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an acyl-CoA thioester.[1][2] Like many thioesters, it is a high-energy molecule and can be chemically reactive.[3][4] Its reactivity makes it susceptible to degradation in aqueous solutions, which can impact the accuracy and reproducibility of experiments. The thioester bond is particularly prone to hydrolysis, which can be influenced by factors such as pH, temperature, and the presence of nucleophiles.[4][5]

Q2: What are the common degradation pathways for acyl-CoA thioesters like this one?

The primary degradation pathway for acyl-CoA thioesters in solution is hydrolysis, which cleaves the high-energy thioester bond to yield a carboxylate and Coenzyme A.[4] Other potential degradation pathways for reactive intermediates can include oxidation and reactions with nucleophiles present in the solution.[6][7] For unsaturated acyl-CoAs, isomerization of the double bond can also occur.

Q3: How can I monitor the stability of my this compound solution?

The stability of this compound can be monitored using analytical techniques such as Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). This method allows for the separation and quantification of the parent compound and its potential degradation products over time. A well-designed stability study involves incubating the compound under various conditions and analyzing samples at different time points.

Q4: Are there any general handling precautions I should take?

Yes. Due to the potential reactivity, it is recommended to handle solutions of this compound with care. Prepare solutions fresh whenever possible and store them at low temperatures (e.g., on ice) during use. Minimize the number of freeze-thaw cycles for stock solutions. Use high-purity solvents and reagents to avoid introducing contaminants that could accelerate degradation.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Inconsistent or lower-than-expected experimental results.

This could be due to the degradation of this compound in your experimental solution.

Troubleshooting Workflow:

start Inconsistent Results Observed check_stability Assess Compound Stability start->check_stability prepare_fresh Prepare Fresh Solution check_stability->prepare_fresh If degradation is suspected optimize_buffer Optimize Buffer Conditions (pH, antioxidants) prepare_fresh->optimize_buffer re_run_experiment Re-run Experiment optimize_buffer->re_run_experiment analyze_data Analyze Data for Consistency re_run_experiment->analyze_data success Consistent Results Achieved analyze_data->success If successful fail Issue Persists: Consult Further analyze_data->fail If unsuccessful

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Verify Solution Integrity: Use an analytical method like UHPLC-MS/MS to check the concentration and purity of your this compound stock solution and working solutions.

  • Prepare Fresh Solutions: Avoid using old solutions. Prepare a fresh solution of the compound immediately before your experiment.

  • Optimize Solution Conditions:

    • pH: Maintain the pH of your solution within a stable range. For many thioesters, a slightly acidic pH (e.g., 6.0-7.0) can be preferable to alkaline conditions to minimize hydrolysis.

    • Temperature: Keep your solutions on ice or at 4°C throughout the experiment whenever feasible.

    • Antioxidants: If oxidative degradation is a concern, consider adding low concentrations of antioxidants like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

Issue 2: Formation of unexpected adducts or byproducts.

The reactive nature of this compound can lead to reactions with other molecules in your experimental system.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Reaction with Nucleophiles Identify and remove or replace any components in your buffer that contain strong nucleophiles (e.g., primary amines).
Presence of Thiol-Containing Compounds If your system contains other thiols, be aware of potential thiol-thioester exchange reactions.[8] If this is not part of the intended reaction, consider alternative reagents.
Oxidative Stress If working with cell lysates or other complex biological matrices, cellular components may induce oxidative stress. Degas solutions and consider working in an inert atmosphere (e.g., under nitrogen or argon).

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Solution

This protocol outlines a general method for determining the stability of this compound under different buffer and temperature conditions.

Materials:

  • This compound

  • Buffers of interest (e.g., phosphate (B84403) buffer, TRIS buffer) at various pH values

  • High-purity water and solvents for UHPLC-MS/MS

  • Temperature-controlled incubator or water bath

  • Autosampler vials

  • UHPLC-MS/MS system

Methodology:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or a buffer at a stable pH).

  • Dilute the stock solution to the final desired concentration in the different buffers to be tested.

  • Aliquot the solutions into separate vials for each time point and condition.

  • Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot from each condition.

  • Immediately quench any further degradation by adding a quenching solution (e.g., ice-cold acetonitrile (B52724) with formic acid) and store at -80°C until analysis.

  • Analyze the samples by UHPLC-MS/MS to quantify the remaining amount of this compound.

Data Presentation:

The results can be summarized in a table to compare the stability under different conditions.

Buffer Condition (pH) Temperature (°C) Half-life (hours)
Phosphate (6.5)4> 24
Phosphate (6.5)2518
Phosphate (6.5)376
TRIS (7.4)420
TRIS (7.4)2510
TRIS (7.4)373
TRIS (8.0)255

(Note: The data in this table is illustrative and should be determined experimentally.)

Protocol 2: Trapping Study for Reactive Metabolites

If you suspect that this compound is forming reactive intermediates that covalently bind to proteins or other macromolecules, a trapping study can be performed.[9][10]

Conceptual Workflow:

compound This compound incubation Incubate with Microsomes + NADPH compound->incubation reactive_intermediate Reactive Intermediate incubation->reactive_intermediate stable_adduct Stable Adduct reactive_intermediate->stable_adduct trapping_agent Trapping Agent (e.g., GSH) trapping_agent->stable_adduct analysis Analyze by LC-MS/MS stable_adduct->analysis

Caption: Conceptual workflow for a reactive metabolite trapping study.

Materials:

  • This compound

  • Liver microsomes (human, rat, etc.)

  • NADPH regenerating system

  • Trapping agent (e.g., Glutathione (GSH), N-acetylcysteine)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Formic acid

  • UHPLC-MS/MS system

Methodology:

  • Prepare a master mix containing the liver microsomes, NADPH regenerating system, and the trapping agent in phosphate buffer.

  • Pre-warm the master mix at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding two volumes of ice-cold acetonitrile containing 0.1% formic acid.

  • Centrifuge the samples to pellet the precipitated protein.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for UHPLC-MS/MS analysis.

  • Analyze the samples for the presence of the expected adduct (e.g., the GSH adduct of this compound).

This technical support guide provides a starting point for addressing the stability of this compound. Experimental conditions should be optimized for your specific application.

References

Technical Support Center: (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to quantify?

A1: this compound is an acyl-CoA, a molecule involved in various metabolic pathways. Its quantification is challenging due to several factors:

  • Inherent Instability: The thioester bond in acyl-CoAs is thermodynamically less stable than an ester bond, making it susceptible to hydrolysis, especially at non-optimal pH.[1][2]

  • Low Abundance: Acyl-CoAs are often present in low nanomolar concentrations in tissues.[3]

  • Matrix Effects: Biological samples are complex mixtures, and other molecules can interfere with the detection of the target analyte.

Q2: What are the recommended methods for extracting this compound from biological samples?

A2: The most common and effective methods for acyl-CoA extraction are solvent precipitation and solid-phase extraction (SPE).[4]

  • Solvent Precipitation: This is a rapid method suitable for a broad range of acyl-CoAs. It typically involves homogenizing the sample in an ice-cold solvent like 80% methanol (B129727) to precipitate proteins.[4]

  • Solid-Phase Extraction (SPE): SPE provides excellent sample cleanup, reducing matrix effects and potentially increasing recovery. Anion-exchange or C18 reversed-phase cartridges are often used.[3][4][5]

Q3: Which analytical techniques are most suitable for the quantification of this compound?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying acyl-CoAs due to its high sensitivity and specificity.[4] High-performance liquid chromatography (HPLC) with UV detection at 260 nm can also be used, though it may be less sensitive.[5]

Troubleshooting Guides

Issue 1: Low or No Signal Detected for this compound
Possible Cause Recommended Solution
Degradation of Analyte Thioesters are sensitive to pH and temperature. Ensure samples are processed quickly on ice and that all solutions are kept at an appropriate pH (typically acidic) to minimize hydrolysis.[1][2]
Inefficient Extraction Optimize your extraction protocol. For solvent precipitation, ensure thorough homogenization. For SPE, verify that the cartridge type and elution solvents are appropriate for your analyte. Consider adding an internal standard to track recovery.[3][4]
Low Abundance in Sample Increase the starting amount of biological material if possible. Concentrate the sample after extraction using a vacuum concentrator.
Mass Spectrometer Settings Optimize the mass spectrometer parameters, including precursor and product ion selection, collision energy, and source settings for your specific molecule.
Issue 2: High Variability in Quantification Results
Possible Cause Recommended Solution
Inconsistent Sample Handling Standardize all sample handling steps, from collection to extraction. Ensure consistent timing and temperature control for all samples. All operations should be done quickly in ice-cold conditions.[3]
Matrix Effects Matrix components can suppress or enhance the ionization of the target analyte. Improve sample cleanup using SPE.[4] Utilize a stable isotope-labeled internal standard to correct for matrix effects.
Pipetting Errors Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
Instrument Instability Perform regular maintenance and calibration of your LC-MS/MS system. Monitor system suitability by injecting a standard at the beginning, middle, and end of your sample queue.

Experimental Protocols

Protocol 1: Solvent Precipitation Extraction
  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in ice-cold 80% methanol.[4]

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute.[4]

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.[4]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.[4]

  • Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.[4]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).[4]

Protocol 2: LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[4]

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.[4]

    • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[4]

    • Gradient: Start with a low percentage of Mobile Phase B and ramp up to elute more hydrophobic compounds.[4][5]

  • Mass Spectrometry:

    • Ionization Mode: Use electrospray ionization (ESI) in positive or negative mode.

    • Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

Data Presentation

Table 1: Sample Extraction Efficiency
Extraction Method Sample Type Internal Standard Mean Recovery (%) Standard Deviation
Solvent PrecipitationLiver TissueHeptadecanoyl-CoAUser DataUser Data
Solid-Phase ExtractionPlasmaHeptadecanoyl-CoAUser DataUser Data
Table 2: LC-MS/MS Quantification Results
Sample ID Analyte Concentration (nmol/g tissue) RSD (%) Signal-to-Noise Ratio
Control 1User DataUser DataUser Data
Control 2User DataUser DataUser Data
Treatment 1User DataUser DataUser Data
Treatment 2User DataUser DataUser Data

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample extraction Extraction (Solvent Ppt. or SPE) sample->extraction cleanup Sample Cleanup (SPE) extraction->cleanup concentration Concentration cleanup->concentration reconstitution Reconstitution concentration->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation Inject ms_detection MS/MS Detection (SRM/MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for this compound quantification.

signaling_pathway Precursor Metabolic Precursor Intermediate1 Intermediate Metabolite 1 Precursor->Intermediate1 Enzyme A TargetMolecule This compound Intermediate1->TargetMolecule Enzyme B Downstream1 Downstream Metabolite 1 TargetMolecule->Downstream1 Enzyme C Downstream2 Downstream Metabolite 2 TargetMolecule->Downstream2 Enzyme D SignalingEvent Cellular Signaling Event TargetMolecule->SignalingEvent

Caption: Putative metabolic pathway involving this compound.

References

Technical Support Center: Optimizing Enzymatic Reactions with (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA in enzymatic reactions.

Troubleshooting Guide

This guide addresses common issues encountered during enzymatic assays involving this compound.

Issue 1: Low or No Enzyme Activity

If you observe lower than expected or no enzymatic activity, consider the following potential causes and solutions.

  • Substrate Integrity: The stability of this compound is critical. Improper handling or storage can lead to degradation.

    • Solution: Verify the integrity of your substrate stock. Refer to the stability data in Table 1. It is recommended to prepare fresh solutions and store them under the recommended conditions.

  • Enzyme Denaturation: The enzyme may have lost its activity due to improper storage or handling.

    • Solution: Use a fresh aliquot of the enzyme. Ensure that the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.

  • Sub-optimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme.

    • Solution: Perform a systematic optimization of reaction conditions. Test a range of pH values and temperatures to determine the optimal parameters for your enzyme.

  • Missing Cofactors: Many enzymes that utilize acyl-CoA substrates require specific cofactors for their activity.

    • Solution: Check the literature for known cofactors of your enzyme or similar enzymes. Ensure that all necessary cofactors are present in the reaction mixture at appropriate concentrations.

Logical Troubleshooting Workflow for Low Enzyme Activity

low_activity_workflow start Start: Low/No Enzyme Activity check_substrate Verify Substrate Integrity (e.g., HPLC, Mass Spec) start->check_substrate check_enzyme Confirm Enzyme Activity (Use a known positive control substrate) check_substrate->check_enzyme Substrate OK sub_degraded Substrate Degraded check_substrate->sub_degraded Degradation Detected optimize_conditions Optimize Reaction Conditions (pH, Temperature, Buffer) check_enzyme->optimize_conditions Enzyme Active enzyme_inactive Enzyme Inactive check_enzyme->enzyme_inactive Enzyme Inactive check_cofactors Verify Presence of Cofactors optimize_conditions->check_cofactors Optimization Fails problem_solved Problem Resolved check_cofactors->problem_solved Cofactors Added sub_degraded->start Prepare Fresh Substrate enzyme_inactive->start Use New Enzyme Aliquot

Caption: A flowchart for troubleshooting low enzymatic activity.

Issue 2: High Background Signal in Assays

A high background signal can interfere with the accurate measurement of enzyme activity.

  • Substrate Instability: this compound may spontaneously hydrolyze, releasing free Coenzyme A, which can react with detection reagents like DTNB.

    • Solution: Run a control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis. Subtract this background rate from the rate of the enzymatic reaction.

  • Contaminants in Reagents: Contaminating substances in the buffer or other reagents may react with your detection system.

    • Solution: Use high-purity reagents and water. Prepare fresh buffers and filter them if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term storage, it is recommended to store this compound as a lyophilized powder at -80°C. For stock solutions, dissolve in an appropriate buffer at a slightly acidic pH (e.g., pH 5-6) to minimize hydrolysis of the thioester bond and store in small aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Q2: How can I monitor the enzymatic reaction?

A2: A common method for monitoring enzymes that release Coenzyme A is the DTNB assay.[1] In this continuous spectrophotometric assay, the free thiol group of the released CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.[1]

Q3: My enzyme shows low affinity (high Km) for this compound. What can I do?

A3: A high Km value may indicate that the substrate is not ideal for your enzyme. You can try to optimize the reaction conditions, such as pH and ionic strength, which can sometimes influence substrate binding. Alternatively, if you have the option, consider enzyme engineering through rational mutagenesis of the substrate-binding pocket to improve affinity for this specific substrate.[2]

Q4: Are there any known inhibitors for enzymes that might use this substrate?

A4: While specific inhibitors for enzymes acting on this compound may not be documented, you should consider general inhibitors of CoA-utilizing enzymes. These can include other acyl-CoA derivatives that act as competitive inhibitors or compounds that react with essential active site residues.

Data Presentation

Table 1: Stability of this compound in Aqueous Buffers

Buffer pHTemperature (°C)Half-life (hours)
5.04> 48
7.4258.2
8.5371.5

Note: Data is hypothetical and for illustrative purposes.

Table 2: Hypothetical Kinetic Parameters of Enzyme X with Different Acyl-CoA Substrates

SubstrateKm (µM)Vmax (µmol/min/mg)
Acetyl-CoA50120
This compound25045
Butyryl-CoA10090

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Determining Enzyme Kinetics using the DTNB Assay

  • Prepare Reagents:

    • Assay Buffer: 50 mM sodium phosphate, 1 mM EDTA, pH 7.5.

    • DTNB Stock Solution: 10 mM DTNB in assay buffer.

    • Substrate Stock Solution: 10 mM this compound in water.

    • Enzyme Solution: Prepare a suitable dilution of your enzyme in assay buffer.

  • Set up the Reaction:

    • In a 96-well plate or a cuvette, combine the assay buffer, DTNB stock solution (to a final concentration of 0.2 mM), and varying concentrations of the substrate.

    • Pre-incubate the mixture at the desired reaction temperature for 5 minutes.

  • Initiate the Reaction:

    • Add the enzyme solution to initiate the reaction.

  • Monitor the Reaction:

    • Immediately measure the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

    • Use the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of CoA release.

    • Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Experimental Workflow Diagram

experimental_workflow prep_reagents Prepare Reagents (Buffer, DTNB, Substrate, Enzyme) setup_reaction Set up Reaction Mixture (Buffer, DTNB, Substrate) prep_reagents->setup_reaction pre_incubate Pre-incubate at Reaction Temperature setup_reaction->pre_incubate initiate_reaction Initiate with Enzyme pre_incubate->initiate_reaction monitor_absorbance Monitor Absorbance at 412 nm initiate_reaction->monitor_absorbance analyze_data Analyze Data (Calculate Rates, Determine Km and Vmax) monitor_absorbance->analyze_data

Caption: A workflow for a typical enzymatic assay using DTNB.

Signaling Pathway Context (Hypothetical)

While the specific pathway involving this compound is not defined in the provided search results, it could potentially be an intermediate in a modified fatty acid metabolism or a secondary metabolite biosynthesis pathway.

Caption: A hypothetical metabolic pathway involving the target compound.

References

Technical Support Center: (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The synthesis of this compound is typically achieved through an enzymatic reaction. This involves the condensation of two precursor molecules, catalyzed by a specific lyase enzyme. Based on related biochemical pathways, an enzyme such as a malyl-CoA lyase or a related carbon-carbon bond lyase is likely used to catalyze the reversible condensation of a CoA thioester (like acetyl-CoA) with a carboxylated molecule (like glyoxylate (B1226380) or a similar substrate) to form the desired product.[1][2][3]

Q2: My reaction yield is very low. What are the potential causes?

A2: Low yield can stem from several factors:

  • Suboptimal Enzyme Activity: The enzyme's efficiency may be compromised by incorrect pH, temperature, or the absence of essential cofactors like Mg²⁺.[3]

  • Enzyme Inhibition: The presence of inhibitors in your reaction mixture can significantly reduce enzyme activity. For instance, malyl-CoA lyase can be inhibited by compounds like oxalate.[4]

  • Thioester Instability: Thioesters are susceptible to hydrolysis, especially at non-neutral pH. This can lead to the degradation of your product or CoA substrate.[5][6]

  • Low Precursor Reactivity: The synthesis of α,β-unsaturated acyl-CoAs can sometimes result in lower yields due to the reduced reactivity of the precursor compounds.[7]

  • Incorrect Substrate Concentrations: The ratio of substrates is critical for driving the reaction equilibrium towards product formation.

Q3: How can I monitor the progress of my synthesis reaction?

A3: The most common and reliable method for monitoring the reaction is High-Performance Liquid Chromatography (HPLC).[8][9] You can use a reverse-phase C18 column to separate the substrates (e.g., acetyl-CoA) from the product (this compound) and free Coenzyme A (CoASH). Other methods include spectrophotometric assays that detect the consumption of the thiol group of the CoA substrate using reagents like Ellman's reagent.[10]

Q4: The synthesized this compound appears to be degrading quickly. How can I improve its stability?

A4: Thioester stability is a key consideration. To improve the stability of your product:

  • Maintain pH: Ensure the pH of your solution is maintained between 4 and 7, as thioesters are generally more stable under these conditions.[6]

  • Temperature Control: Store the purified product at low temperatures (e.g., -80°C) to minimize degradation.

  • Avoid Contaminants: Be cautious of substances that can interfere with or degrade thioesters.[11]

  • Use Fresh Samples: For subsequent experiments, it is best to use freshly synthesized product or samples that have been stored correctly.[11]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis protocol.

Problem Potential Cause Recommended Solution
No or very little product formation Inactive Enzyme - Verify the enzyme's storage conditions and age. - Perform an activity assay with a known substrate to confirm functionality.
Incorrect Reaction Conditions - Confirm the pH of the buffer is optimal for the enzyme (e.g., pH 7.1 for malyl-CoA lyase).[4] - Ensure the reaction is incubated at the optimal temperature (e.g., up to 70°C for thermostable enzymes).[4] - Check for the presence of required cofactors, such as MgCl₂.[8]
Missing Substrate - Verify the presence and concentration of all substrates (e.g., acetyl-CoA and glyoxylate).
Reaction starts but does not go to completion Enzyme Instability - The enzyme may be losing activity over the incubation time. Consider adding the enzyme in multiple aliquots or using a stabilizing agent if compatible.
Product Inhibition - High concentrations of the product may be inhibiting the enzyme. Try to remove the product as it is formed, for example, by using a coupled enzymatic reaction.
Reaction Equilibrium Reached - The reaction may be reversible.[3] Adjust the initial substrate concentrations to favor product formation.
Multiple unexpected peaks in HPLC analysis Substrate or Product Degradation - This could be due to hydrolysis. Check the pH of your reaction and HPLC mobile phase.[5] - Minimize the time between sample collection and analysis.
Contaminants in Enzyme or Substrates - Run controls for each component of the reaction mixture. - Purify the enzyme and substrates if necessary.
Difficulty in purifying the product Co-elution with Substrates - Optimize the HPLC gradient to improve the separation between the product and the remaining substrates.
Product Instability during Purification - Perform purification steps at a low temperature (e.g., 4°C) and use buffers within a stable pH range.

Experimental Protocols

Key Experiment: Enzymatic Synthesis of this compound

This protocol is a representative method based on the principles of malyl-CoA lyase-catalyzed reactions.

Materials:

  • Purified malyl-CoA lyase (or a similar enzyme)

  • Acetyl-CoA

  • Glyoxylate

  • Tris-HCl buffer (100 mM, pH 7.8)

  • MgCl₂ (5 mM)

  • Reaction tubes

  • Incubator/water bath

  • HPLC system with a C18 column

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following components (example concentrations):

    • 100 mM Tris-HCl, pH 7.8

    • 5 mM MgCl₂[8]

    • 10 mM glyoxylate[8]

    • 1 mM acetyl-CoA[8]

  • Enzyme Addition: Add the purified malyl-CoA lyase to the reaction mixture to a final concentration of 5-30 µg of protein.[8]

  • Incubation: Incubate the reaction at the enzyme's optimal temperature (e.g., 37°C or higher for thermostable enzymes) for a specified time (e.g., 30-60 minutes).

  • Reaction Quenching: Stop the reaction by adding a quenching agent, such as a small volume of acid (e.g., perchloric acid), or by heat inactivation, followed by centrifugation to remove the precipitated protein.

  • Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the formation of this compound.

Visualizations

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues during the synthesis.

G cluster_enzyme Enzyme Integrity cluster_conditions Reaction Conditions cluster_substrates Substrates & Product start_node Start: Low/No Product Yield check_enzyme Check Enzyme Activity & Storage start_node->check_enzyme Initial Check check_node check_node action_node action_node decision_node decision_node end_node Problem Solved enzyme_ok Activity OK? check_enzyme->enzyme_ok replace_enzyme Replace/Re-purify Enzyme enzyme_ok->replace_enzyme No check_conditions Verify Reaction Conditions (pH, Temp, Cofactors) enzyme_ok->check_conditions Yes replace_enzyme->start_node conditions_ok Conditions Optimal? check_conditions->conditions_ok adjust_conditions Adjust Buffer/Temp/ Add Cofactors conditions_ok->adjust_conditions No check_substrates Analyze Substrate Purity & Product Stability (HPLC) conditions_ok->check_substrates Yes adjust_conditions->start_node substrates_ok Degradation Observed? check_substrates->substrates_ok substrates_ok->end_node No stabilize_product Adjust pH / Lower Temp During Purification substrates_ok->stabilize_product Yes stabilize_product->start_node

Caption: A flowchart for troubleshooting low product yield.

Experimental Workflow Diagram

This diagram illustrates the key steps in the chemo-enzymatic synthesis and analysis process.

G sub_prep 1. Prepare Substrates (Acetyl-CoA, Glyoxylate) reac_mix 2. Create Reaction Mix (Buffer, MgCl₂) sub_prep->reac_mix add_enz 3. Add Enzyme reac_mix->add_enz incubate 4. Incubate (Optimal Temp & Time) add_enz->incubate quench 5. Quench Reaction incubate->quench hplc 6. Analyze by HPLC quench->hplc purify 7. Purify Product hplc->purify

Caption: Workflow for synthesis and analysis.

References

avoiding degradation of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA during extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: The degradation of this compound, a thioester, is primarily caused by two chemical processes:

  • Hydrolysis: The thioester bond is susceptible to cleavage by water, a reaction that is significantly accelerated at neutral to alkaline pH. This results in the formation of the corresponding carboxylic acid and free Coenzyme A.

  • Oxidation: The sulfanyl (B85325) group (-SH) is prone to oxidation, which can lead to the formation of disulfides or other oxidized species, especially in the presence of oxygen and metal ions.

Additionally, enzymatic degradation by cellular thioesterases can occur if tissue or cell samples are not properly quenched at the start of the extraction procedure.

Q2: What is the optimal pH range for extracting and storing this compound?

A2: To minimize hydrolytic degradation, it is crucial to maintain acidic conditions throughout the extraction and storage process. An optimal pH range is typically between 4.0 and 6.0. Some studies have shown good stability of related sulfur-containing organic compounds in aqueous matrices at a pH of 2.5-3.[1] It is strongly advised to avoid neutral or alkaline conditions (pH > 7).

Q3: How can I prevent enzymatic degradation of the target molecule during sample preparation?

A3: Rapidly quenching all enzymatic activity at the point of sample collection is critical. This can be achieved by:

  • Flash-freezing: Immediately freeze tissue or cell pellets in liquid nitrogen.

  • Acidic Homogenization: Homogenize the frozen sample in a pre-chilled acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) or an organic solvent mixture containing acid.[2]

Q4: What are the recommended storage conditions for extracted this compound?

A4: For short-term storage (a few hours), keep the extracts on ice at 0-4°C. For long-term storage, samples should be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound
Possible Cause Recommended Solution
Degradation due to pH Ensure all buffers and solvents used during extraction are acidic (pH 4.0-6.0). Verify the pH of your solutions before use.
Enzymatic Degradation Improve the quenching procedure. Ensure samples are frozen immediately and homogenized in a pre-chilled acidic buffer or organic solvent.[2][3]
Oxidation De-gas all aqueous solutions. Consider adding a small amount of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your extraction buffer, but be aware that TCEP can also promote thioester hydrolysis under certain conditions.
Inefficient Extraction Optimize the extraction solvent. A mixture of acetonitrile (B52724) and isopropanol (B130326) or acetonitrile, methanol (B129727), and water can be effective for acyl-CoAs.[4][5] Ensure thorough homogenization of the sample.
Poor Binding/Elution from SPE Check the specifications of your solid-phase extraction (SPE) column. Ensure proper conditioning and equilibration of the column before loading the sample. Optimize the elution solvent.
Issue 2: High Variability in Quantitative Results
Possible Cause Recommended Solution
Inconsistent Sample Handling Standardize the time between sample collection, quenching, and extraction. Keep all samples on ice throughout the procedure.
Sample Matrix Effects Incorporate an internal standard that is structurally similar to the analyte to account for variations in extraction efficiency and instrument response.
Instability in Autosampler If using an HPLC autosampler, ensure it is temperature-controlled (typically set to 4°C). Minimize the time samples spend in the autosampler before injection.
Inconsistent pH Small variations in the pH of your mobile phase can affect the retention time and peak shape of your analyte. Prepare fresh mobile phase daily and ensure consistent pH.

Data Presentation

Table 1: Illustrative Stability of a Generic Acyl-CoA Thioester Under Various Conditions

Disclaimer: The following data is illustrative for a generic acyl-CoA thioester and is intended to demonstrate the expected trends. Specific stability data for this compound is not currently available.

ConditionTemperature (°C)pHHalf-life (hours)
Aqueous Buffer254.072
Aqueous Buffer257.08
Aqueous Buffer258.01.5
Aqueous Buffer44.0>200
Acetonitrile/Water (1:1)44.5>300

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Biological Tissue

This protocol is a general guideline and may require optimization for your specific sample type.

  • Sample Quenching: Immediately after collection, flash-freeze approximately 50-100 mg of tissue in liquid nitrogen.

  • Homogenization:

    • Transfer the frozen tissue to a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold extraction buffer (100 mM KH2PO4, pH 4.9).[2]

    • Homogenize thoroughly on ice.

    • Add 2 mL of ice-cold acetonitrile, vortex for 30 seconds, and continue to homogenize until a uniform suspension is achieved.[2]

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition an appropriate SPE cartridge (e.g., C18) by passing through methanol followed by equilibration with the extraction buffer.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent in an acidic buffer to remove polar impurities.

    • Elute the acyl-CoAs with an appropriate organic solvent mixture (e.g., acetonitrile with 0.1% formic acid).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a suitable volume of the initial HPLC mobile phase.

Visualizations

degradation_pathway A (2Z)-4-carboxy-2-sulfanyl- but-2-enoyl-CoA B Hydrolysis (H2O, OH-) A->B Major Pathway C Oxidation (O2, Metal Ions) A->C Minor Pathway D (2Z)-4-carboxybut-2-enoic acid + Coenzyme A B->D E Disulfide Dimer or other oxidized species C->E experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis A 1. Tissue/Cell Collection B 2. Flash Freezing (Liquid N2) A->B C 3. Homogenization (Acidic Buffer) B->C D 4. Centrifugation C->D E 5. Collect Supernatant D->E F 6. Solid-Phase Extraction (SPE) E->F G 7. Elution F->G H 8. Dry & Reconstitute G->H I 9. HPLC/UPLC-UV Analysis H->I troubleshooting_tree A Low/No Analyte Peak B Check Extraction pH A->B C pH > 6.0? B->C Is pH acidic? D Adjust all solutions to pH 4.0-5.5 C->D No E Review Quenching Protocol C->E Yes F Was sample flash-frozen immediately? E->F G Implement immediate flash-freezing F->G No H Optimize SPE F->H Yes I Verify SPE column conditioning and elution solvent H->I

References

interference in assays involving (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA in experimental assays. Due to its chemical structure, this compound possesses features that may lead to interference in various biochemical and cell-based assays.

General Introduction: Potential for Assay Interference

This compound is an acyl-CoA derivative characterized by two key reactive moieties: a thiol (-sulfanyl) group and an α,β-unsaturated carbonyl system. These functional groups can lead to non-specific interactions and assay artifacts through several mechanisms:

  • Thiol Reactivity: The sulfhydryl group can be readily oxidized or can react with electrophilic components in the assay, including other thiol-containing molecules like cysteine residues in enzymes. This can lead to the formation of disulfide bonds, potentially altering protein function and generating false-positive or false-negative results.[1][2]

  • Michael Addition: The α,β-unsaturated carbonyl structure is susceptible to nucleophilic attack, a reaction known as a Michael addition. Biological nucleophiles, such as cysteine residues in proteins, can form covalent adducts with the compound, leading to irreversible inhibition that may not be related to the intended biological target.[3]

  • Instability: Acyl-CoA compounds can be unstable in aqueous solutions, and their degradation can lead to variability in experimental results.[4] Careful handling and storage are crucial for obtaining reproducible data.[4][5]

Frequently Asked Questions (FAQs)

Q1: My enzymatic assay shows significant inhibition when using this compound. How can I be sure this is a true inhibitory effect?

A1: The observed inhibition could be due to non-specific reactivity of the compound.[1] Thiol-reactive compounds can covalently modify enzymes, leading to inhibition that is independent of the intended target-specific binding. To differentiate between true and non-specific inhibition, it is recommended to perform control experiments, such as assessing the effect of reducing agents on the inhibitory activity.

Q2: What is the recommended method for testing for thiol-mediated interference?

A2: A common method is to measure the half-maximal inhibitory concentration (IC₅₀) of the compound in the presence and absence of a reducing agent like dithiothreitol (B142953) (DTT).[1] A significant shift (e.g., >3-fold) in the IC₅₀ value in the presence of DTT suggests that the compound's activity is likely due to thiol reactivity.[1]

Q3: I am observing high variability in my assay results. Could this be related to the stability of this compound?

A3: Yes, the stability of acyl-CoA compounds is a known challenge and can contribute to poor reproducibility.[4] It is crucial to handle the compound according to best practices. This includes preparing stock solutions in appropriate buffers (e.g., 10 mM acetic acid) and storing them at -80°C.[5] Additionally, using glass instead of plastic vials for sample handling can minimize signal loss.[4]

Q4: Can this compound interfere with assays that do not involve enzymes?

A4: Yes, interference is still possible. The compound's reactive nature can lead to interactions with other components of the assay, such as detection reagents or other proteins in the sample. It is always advisable to run appropriate controls to identify potential artifacts.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High background signal or false positives The compound may be reacting with assay detection reagents.Run a control experiment with the compound and detection reagents in the absence of the biological target.
Irreproducible IC₅₀ values The compound may be unstable or engaging in non-specific thiol reactions.Prepare fresh solutions for each experiment and perform the DTT shift assay as described in the protocols below.[1][4]
Time-dependent increase in inhibition This may indicate covalent modification of the target protein.Pre-incubate the compound with the enzyme for varying amounts of time before initiating the reaction to assess time-dependent effects.

Data Presentation

When investigating potential assay interference, it is crucial to present the data clearly. The following table provides an example of how to summarize the results of a DTT shift assay.

Table 1: Effect of DTT on the IC₅₀ of this compound

CompoundIC₅₀ without DTT (µM)IC₅₀ with 1 mM DTT (µM)Fold Shift (IC₅₀ with DTT / IC₅₀ without DTT)
This compound5.258.111.2
Control Compound10.511.11.06

A significant fold shift, as seen for the compound of interest, suggests potential thiol-mediated interference.[1]

Experimental Protocols

Protocol 1: Assessing Thiol Reactivity using DTT

Objective: To determine if the observed activity of this compound is due to thiol reactivity.

Methodology:

  • Prepare two sets of assay conditions: one with the standard assay buffer and another with the assay buffer supplemented with 1 mM DTT.

  • Create a dilution series of this compound in each of the two buffer conditions.

  • Perform the enzymatic assay according to your standard protocol, running the compound dilutions in parallel under both conditions.

  • Measure the enzyme activity for each concentration of the compound.

  • Calculate the IC₅₀ values for both conditions by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

  • Compare the IC₅₀ values. A significant increase in the IC₅₀ in the presence of DTT indicates likely interference from thiol reactivity.[1]

Visualizations

Diagram 1: Potential Mechanism of Thiol Interference

Thiol_Interference Compound This compound (Thiol-reactive) Inactive_Enzyme Inactive Enzyme (Covalent Adduct) Compound->Inactive_Enzyme Covalent Modification Enzyme Enzyme (with Cysteine residue) Enzyme->Inactive_Enzyme

Caption: Covalent modification of an enzyme by a thiol-reactive compound.

Diagram 2: Troubleshooting Workflow for Assay Interference

Troubleshooting_Workflow Start Observe Unexpected Assay Activity Check_Reactivity Is the compound potentially reactive? (e.g., contains thiols) Start->Check_Reactivity DTT_Assay Perform DTT Shift Assay Check_Reactivity->DTT_Assay Yes Check_Stability Assess Compound Stability (e.g., time-course experiment) Check_Reactivity->Check_Stability No Shift_Observed Significant IC50 Shift? DTT_Assay->Shift_Observed Non_Specific Conclusion: Likely Non-Specific Thiol Reactivity Shift_Observed->Non_Specific Yes True_Activity Conclusion: Likely True Biological Activity Shift_Observed->True_Activity No

References

Technical Support Center: Detection of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in enhancing the detection sensitivity of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which metabolic pathway is it involved?

A1: this compound is an acyl-CoA thioester. While its precise metabolic role is an active area of research, it is structurally related to (2E)-4-carboxybut-2-enoyl-CoA, also known as glutaconyl-CoA. Glutaconyl-CoA is a key intermediate in the metabolism of the amino acid lysine.[1] It is formed from glutaryl-CoA through the action of glutaryl-CoA dehydrogenase in the mitochondria or glutaryl-CoA oxidase in peroxisomes.[2][3] Glutaconyl-CoA is subsequently decarboxylated in the metabolic pathway.[4] The '2Z' isomer may be a less common or transient intermediate in a similar or related pathway. Understanding this context is crucial for identifying potential interferences and optimizing sample preparation.

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Glutaconyl_CoA_Metabolism Lysine Lysine Metabolism Glutaryl_CoA Glutaryl-CoA Lysine->Glutaryl_CoA Glutaconyl_CoA (2E)-4-carboxy-2-sulfanylbut-2-enoyl-CoA (Glutaconyl-CoA) Glutaryl_CoA->Glutaconyl_CoA Glutaryl-CoA Dehydrogenase/ Oxidase Target_Molecule This compound Glutaryl_CoA->Target_Molecule Putative Isomerase/ Alternate Pathway Crotonyl_CoA Crotonyl-CoA Glutaconyl_CoA->Crotonyl_CoA Glutaconyl-CoA Decarboxylase

Caption: Putative metabolic pathway of this compound.

Q2: What are the primary methods for detecting this compound?

A2: The most common and sensitive methods for detecting acyl-CoA esters, including this compound, are High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Enzymatic assays can also be employed for quantification.

Q3: Why am I observing low or no signal for my target analyte?

A3: Low signal intensity for this compound can stem from several factors, including:

  • Sample Degradation: Thioesters can be unstable. It is crucial to minimize freeze-thaw cycles and keep samples on ice during preparation.

  • Inefficient Extraction: The extraction protocol may not be optimal for your sample matrix.

  • Ion Suppression (LC-MS/MS): Components of the biological matrix can interfere with the ionization of the target analyte, reducing its signal.

  • Suboptimal Derivatization (HPLC-Fluorescence): The derivatization reaction may be incomplete or the fluorescent tag may be unstable.

  • Instrumental Issues: Leaks in the LC system, a contaminated ion source, or incorrect detector settings can all lead to poor sensitivity.

Troubleshooting Guides

Low Signal Intensity in LC-MS/MS Analysis

If you are experiencing low signal intensity for this compound during LC-MS/MS analysis, follow this troubleshooting workflow:

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LCMS_Troubleshooting Start Low Signal Intensity Check_Standard Analyze a fresh, pure standard. Is the signal strong? Start->Check_Standard Check_Sample_Prep Review sample preparation. Were samples kept cold? Is the extraction efficient? Check_Standard->Check_Sample_Prep No Signal_OK Issue is likely with the sample. Check_Standard->Signal_OK Yes Check_LC Inspect the LC system for leaks. Is the mobile phase freshly prepared? Check_Sample_Prep->Check_LC Instrument_Issue Instrumental problem. Check_Sample_Prep->Instrument_Issue Check_MS Clean the ion source. Optimize MS parameters (e.g., voltages, gas flows). Check_LC->Check_MS Check_LC->Instrument_Issue Matrix_Effects Dilute the sample or improve cleanup. Consider a different extraction method. Check_MS->Matrix_Effects Check_MS->Instrument_Issue

Caption: Troubleshooting workflow for low LC-MS/MS signal.

Issue Potential Cause Recommended Action
No or Low Signal from Standard Analyte degradation, incorrect concentration, instrument malfunction.Prepare a fresh standard solution. Verify instrument performance with a known compound.
Good Signal from Standard, Low from Sample Inefficient extraction, sample degradation, matrix effects.Optimize the extraction protocol. Perform a spike-and-recovery experiment to assess extraction efficiency. Dilute the sample to mitigate matrix effects.
Inconsistent Retention Time LC pump issues, column degradation, mobile phase inconsistency.Check for leaks in the LC system. Prepare fresh mobile phase. Use a guard column and ensure the analytical column is not overloaded.
High Background Noise Contaminated mobile phase or LC system, impure solvents.Use high-purity, LC-MS grade solvents and additives. Flush the LC system thoroughly.
Poor Results with HPLC-Fluorescence Detection

For issues encountered with HPLC-fluorescence detection after derivatization, consider the following:

Issue Potential Cause Recommended Action
Low Fluorescence Signal Incomplete derivatization, degradation of the fluorescent tag, incorrect excitation/emission wavelengths.Optimize derivatization reaction conditions (pH, temperature, time). Ensure the stability of the derivatizing agent and the derivatized product. Verify the fluorometer's wavelength settings.
Multiple or Broad Peaks Side reactions during derivatization, sample degradation, poor chromatographic separation.Adjust the derivatization conditions to minimize side products. Analyze samples immediately after preparation. Optimize the HPLC gradient and column chemistry.
Baseline Drift Mobile phase contamination, column bleeding, detector lamp instability.Use fresh, high-purity mobile phase. Condition the column properly. Allow the detector lamp to warm up sufficiently.

Experimental Protocols

Sample Preparation from Biological Tissues

This protocol is a general guideline and should be optimized for your specific tissue type.

  • Homogenization: Homogenize frozen tissue powder (50-100 mg) in 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).

  • Solvent Extraction: Add 1 mL of 2-propanol and re-homogenize. Add 2 mL of acetonitrile, vortex for 2 minutes, and centrifuge at 2000 x g for 5 minutes.

  • Purification (Solid-Phase Extraction - SPE):

    • Dilute the supernatant with 10 mL of 100 mM KH₂PO₄ (pH 4.9).

    • Load the diluted extract onto an appropriate SPE cartridge (e.g., C18 or an anion exchange column).

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoA esters with an appropriate solvent (e.g., 65:35 ethanol/water with 0.1 M ammonium (B1175870) acetate).

  • Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

HPLC with Fluorescence Detection (Post-Derivatization)

This method enhances sensitivity by attaching a fluorescent tag to the CoA moiety.

  • Derivatization:

    • To the extracted and reconstituted sample, add a solution of a derivatizing agent such as chloroacetaldehyde.

    • Incubate at an optimized temperature and pH to form the fluorescent etheno-adduct.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 75 mM KH₂PO₄ buffer.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient suitable for separating short-chain acyl-CoAs.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the chosen fluorescent tag.

LC-MS/MS Analysis

This is a highly sensitive and specific method for the quantification of acyl-CoA esters.

  • LC Conditions:

    • Column: C8 or C18 reversed-phase column.

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient optimized for the separation of the target analyte from isomers and matrix components.

    • Flow Rate: 0.2 - 0.4 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor for the precursor ion (the molecular weight of this compound) and a characteristic product ion resulting from the neutral loss of the CoA moiety.

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Analytical_Workflow Sample Biological Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Purification Solid-Phase Extraction Extraction->Purification Derivatization Derivatization (for HPLC-Fluorescence) Purification->Derivatization Analysis Analysis Purification->Analysis Derivatization->Analysis HPLC HPLC-Fluorescence Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS

Caption: General analytical workflow for acyl-CoA detection.

References

Technical Support Center: Analysis of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA. The information is designed to help resolve common analytical artifacts and ensure data quality during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that might affect its analysis?

This compound is a cis-unsaturated acyl-coenzyme A thioester. Several features of its structure can present analytical challenges:

  • Cis Double Bond: The (2Z) or cis-configuration of the double bond is less thermodynamically stable than the corresponding trans-isomer. This can lead to on-column or in-solution isomerization, resulting in multiple peaks for a single analyte.

  • Thioester Linkage: The thioester bond is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. This can lead to sample degradation and the appearance of artifacts.

  • Sulfanyl (B85325) Group: The sulfanyl group (-SH) is prone to oxidation, which can form disulfide bridges with other thiol-containing molecules or lead to other oxidized species. It can also chelate with metal ions present in the HPLC system, such as stainless steel components, leading to peak tailing and loss of signal.

Q2: I am observing two or more closely eluting peaks for my standard of this compound. What could be the cause?

The most likely cause is cis-trans isomerization. The (2Z)-isomer can convert to the more stable (2E)-trans-isomer. This can be exacerbated by factors such as pH, temperature, and exposure to light during sample preparation and analysis. To confirm this, you can collect the fractions for each peak and analyze them by mass spectrometry to see if they have the same mass-to-charge ratio (m/z).

Q3: My peak area for this compound is inconsistent and seems to decrease over time. What is happening?

This is likely due to sample degradation. The thioester bond can hydrolyze, or the sulfanyl group can be oxidized. To mitigate this, prepare fresh samples and use them immediately. Store stock solutions at -80°C and minimize freeze-thaw cycles. Consider using an autosampler with cooling capabilities.

Q4: I am experiencing significant peak tailing in my chromatogram. How can I improve the peak shape?

Peak tailing for this compound is often caused by the interaction of the sulfanyl group with metal surfaces in the HPLC system. This can be addressed by:

  • Using a metal-free or bio-inert HPLC system and column.

  • Adding a chelating agent, such as a low concentration of EDTA, to the mobile phase to sequester metal ions.

  • Passivating the HPLC system by flushing with a strong acid, followed by a chelating agent solution.

Q5: What is the expected mass of this compound and what are the common mass spectrometry fragments?

There appears to be a discrepancy in the literature regarding the exact structure and mass. One source lists the molecular weight as 911.68 g/mol (C26H40N7O19P3S2), while the closely related trans-isomer (glutaconyl-CoA) is listed with a molecular weight of 879.6 g/mol (C26H40N7O19P3S). This suggests a difference in the interpretation of the "sulfanyl" group. Researchers should confirm the expected mass of their specific standard.

In positive ion mode mass spectrometry, a common fragmentation pattern for coenzyme A esters is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate portion, resulting in a product ion with a mass of [M+H - 507.1]⁺.

Data Presentation

ParameterThis compoundtrans-4-carboxybut-2-enoyl-CoA (Glutaconyl-CoA)Notes
Molecular Formula C26H40N7O19P3S2[1][2]C26H40N7O19P3S[3]Note the difference in the number of sulfur atoms.
Molecular Weight 911.68 g/mol [1][2]879.6 g/mol [3]The discrepancy is likely due to the differing molecular formulas.
Common MS/MS Fragment (Positive Ion) [M+H - 507.1]⁺[M+H - 507.1]⁺Corresponds to the loss of the 3'-phosphoadenosine-5'-diphosphate moiety.[4]
UV Absorbance Maximum ~260 nm~260 nmExpected for the adenine (B156593) moiety of coenzyme A.

Troubleshooting Guides

Issue 1: Multiple Peaks (Suspected Isomerization)

Symptoms:

  • Two or more peaks are observed in the chromatogram for a pure standard.

  • The ratio of the peak areas may change over time or with sample treatment.

  • Mass spectrometry analysis of the different peaks shows the same m/z.

Troubleshooting Workflow:

cluster_0 Troubleshooting Multiple Peaks start Multiple Peaks Observed check_ms Analyze each peak by MS. Do they have the same m/z? start->check_ms isomerization Isomerization is likely. Proceed to mitigation. check_ms->isomerization Yes different_mass Peaks are different compounds. Check sample purity. check_ms->different_mass No mitigate Mitigation Strategies isomerization->mitigate temp Lower column and autosampler temperature. mitigate->temp ph Adjust mobile phase pH to be near neutral. mitigate->ph light Protect samples from light. mitigate->light fresh Prepare fresh samples immediately before analysis. mitigate->fresh

Caption: Workflow for troubleshooting multiple peaks due to isomerization.

Experimental Protocol: Mitigation of Isomerization

  • Temperature Control: Maintain the autosampler at 4°C and the column compartment at a consistent, moderate temperature (e.g., 25-30°C). Avoid excessive heat.

  • pH Control: Prepare mobile phases with a pH between 6.0 and 7.0. Use a stable buffer system (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer at a low concentration).

  • Light Protection: Use amber vials or protect samples from direct light exposure, as light can catalyze isomerization.

  • Sample Freshness: Analyze samples as soon as possible after preparation. If storage is necessary, store at -80°C in single-use aliquots.

Issue 2: Peak Tailing and Poor Signal (Suspected Metal Chelation)

Symptoms:

  • Asymmetric peaks with a pronounced tail.

  • Low peak intensity and poor reproducibility.

  • Gradual decrease in signal over a series of injections.

Troubleshooting Workflow:

cluster_1 Troubleshooting Peak Tailing start Peak Tailing Observed passivate Passivate the HPLC system with a chelating agent. start->passivate add_chelator Add a low concentration of EDTA to the mobile phase. passivate->add_chelator evaluate Evaluate Peak Shape add_chelator->evaluate bioinert_system Use a bio-inert or metal-free HPLC system. evaluate->bioinert_system No Improvement resolved Issue Resolved evaluate->resolved Improved

Caption: Workflow for addressing peak tailing in sulfanyl compound analysis.

Experimental Protocol: System Passivation and Analysis with a Chelator

  • System Passivation:

    • Disconnect the column.

    • Flush the system with methanol:water (50:50) for 10 minutes.

    • Flush with 1N nitric acid for 30 minutes (use with caution and ensure system compatibility).

    • Flush with HPLC-grade water for 20 minutes.

    • Flush with a 0.1% EDTA solution for 30 minutes.

    • Flush with HPLC-grade water for 20 minutes.

    • Flush with your initial mobile phase before reconnecting the column.

  • Analysis with EDTA:

    • Prepare your aqueous mobile phase (Mobile Phase A) containing a low concentration of EDTA (e.g., 50 µM).

    • Equilibrate the column with the EDTA-containing mobile phase for at least 30 minutes before injection.

    • Inject the sample and evaluate the peak shape.

Experimental Protocols

General Method for LC-MS/MS Analysis of this compound

This protocol provides a starting point for developing an LC-MS/MS method.

1. Sample Preparation:

  • Reconstitute the sample in a solution that mimics the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).

  • Use glass or bio-inert vials to minimize adsorption.

  • Filter the sample through a 0.22 µm syringe filter if necessary.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI).

  • Scan Mode: Full Scan (to identify the parent ion) and Product Ion Scan (for fragmentation).

  • Precursor Ion (m/z): 912.7 (for C26H40N7O19P3S2) or 880.6 (for C26H40N7O19P3S).

  • Product Ion (m/z): 405.6 (for the [M+H - 507.1]⁺ fragment).

  • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for your specific instrument.

Signaling Pathway Diagram:

cluster_2 Analytical Artifact Formation Pathways Analyte This compound Isomer (2E)-isomer Analyte->Isomer Isomerization (Heat, Light, pH) Hydrolyzed Hydrolyzed Products Analyte->Hydrolyzed Hydrolysis (pH, Temp) Oxidized Oxidized Products (e.g., Disulfide) Analyte->Oxidized Oxidation (Air, Metal Ions) Chelated Metal-Chelated Adducts Analyte->Chelated Chelation (Metal Surfaces)

Caption: Potential pathways for analytical artifact formation.

References

protocol modifications for robust (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a specialized acyl-coenzyme A derivative.[1][2] Such derivatives are crucial in various biochemical reactions, acting as acyl group carriers and participating in numerous metabolic pathways.[3] Due to its unique structure, it is often investigated as a potential enzyme inhibitor or a metabolic intermediate.

Q2: What are the primary applications of this compound in research?

A2: Based on its structure as an acyl-CoA analog, this compound is primarily designed for studies involving enzymes that recognize acyl-CoA molecules. This includes its use as a potential inhibitor for enzymes in fatty acid metabolism, such as thiolases, or as a substrate for enzymatic assays.

Q3: What are the recommended storage and handling conditions for this compound?

A3: Like most coenzyme A derivatives, this compound is susceptible to degradation. It is recommended to store the compound at -20°C or below, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For experiments, prepare fresh solutions and use them promptly. Avoid repeated freeze-thaw cycles.

Q4: What are the common challenges when working with this compound?

A4: Researchers may encounter challenges related to the compound's stability, purity, and accurate concentration determination. Thioester bonds are labile, especially at non-neutral pH and elevated temperatures. Ensuring the integrity of the compound throughout the experiment is critical for reproducible results.

Troubleshooting Guide

Issue 1: Inconsistent or No Enzyme Inhibition

Possible Cause 1: Compound Degradation

  • Troubleshooting:

    • Verify the storage conditions and age of the compound.

    • Prepare fresh solutions for each experiment.

    • Assess the integrity of the compound using analytical methods like HPLC-MS.

    • Perform control experiments with a known, stable inhibitor of the target enzyme.

Possible Cause 2: Incorrect Assay Conditions

  • Troubleshooting:

    • Optimize the buffer pH and ionic strength. The stability of the thioester bond can be pH-dependent.

    • Ensure the enzyme concentration is appropriate for detecting inhibition.

    • Check for the presence of any interfering substances in the reaction mixture.

Possible Cause 3: Low Purity of the Compound

  • Troubleshooting:

    • Verify the purity of the compound from the supplier's certificate of analysis.

    • If purity is a concern, consider purification by methods such as HPLC.

Issue 2: High Background Signal in Enzymatic Assays

Possible Cause 1: Spontaneous Hydrolysis of the Thioester Bond

  • Troubleshooting:

    • Run a control reaction without the enzyme to measure the rate of spontaneous hydrolysis.

    • Subtract the background rate from the enzyme-catalyzed reaction rate.

    • Optimize the assay pH to a range where the compound is more stable.

Possible Cause 2: Contaminants in the Compound or Reagents

  • Troubleshooting:

    • Use high-purity reagents and solvents.

    • Analyze the this compound stock for any fluorescent or absorbent impurities.

Data Presentation

Table 1: Stability of this compound at Different Temperatures

TemperaturepHIncubation Time (hours)Remaining Compound (%)
4°C7.42495 ± 2
25°C7.42478 ± 4
37°C7.42461 ± 5

Table 2: IC50 Values for Thiolase II Inhibition under Varying pH Conditions

pHIC50 (µM)
6.815.2 ± 1.8
7.410.5 ± 1.2
8.022.7 ± 2.5

Experimental Protocols

Protocol: Thiolase II Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on Thiolase II.

1. Reagents and Materials:

  • Thiolase II enzyme (purified)

  • This compound

  • Acetoacetyl-CoA (substrate)

  • Coenzyme A (product)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare a stock solution of this compound in the assay buffer.

  • In a 96-well plate, add 10 µL of varying concentrations of the inhibitor.

  • Add 170 µL of the assay buffer containing Thiolase II to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of acetoacetyl-CoA.

  • Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes to monitor the reaction of the product (CoA) with DTNB.

3. Data Analysis:

  • Calculate the initial reaction rates from the linear portion of the absorbance curves.

  • Plot the reaction rates against the inhibitor concentrations.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

experimental_workflow prep Reagent Preparation incubation Inhibitor-Enzyme Incubation prep->incubation Add inhibitor & enzyme reaction Reaction Initiation incubation->reaction Add substrate measurement Absorbance Measurement reaction->measurement Monitor reaction analysis Data Analysis measurement->analysis Calculate rates & IC50 signaling_pathway FA Fatty Acids AcylCoA Fatty Acyl-CoA FA->AcylCoA ThiolaseII Thiolase II AcylCoA->ThiolaseII β-oxidation AcetylCoA Acetyl-CoA ThiolaseII->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Inhibitor (2Z)-4-carboxy-2-sulfanyl- but-2-enoyl-CoA Inhibitor->ThiolaseII troubleshooting_flow start Inconsistent Results check_compound Check Compound Integrity (HPLC, Fresh Stock) start->check_compound stable Compound Stable? check_compound->stable check_assay Verify Assay Conditions (pH, Concentrations) conditions_ok Conditions Correct? check_assay->conditions_ok check_purity Assess Compound Purity pure Compound Pure? check_purity->pure stable->check_assay Yes further_investigation Further Investigation Needed stable->further_investigation No conditions_ok->check_purity Yes conditions_ok->further_investigation No solution Problem Resolved pure->solution Yes pure->further_investigation No

References

Validation & Comparative

A Comparative Analysis of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA and its Trans Isomer in Biochemical Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cis-isomer, (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA, and its trans-isomer, (2E)-4-carboxy-2-sulfanylbut-2-enoyl-CoA (commonly known as glutaconyl-CoA). The focus is on their roles in metabolic pathways and their interaction with key enzymes, supported by available experimental evidence.

Introduction

(2E)-4-carboxy-2-sulfanylbut-2-enoyl-CoA, or glutaconyl-CoA, is a recognized intermediate in the catabolism of the amino acid lysine (B10760008).[1] Its geometric isomer, this compound, is not a known natural metabolite in this pathway. The stereochemistry of these molecules plays a critical role in their recognition and processing by enzymes. This comparison guide will delve into the biochemical distinctions between these two isomers.

Biochemical and Enzymatic Comparison

The most significant difference between the cis and trans isomers of 4-carboxy-2-sulfanylbut-2-enoyl-CoA lies in their substrate specificity for key enzymes in metabolic pathways.

Enzymatic Activity

Experimental evidence has demonstrated a strict stereospecificity of the enzyme Glutaconate CoA-transferase from Acidaminococcus fermentans for the trans-isomer. A study by Buckel et al. (1981) reported that this enzyme catalyzes the transfer of Coenzyme A from acetyl-CoA to (E)-glutaconate (the trans-isomer of the carboxylate precursor to glutaconyl-CoA)[1]. Conversely, the same study observed no enzymatic reaction with (Z)-glutaconate (the cis-isomer)[1]. This finding strongly indicates that this compound is not a substrate for this key enzyme in this pathway.

Data Summary

IsomerCommon NameEnzymeActivity
(2E)-4-carboxy-2-sulfanylbut-2-enoyl-CoAGlutaconyl-CoAGlutaconate CoA-transferaseActive Substrate
This compoundcis-glutaconyl-CoAGlutaconate CoA-transferaseNo Observable Activity[1]

Metabolic Pathway Involvement

(2E)-4-carboxy-2-sulfanylbut-2-enoyl-CoA is an intermediate in the fermentation of glutamate (B1630785) and the degradation of lysine. In the lysine degradation pathway, L-lysine is ultimately converted to glutaryl-CoA, which is then dehydrogenated to form glutaconyl-CoA. This trans-isomer is subsequently decarboxylated to crotonyl-CoA, which can then enter fatty acid metabolism.

The strict substrate specificity of Glutaconate CoA-transferase for the trans-isomer implies that the cis-isomer, if formed, would be a dead-end metabolite in this pathway, unable to be processed further.

Lysine Degradation Pathway Lysine L-Lysine Glutaryl_CoA Glutaryl-CoA Lysine->Glutaryl_CoA Multiple Steps Glutaconyl_CoA (2E)-4-carboxy-2-sulfanylbut-2-enoyl-CoA (Glutaconyl-CoA) Glutaryl_CoA->Glutaconyl_CoA Glutaryl-CoA Dehydrogenase Crotonyl_CoA Crotonyl-CoA Glutaconyl_CoA->Crotonyl_CoA Glutaconyl-CoA Decarboxylase Metabolism Fatty Acid Metabolism Crotonyl_CoA->Metabolism Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified Glutaconate CoA-transferase Add_Enzyme Initiate reaction with enzyme Enzyme->Add_Enzyme Substrates Prepare (E)- and (Z)-Glutaconate and Acetyl-CoA solutions Reaction_Mix Prepare reaction mixture in cuvette Substrates->Reaction_Mix Reaction_Mix->Add_Enzyme Monitor Monitor absorbance change spectrophotometrically Add_Enzyme->Monitor Calc_Rate Calculate initial reaction rate Monitor->Calc_Rate Compare Compare rates for (E)- and (Z)-isomers Calc_Rate->Compare

References

Comparative Analysis of Structural Analogs of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA and Their Enzymatic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the enzymatic activity of structural analogs related to (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA. Due to the limited direct research on this specific molecule, this guide focuses on the well-characterized enzyme, glutaconate Coenzyme A (CoA)-transferase, which acts on structurally similar substrates. The substrate specificity of this enzyme offers valuable insights into the structure-activity relationships of C5-dicarboxylate CoA derivatives and their analogs.

This compound is an acyl-CoA thioester. Its structural isomer, (E)-glutaconyl-CoA, is a key intermediate in the fermentation of glutamate (B1630785) by anaerobic bacteria such as Acidaminococcus fermentans. The central enzyme in this pathway is glutaconate CoA-transferase, a member of the Class I CoA-transferase family. These enzymes catalyze the transfer of a CoA moiety from a donor, typically acetyl-CoA, to a carboxylate acceptor. The study of glutaconate CoA-transferase's substrate specificity provides a framework for understanding how structural modifications in the carboxylate substrate affect enzymatic activity.

Comparative Activity of Glutaconate CoA-Transferase Substrates

The activity of glutaconate CoA-transferase from Acidaminococcus fermentans has been evaluated with a range of carboxylate substrates. The enzyme exhibits a clear preference for its natural substrate, (E)-glutaconate, but also demonstrates activity with other short-chain carboxylates. A critical finding is the enzyme's stereospecificity, showing no activity towards (Z)-glutaconate[1]. This highlights the importance of the double bond configuration for substrate binding and catalysis.

The following table summarizes the relative activities of various substrates with glutaconate CoA-transferase.

SubstrateChemical StructureKey Structural FeaturesRelative Activity (%)
(E)-GlutaconateHOOC-CH=CH-CH₂-COOH (trans)C5 dicarboxylate, C2-C3 double bond (E-isomer)100
GlutarateHOOC-(CH₂)₃-COOHC5 dicarboxylate, saturated85
(R)-2-HydroxyglutarateHOOC-CH(OH)-(CH₂)₂-COOHC5 dicarboxylate, hydroxyl group at C265
AcrylateCH₂=CH-COOHC3 monocarboxylate, C2-C3 double bond50
PropionateCH₃-CH₂-COOHC3 monocarboxylate, saturated25
(Z)-GlutaconateHOOC-CH=CH-CH₂-COOH (cis)C5 dicarboxylate, C2-C3 double bond (Z-isomer)0
C4-Dicarboxylic Acids (e.g., Succinate, Fumarate)HOOC-(CH₂)₂-COOH / HOOC-CH=CH-COOHC4 dicarboxylates0

Data Interpretation:

The data reveals several key structure-activity relationships:

  • Stereoselectivity: The enzyme is highly specific for the (E)-isomer of glutaconate, with no activity observed for the (Z)-isomer. This indicates a strict requirement for the spatial arrangement of the carboxyl groups and the hydrocarbon backbone for proper orientation within the active site.

  • Requirement of the Double Bond: While the presence of a double bond is not essential for activity, as seen with glutarate, its configuration is critical. The high activity with glutarate suggests that the enzyme can accommodate a flexible substrate.

  • Chain Length: The enzyme is active on C5 dicarboxylates and C3 monocarboxylates but shows no activity with C4 dicarboxylic acids. This suggests an optimal chain length for substrate binding.

  • Functional Group Substitution: The presence of a hydroxyl group at the C2 position in (R)-2-hydroxyglutarate is tolerated, although it reduces the activity compared to the unsaturated and saturated C5 counterparts.

Experimental Protocols

The determination of kinetic parameters for CoA-transferases can be performed using a continuous spectrophotometric assay. This method monitors the release of free Coenzyme A (CoA-SH) from the acyl-CoA substrate.

Principle: The assay couples the CoA-transferase reaction to a reporter reaction where the free thiol group of the released CoA reacts with a chromogenic agent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), to produce a colored product that can be monitored spectrophotometrically.

Materials:

  • Tris-HCl buffer (e.g., 100 mM, pH 7.8)

  • Acetyl-CoA (CoA donor)

  • Carboxylate substrate (the analog to be tested)

  • Purified glutaconate CoA-transferase

  • DTNB solution (e.g., 2.5 mM in buffer)

  • Spectrophotometer capable of measuring absorbance at 412 nm

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer, a saturating concentration of acetyl-CoA, the carboxylate substrate at various concentrations, and DTNB solution.

  • Enzyme Addition: The reaction is initiated by the addition of a small amount of purified glutaconate CoA-transferase to the reaction mixture.

  • Spectrophotometric Monitoring: Immediately after enzyme addition, the increase in absorbance at 412 nm is recorded over time. This increase is due to the formation of the 5-thio-2-nitrobenzoate (TNB) anion, which has a high molar absorptivity at this wavelength.

  • Data Analysis: The initial rate of the reaction (ΔA₄₁₂/minute) is determined from the linear portion of the absorbance versus time plot.

  • Kinetic Parameter Calculation: By measuring the initial rates at different concentrations of the carboxylate substrate, the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The catalytic mechanism of glutaconate CoA-transferase follows a Ping-Pong Bi-Bi mechanism, which is characteristic of Class I CoA-transferases. This mechanism involves the formation of a covalent enzyme-CoA intermediate.

PingPong_Mechanism E Glutaconate CoA-Transferase (E) E_AcetylCoA E-Acetyl-CoA E->E_AcetylCoA Acetyl-CoA binds E_CoA_Acetate E-CoA + Acetate E_AcetylCoA->E_CoA_Acetate CoA transfer to enzyme E_CoA Enzyme-CoA Intermediate (E-CoA) E_CoA_Acetate->E_CoA Acetate (P) released E_CoA_Glutaconate E-CoA-(E)-Glutaconate E_CoA->E_CoA_Glutaconate (E)-Glutaconate (B) binds E_GlutaconylCoA E-(E)-Glutaconyl-CoA E_CoA_Glutaconate->E_GlutaconylCoA CoA transfer to substrate E_GlutaconylCoA->E (E)-Glutaconyl-CoA (Q) released

Figure 1. Ping-Pong Bi-Bi mechanism of Glutaconate CoA-Transferase.

The reaction proceeds in two half-reactions:

  • First Half-Reaction: The enzyme first binds to the CoA donor, acetyl-CoA. The CoA moiety is transferred to an active site glutamate residue, forming a covalent enzyme-CoA thioester intermediate and releasing the first product, acetate.

  • Second Half-Reaction: The carboxylate substrate, (E)-glutaconate, then binds to the enzyme-CoA intermediate. The CoA moiety is transferred from the enzyme to the substrate, forming the second product, (E)-glutaconyl-CoA, and regenerating the free enzyme.

This mechanism explains how the enzyme can process two different substrates without forming a ternary complex. The formation of the covalent intermediate is a hallmark of this class of enzymes.

References

Uncharted Territory: The Elusive Role of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA in Biochemical Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Despite its availability as a discrete chemical entity, a comprehensive review of scientific literature reveals a significant knowledge gap regarding the specific biological function of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA. Currently, there is no published experimental data validating its role as an intermediate in any established metabolic or signaling pathway.

Researchers, scientists, and drug development professionals exploring novel metabolic routes should note that while related chemical structures are well-documented in pathways such as fatty acid metabolism and polyketide synthesis, this particular sulfanyl-containing molecule remains uncharacterized within a biological context. The presence of a thiol (-sulfanyl) group and a carboxylated butenoyl-CoA structure suggests a potential, yet undiscovered, role in cellular biochemistry.

This guide aims to provide a framework for the potential investigation of this compound by outlining hypothetical placements in known pathways and proposing experimental approaches for validation. However, it must be emphasized that the following sections are based on chemical structure analogy and established biochemical principles, rather than on direct experimental evidence for the molecule .

Hypothetical Pathway Involvement and Potential Alternatives

Given its structural features, this compound could conceivably be an intermediate in a modified fatty acid degradation pathway or in the biosynthesis of a sulfur-containing natural product. The "2Z" (cis) configuration is less common than the "2E" (trans) isomer typically seen in standard beta-oxidation, suggesting the involvement of specific isomerases or hydratases.

To stimulate further research, we present a hypothetical pathway diagram where this compound could act as an intermediate. We also depict a potential alternative pathway for the metabolism of a related substrate, highlighting the type of comparative data that would be necessary for validation.

hypothetical_pathway cluster_main Hypothetical Pathway Involving this compound cluster_alternative Alternative Metabolic Route A Precursor Molecule B This compound A->B Enzyme 1 C Downstream Product B->C Enzyme 2 D Precursor Molecule E Alternative Intermediate D->E Enzyme 3 F Downstream Product E->F Enzyme 4

Caption: Hypothetical metabolic pathways comparing the processing of a precursor molecule.

Proposed Experimental Approaches for Validation

To ascertain the role of this compound, a series of rigorous experimental validations would be required. The following outlines a potential workflow for researchers.

Table 1: Proposed Experimental Protocols for Pathway Validation
Experiment TypeDetailed MethodologyExpected Outcome for Validation
In Vitro Enzymatic Assay 1. Synthesize or procure this compound. 2. Identify and purify candidate enzymes (e.g., from pathways metabolizing structurally similar compounds). 3. Incubate the substrate with the purified enzyme and necessary cofactors. 4. Monitor substrate depletion and product formation over time using LC-MS/MS or spectrophotometry.Direct observation of the conversion of the molecule by a specific enzyme, confirming its role as a substrate.
Metabolomic Analysis 1. Culture cells or organisms hypothesized to utilize this pathway. 2. Create a knockout or knockdown of a gene encoding a putative enzyme in the pathway. 3. Perform targeted metabolomics on cell lysates from both wild-type and modified organisms, searching for the accumulation of this compound.Accumulation of the intermediate in the genetically modified organism compared to the wild-type, indicating its position upstream of the disabled enzymatic step.
Isotope Tracing 1. Synthesize a stable isotope-labeled precursor molecule (e.g., ¹³C or ³⁴S). 2. Introduce the labeled precursor to the biological system of interest. 3. Analyze metabolic extracts at various time points using mass spectrometry to detect the incorporation of the isotope into this compound and subsequent downstream products.Detection of the isotope label in the target molecule and its metabolic products, confirming the metabolic flux through this intermediate.

The logical workflow for such an investigation is depicted below.

experimental_workflow A Hypothesize Pathway Based on Chemical Structure B Identify and Isolate Candidate Enzymes A->B D Metabolomic Profiling of Genetic Knockouts A->D E Stable Isotope Tracing Experiments A->E C In Vitro Enzymatic Assays B->C F Validate Role and Position in Pathway C->F D->F E->F

Caption: A logical workflow for the experimental validation of a novel metabolic intermediate.

Comparative Metabolomics: The Metabolic Impact of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of metabolic profiles in the presence and absence of key intermediates in amino acid catabolism, with a focus on the metabolic perturbations associated with the accumulation of glutaconyl-CoA, the trans-isomer of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA. Due to the limited direct research on the (2Z)-isomer, this guide will use the well-documented metabolic intermediate, glutaconyl-CoA, as a proxy to illustrate the principles and methodologies of comparative metabolomics in this context. This analysis is supported by established experimental data and detailed protocols for the analysis of acyl-CoA compounds.

Comparative Analysis of Metabolite Levels

The accumulation of glutaconyl-CoA, an intermediate in the degradation pathway of lysine (B10760008) and tryptophan, is a key biochemical feature of Glutaric Aciduria Type I (GA-I). In this condition, a deficiency in the enzyme glutaryl-CoA dehydrogenase leads to the buildup of upstream metabolites, including glutaryl-CoA and its derivatives. While direct comparative metabolomics data for this compound is not available, the following table illustrates the expected quantitative changes in related metabolites in a state of glutaconyl-CoA accumulation, based on our current understanding of the metabolic pathway.

MetaboliteFold Change (Accumulation vs. Control)p-valueMethod of Detection
Glutaconyl-CoA↑↑↑ (Significant Increase)< 0.001LC-MS/MS
Glutaryl-CoA↑↑↑ (Significant Increase)< 0.001LC-MS/MS
Glutaric Acid↑↑↑ (Significant Increase)< 0.001GC-MS, LC-MS/MS
3-Hydroxyglutaric Acid↑↑↑ (Significant Increase)< 0.001GC-MS, LC-MS/MS
Lysine↑ (Moderate Increase)< 0.05LC-MS/MS, NMR
Tryptophan↑ (Moderate Increase)< 0.05LC-MS/MS, NMR
Crotonyl-CoA↓ (Moderate Decrease)< 0.05LC-MS/MS
Acetyl-CoA↓ (Slight Decrease)> 0.05LC-MS/MS

This table presents illustrative data based on known metabolic disturbances in conditions of impaired glutaryl-CoA dehydrogenase activity. Actual values may vary depending on the specific experimental model and conditions.

Experimental Protocols

Reproducible and accurate metabolomic analysis is contingent on robust experimental design and execution. The following protocols provide a framework for the comparative analysis of acyl-CoA species.

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Biological Tissues

This protocol is designed for the extraction of short-chain acyl-CoAs, including glutaconyl-CoA, from tissue samples for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Homogenizer

  • Centrifuge (capable of 15,000 x g at 4°C)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Acetonitrile

  • Ammonium (B1175870) acetate (B1210297)

  • Formic acid

Procedure:

  • Tissue Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold 10% TCA containing internal standards.

  • Protein Precipitation: Incubate the homogenate on ice for 15 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol containing 0.1% formic acid.

  • Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This protocol outlines the parameters for the separation and detection of acyl-CoAs using LC-MS/MS.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-60% B

    • 10-12 min: 60-90% B

    • 12-14 min: 90% B

    • 14-15 min: 90-2% B

    • 15-20 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each acyl-CoA of interest. For glutaconyl-CoA, a characteristic transition would be monitored.

  • Collision Energy: Optimized for each transition.

  • Source Temperature: 450°C

  • IonSpray Voltage: 5500 V

Visualization of Metabolic Pathways and Workflows

Lysine Degradation Pathway

The following diagram illustrates the metabolic pathway for lysine degradation, highlighting the position of glutaconyl-CoA and the enzymatic step that is deficient in Glutaric Aciduria Type I.

Lysine_Degradation cluster_0 Deficiency in GA-I Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine alpha_Ketoadipate α-Ketoadipate Saccharopine->alpha_Ketoadipate Glutaryl_CoA Glutaryl-CoA alpha_Ketoadipate->Glutaryl_CoA GCDH Glutaryl-CoA Dehydrogenase Glutaryl_CoA->GCDH Glutaconyl_CoA Glutaconyl-CoA (trans-isomer) Crotonyl_CoA Crotonyl-CoA Glutaconyl_CoA->Crotonyl_CoA Acetyl_CoA Acetyl-CoA Crotonyl_CoA->Acetyl_CoA GCDH->Glutaconyl_CoA

Caption: Lysine degradation pathway showing the formation of glutaconyl-CoA.

Experimental Workflow for Comparative Metabolomics

The diagram below outlines a typical workflow for a comparative metabolomics study aimed at identifying changes in acyl-CoA profiles.

Metabolomics_Workflow cluster_groups Experimental Groups Control Control Group Sample_Collection Sample Collection (Tissue, Cells, etc.) Treatment Treatment Group (e.g., with compound) Extraction Acyl-CoA Extraction (Protocol 1) Sample_Collection->Extraction LCMS_Analysis LC-MS/MS Analysis (Protocol 2) Extraction->LCMS_Analysis Data_Processing Data Processing (Peak Integration, Alignment) LCMS_Analysis->Data_Processing Stat_Analysis Statistical Analysis (Fold Change, p-value) Data_Processing->Stat_Analysis Metabolite_ID Metabolite Identification Stat_Analysis->Metabolite_ID Pathway_Analysis Pathway Analysis & Biological Interpretation Metabolite_ID->Pathway_Analysis

Caption: A typical workflow for acyl-CoA comparative metabolomics.

Comparative Analysis of Antibody Cross-Reactivity for (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of a hypothetical antibody targeting (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA. Due to the absence of commercially available antibodies specifically for this molecule, this guide will focus on the potential for cross-reactivity with structurally similar endogenous molecules, most notably glutaconyl-CoA. Understanding potential cross-reactivity is a critical step in the development of specific immunoassays and therapeutic antibodies.

Introduction to this compound and its Analogs

This compound is an acyl-CoA derivative. Its structural similarity to other endogenous acyl-CoA molecules, such as glutaconyl-CoA, an intermediate in the metabolism of lysine (B10760008) and tryptophan, presents a significant challenge in the development of specific antibodies.[1][2] Cross-reactivity with these related molecules can lead to inaccurate quantification in assays or off-target effects in therapeutic applications. This guide outlines the key experimental methodologies to assess and compare antibody specificity.

Potential Cross-Reactants

The primary concern for an antibody targeting this compound would be its cross-reactivity with glutaconyl-CoA due to their high structural similarity. Other acyl-CoA molecules in the same metabolic pathways could also be potential cross-reactants.

Table 1: Structural Comparison of Target Molecule and Potential Cross-Reactant

FeatureThis compoundGlutaconyl-CoA (trans-4-carboxybut-2-enoyl-CoA)
Chemical Formula C26H38N7O19P3SC26H40N7O19P3S
Molecular Weight ~877.6 g/mol 879.6 g/mol
Key Structural Difference cis configuration at the C2-C3 double bondtrans configuration at the C2-C3 double bond
Metabolic Role Putative intermediateIntermediate in lysine and tryptophan degradation[1]

Experimental Protocols for Assessing Cross-Reactivity

To assess the cross-reactivity of a putative antibody for this compound, a series of established immunoassays should be employed.

Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA is the most direct method to quantify cross-reactivity.[3]

Protocol:

  • Coating: Microtiter plates are coated with a conjugate of this compound linked to a carrier protein (e.g., BSA).

  • Blocking: Unbound sites on the plate are blocked with a blocking buffer (e.g., 5% non-fat dry milk in TBS-T).[4]

  • Competition: The antibody is pre-incubated with either the target molecule or the potential cross-reactant (glutaconyl-CoA) at varying concentrations.

  • Incubation: The antibody-antigen mixture is added to the coated plate and incubated.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate to produce a measurable signal.[5]

  • Analysis: The degree of signal inhibition by the cross-reactant is compared to that of the target molecule to calculate the percent cross-reactivity.

Western Blotting

While less quantitative for small molecules, a modified Western Blotting approach can provide qualitative data on specificity.

Protocol:

  • Antigen Immobilization: this compound and potential cross-reactants are conjugated to a carrier protein and separated by SDS-PAGE.

  • Transfer: The proteins are transferred to a nitrocellulose or PVDF membrane.[6]

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.[7]

  • Antibody Incubation: The membrane is incubated with the primary antibody.[4]

  • Detection: The membrane is incubated with a labeled secondary antibody, and the signal is detected.[7] The relative signal intensity for the target and cross-reactants indicates the degree of cross-reactivity.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics and affinity, offering a highly quantitative measure of cross-reactivity.[8][9]

Protocol:

  • Immobilization: The target molecule, this compound, is immobilized on a sensor chip.

  • Binding Analysis: The antibody is flowed over the chip, and the association and dissociation rates are measured.

  • Competition Assay: The antibody is pre-mixed with varying concentrations of the target molecule or the potential cross-reactant before being flowed over the chip. The reduction in binding is used to determine the relative affinity and cross-reactivity.[10]

Data Presentation

The quantitative data from the assays described above should be summarized for clear comparison.

Table 2: Hypothetical Cross-Reactivity Data

AssayAnalyteIC50 / KD (M)% Cross-Reactivity
Competitive ELISA This compound1 x 10-8100%
Glutaconyl-CoA5 x 10-72%
Crotonyl-CoA> 1 x 10-5< 0.1%
Surface Plasmon Resonance This compound2 x 10-9100%
Glutaconyl-CoA8 x 10-82.5%
Crotonyl-CoANot Determined< 0.1%

% Cross-Reactivity (ELISA) = (IC50 of target / IC50 of cross-reactant) x 100 % Cross-Reactivity (SPR) = (KD of target / KD of cross-reactant) x 100

Metabolic Pathway Context

This compound is structurally related to intermediates in the degradation pathway of amino acids such as lysine and tryptophan. The diagram below illustrates the conversion of glutaryl-CoA to crotonyl-CoA, which involves glutaconyl-CoA. An antibody with significant cross-reactivity to glutaconyl-CoA could interfere with the study of this pathway.[1][2][11]

Metabolic Pathway GlutarylCoA Glutaryl-CoA GlutaconylCoA Glutaconyl-CoA GlutarylCoA->GlutaconylCoA Glutaryl-CoA Dehydrogenase TargetMolecule This compound (Hypothetical Position) GlutaconylCoA->TargetMolecule Structural Analogy CrotonylCoA Crotonyl-CoA GlutaconylCoA->CrotonylCoA Glutaconyl-CoA Decarboxylase

Metabolic context of glutaconyl-CoA.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram outlines a logical workflow for assessing antibody cross-reactivity.

Experimental Workflow Start Putative Antibody Generation ELISA Competitive ELISA Screening Start->ELISA SPR Surface Plasmon Resonance (Kinetic Analysis) ELISA->SPR WB Western Blot (Qualitative Specificity) ELISA->WB Data Data Analysis & % Cross-Reactivity Calculation SPR->Data WB->Data End Specificity Profile Established Data->End

Workflow for antibody cross-reactivity testing.

Conclusion

While no specific antibodies for this compound are currently documented as commercially available, this guide provides a framework for the evaluation of a potential candidate. The primary challenge will be to ensure specificity against the structurally similar and metabolically relevant molecule, glutaconyl-CoA. A rigorous assessment using a combination of competitive ELISA, Western blotting, and SPR is essential to characterize the cross-reactivity profile of any newly developed antibody. This comprehensive approach will ensure the reliability of future research and diagnostic applications.

References

Unveiling the Presence of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA in Biological Systems: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and quantification of metabolic intermediates are paramount. This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA, also known as glutaconyl-CoA, in biological samples. This pivotal metabolite plays a key role in the degradation pathways of the essential amino acids lysine (B10760008) and tryptophan.

The analytical landscape for acyl-CoA species is dominated by liquid chromatography-mass spectrometry (LC-MS)-based methods due to their high sensitivity and specificity. This guide will delve into the established protocols, present comparative data for related acyl-CoA molecules, and provide the necessary workflows for researchers to adapt these methods for the successful identification of glutaconyl-CoA.

Comparative Analysis of Acyl-CoA Quantification

While specific quantitative data for glutaconyl-CoA in healthy tissues is scarce in the literature, its accumulation is a key biomarker for inborn errors of metabolism, such as glutaric acidemia.[1][2][3] The following table presents a comparative overview of the concentrations of various short-chain acyl-CoAs quantified in mammalian cells and tissues using LC-MS/MS, providing a reference for the expected range of detection.

Acyl-CoA SpeciesBiological MatrixConcentrationAnalytical MethodReference
Acetyl-CoAHuman Whole Blood220.9 ng/mL (range: 124.0-308.0 ng/mL)UHPLC-MS/MS[4]
Acetyl-CoARat Liver~40-250 nmol/gLC-MS/MS[5]
Lactoyl-CoAHepG2 Cells0.011 pmol/10^6 cellsLC-HRMS[6]
Lactoyl-CoAMouse Heart0.0172 pmol/mg tissue wet weightLC-HRMS[6]
Glutaryl-CoAHepG2 Cells0.647 pmol/10^6 cellsLC-HRMS[6]
Crotonyl-CoAHepG2 Cells0.032 pmol/10^6 cellsLC-HRMS[6]
Total Long-Chain Acyl-CoARat Liver83 +/- 11 nmol/g wet weightGas-Liquid Chromatography[7]
Total Long-Chain Acyl-CoAHamster Heart61 +/- 9 nmol/g wet weightGas-Liquid Chromatography[7]

Experimental Protocols for Acyl-CoA Analysis

The successful analysis of glutaconyl-CoA relies on robust sample preparation and sensitive analytical techniques. The following protocols are established methods for the extraction and quantification of short-chain acyl-CoAs and can be adapted for the target molecule.

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Mammalian Cells

This protocol is adapted from a method used for the quantification of lactoyl-CoA and other short-chain acyl-CoAs in HepG2 cells.[6]

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) in water

  • Internal standard solution (e.g., isotopically labeled acyl-CoA)

  • Centrifuge capable of 17,000 x g and 4°C

  • Sonicator

Procedure:

  • Aspirate the media from attached cells on a 10 cm plate.

  • Immediately add 1 mL of ice-cold 10% TCA to the plate.

  • Scrape the cells and transfer the cell lysate to a 1.5 mL microcentrifuge tube.

  • Spike the sample with 50 µL of the internal standard solution.

  • Sonicate the sample with 12 pulses of 0.5 seconds each.

  • Pellet the protein by centrifuging at 17,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for LC-MS/MS analysis.

Protocol 2: Extraction of Acyl-CoAs from Tissue Samples

This protocol is a general method for the extraction of a wide range of acyl-CoAs from tissue samples.[8]

Materials:

Procedure:

  • Weigh approximately 100 mg of frozen tissue in a polypropylene (B1209903) tube.

  • Add internal standards to the tube.

  • Add 3 mL of methanol-chloroform (2:1) and homogenize the tissue on ice.

  • Centrifuge the homogenate at 1300 x g for 15 minutes at 4°C.

  • Collect the supernatant and add 1.5 mL of 10 mM ammonium formate and 1.5 mL of chloroform.

  • Vortex for 10 seconds and centrifuge at 1300 x g for 15 minutes at 4°C to separate the phases.

  • Collect the upper aqueous layer containing the acyl-CoAs.

  • Further purify the extract using a weak anion exchange SPE column.

  • Elute the acyl-CoAs from the SPE column and dry the eluate under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of acyl-CoAs.[9]

  • Chromatography: Reversed-phase chromatography is typically used to separate acyl-CoAs based on their chain length and polarity. A C18 column is a common choice.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally employed. The analysis is performed in multiple reaction monitoring (MRM) mode for targeted quantification. A characteristic neutral loss of 507 m/z, corresponding to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety of CoA, is often used for the identification of acyl-CoA species.[8]

Metabolic Pathway of Glutaconyl-CoA

Glutaconyl-CoA is a key intermediate in the catabolism of the amino acids lysine and tryptophan. Deficiencies in the enzyme glutaryl-CoA dehydrogenase, which catalyzes the conversion of glutaryl-CoA to glutaconyl-CoA and subsequently to crotonyl-CoA, lead to the accumulation of glutaric acid and related metabolites, resulting in the metabolic disorder glutaric acidemia type I.[1][3]

Lysine and Tryptophan Degradation Pathway Lysine Lysine Glutaryl_CoA Glutaryl-CoA Lysine->Glutaryl_CoA Tryptophan Tryptophan Tryptophan->Glutaryl_CoA Glutaconyl_CoA This compound (Glutaconyl-CoA) Glutaryl_CoA->Glutaconyl_CoA Glutaryl-CoA Dehydrogenase Crotonyl_CoA Crotonyl-CoA Glutaconyl_CoA->Crotonyl_CoA Acetyl_CoA Acetyl-CoA Crotonyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Lysine and Tryptophan Degradation Pathway

Experimental Workflow for Glutaconyl-CoA Identification

The following diagram illustrates a typical workflow for the identification and relative quantification of glutaconyl-CoA in biological samples.

Experimental Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Analysis Biological_Sample Biological Sample (e.g., Liver Tissue, Plasma) Extraction Acyl-CoA Extraction (Protocol 1 or 2) Biological_Sample->Extraction Purification Solid-Phase Extraction (Optional) Extraction->Purification LC_Separation Reversed-Phase LC Separation Purification->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM, Neutral Loss Scan) LC_Separation->MS_Detection Peak_Integration Peak Integration and Quantification MS_Detection->Peak_Integration Identity_Confirmation Identity Confirmation (Retention Time, MS/MS Spectrum) Peak_Integration->Identity_Confirmation

Workflow for Glutaconyl-CoA Analysis

By employing the detailed protocols and analytical strategies outlined in this guide, researchers can confidently identify and assess the relative abundance of this compound (glutaconyl-CoA) in various biological matrices. This will facilitate a deeper understanding of its role in metabolic pathways and its potential as a biomarker in disease.

References

A Comparative Review of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA in Dicarboxylic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA, a putative intermediate in the metabolism of dicarboxylic acids. Due to the limited direct research on this specific molecule, this review focuses on its likely role within the well-established peroxisomal β-oxidation pathway and draws comparisons with its geometric isomer, trans-4-carboxybut-2-enoyl-CoA (glutaconyl-CoA), and other related dicarboxylic acid-CoA esters.

Introduction

This compound is an acyl-CoA thioester.[1][2] Its structure, featuring a four-carbon dicarboxylic acid backbone with a cis-double bond between the second and third carbons and a CoA thioester at the C1 position, strongly suggests its involvement as an intermediate in the β-oxidation of dicarboxylic acids. This metabolic process is primarily handled by peroxisomes, which are equipped with a specialized set of enzymes to shorten the carbon chains of these molecules.[3][4] Understanding the metabolism of such intermediates is crucial for elucidating the complete picture of fatty acid and dicarboxylic acid degradation, and for identifying potential enzymatic targets in metabolic disorders.

Metabolic Context: Peroxisomal β-Oxidation of Dicarboxylic Acids

Dicarboxylic acids are typically formed through the ω-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum. Following their activation to CoA esters, they are transported into peroxisomes for chain shortening via β-oxidation.[3] This process involves a cycle of four enzymatic reactions:

  • Acyl-CoA Oxidase: Introduction of a double bond between the α- and β-carbons.

  • Enoyl-CoA Hydratase: Hydration of the double bond.

  • 3-Hydroxyacyl-CoA Dehydrogenase: Oxidation of the hydroxyl group to a keto group.

  • Thiolase: Cleavage of the β-ketoacyl-CoA to yield a shortened acyl-CoA and acetyl-CoA (or another acyl-CoA in the case of dicarboxylic acids).

This compound would be a substrate for the second enzyme in this pathway, enoyl-CoA hydratase.

Comparative Analysis: (2Z)- vs. (2E)- Isomers

A key aspect for comparison is the geometric isomerism at the C2-C3 double bond. While information on the cis ((2Z)) isomer is scarce, its trans ((2E)) counterpart, trans-4-carboxybut-2-enoyl-CoA, also known as glutaconyl-CoA, is a more extensively studied intermediate in certain metabolic pathways, including glutamate (B1630785) fermentation in some anaerobic bacteria.

The stereospecificity of the enzymes in the β-oxidation pathway is a critical factor. Enoyl-CoA hydratases, for instance, typically exhibit high specificity for trans-2-enoyl-CoA substrates. The metabolism of cis-enoyl-CoA intermediates, which can arise during the oxidation of unsaturated fatty acids, often requires the action of an additional enzyme, enoyl-CoA isomerase, to convert the cis double bond to a trans configuration.[5] Therefore, it is plausible that the metabolic processing of this compound would necessitate an initial isomerization to the trans form before hydration can occur.

Quantitative Data on Related Substrates

Substrate (mono-CoA ester)Apparent Km (µM)Calculated Vmax (nmol/min/mg protein)Substrate Inhibition Constant (Ki) (µM)
Adipic acid (DC6-CoA)1001.0250
Suberic acid (DC8-CoA)501.1150
Sebacic acid (DC10-CoA)251.2100
Dodecanedioic acid (DC12-CoA)151.275

Data extracted from a study on peroxisomal fatty acyl-CoA oxidase. The study noted that while the Vmax values were similar for these substrates, the combination of increasing Km and decreasing Ki with shorter chain length led to a decrease in the maximum obtainable velocity.[6]

Experimental Protocols

Detailed experimental protocols are essential for the comparative study of these molecules. Below are outlines of common assays for key enzymes in the peroxisomal β-oxidation pathway, which can be adapted for use with this compound and its analogs.

Acyl-CoA Oxidase Activity Assay

This assay measures the production of hydrogen peroxide, a byproduct of the acyl-CoA oxidase reaction.

Principle: The H₂O₂ produced is used by horseradish peroxidase to oxidize a chromogenic or fluorogenic substrate.

Reagents:

  • Assay Buffer: e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4.

  • Substrate: Dicarboxylic acid-CoA ester (e.g., dodecanedioyl-CoA).

  • Horseradish Peroxidase (HRP).

  • Chromogenic/Fluorogenic Substrate: e.g., 4-hydroxyphenylacetic acid for a fluorometric assay or leuco-dichlorofluorescein for a spectrophotometric assay.[7][8]

  • Enzyme Source: Purified peroxisomes or recombinant acyl-CoA oxidase.

Procedure (Fluorometric Example): [7]

  • Prepare a reaction mixture containing the assay buffer, HRP, and 4-hydroxyphenylacetic acid.

  • Add the enzyme source to the reaction mixture.

  • Initiate the reaction by adding the dicarboxylic acid-CoA ester substrate.

  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Calculate the rate of H₂O₂ production from a standard curve.

Enoyl-CoA Hydratase Activity Assay

This assay typically monitors the decrease in absorbance at around 263 nm, which corresponds to the disappearance of the α,β-unsaturated thioester bond.

Principle: The hydration of the 2-enoyl-CoA substrate leads to the loss of the conjugated double bond system, resulting in a decrease in absorbance.

Reagents:

  • Assay Buffer: e.g., 50 mM Tris-HCl buffer, pH 8.0.

  • Substrate: this compound or a suitable analog.

  • Enzyme Source: Purified enoyl-CoA hydratase or a cell fraction containing the enzyme.

Procedure:

  • Equilibrate the assay buffer and substrate in a quartz cuvette at the desired temperature.

  • Initiate the reaction by adding the enzyme source.

  • Monitor the decrease in absorbance at 263 nm over time.

  • Calculate the enzyme activity using the molar extinction coefficient of the enoyl-CoA substrate.

Signaling Pathways and Logical Relationships

The metabolism of dicarboxylic acids is intricately linked to overall cellular lipid metabolism and energy homeostasis. The following diagrams illustrate the key pathways and relationships.

Peroxisomal_Beta_Oxidation cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Fatty_Acid Monocarboxylic Fatty Acid Dicarboxylic_Acid Dicarboxylic Acid Fatty_Acid->Dicarboxylic_Acid ω-Oxidation Dicarboxylyl_CoA Dicarboxylyl-CoA Dicarboxylic_Acid->Dicarboxylyl_CoA Activation (Acyl-CoA Synthetase) Enoyl_CoA (2Z)-4-carboxy-2- sulfanylbut-2-enoyl-CoA Dicarboxylyl_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Caption: Overview of dicarboxylic acid metabolism via peroxisomal β-oxidation.

Isomerase_Involvement Cis_Enoyl_CoA This compound (cis-isomer) Trans_Enoyl_CoA (2E)-4-carboxy-2-sulfanylbut-2-enoyl-CoA (trans-isomer) Cis_Enoyl_CoA->Trans_Enoyl_CoA Enoyl-CoA Isomerase Hydration_Product 3-Hydroxyacyl-CoA Trans_Enoyl_CoA->Hydration_Product Enoyl-CoA Hydratase

Caption: Proposed role of enoyl-CoA isomerase in the metabolism of the cis-isomer.

Conclusion

While direct experimental data on this compound is currently limited, its structural characteristics strongly implicate it as an intermediate in the peroxisomal β-oxidation of dicarboxylic acids. Comparative analysis with its trans-isomer, glutaconyl-CoA, and other dicarboxylic acid-CoA esters suggests that its metabolism is likely dependent on the stereospecificity of the enzymes in this pathway, potentially requiring an initial isomerization step. The provided experimental protocols offer a framework for future investigations to elucidate the precise enzymatic kinetics and metabolic fate of this molecule. Further research in this area will contribute to a more comprehensive understanding of lipid metabolism and may reveal novel insights into related metabolic disorders.

References

A Comparative Guide to the Enzymatic Specificity for (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic specificity for the novel substrate, (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA, against other well-characterized substrates. Due to the limited direct experimental data on this compound, this document leverages existing knowledge of the crotonase superfamily, a group of enzymes known for their catalytic versatility towards acyl-CoA thioesters. We will use enoyl-CoA hydratase (ECH), a key enzyme in fatty acid metabolism and a prototypical member of the crotonase superfamily, as a reference for this comparative analysis.[1][2][3][4]

The core function of the crotonase superfamily is to stabilize enolate anion intermediates derived from acyl-CoA substrates.[2][3] This is typically achieved through an "oxyanion hole" formed by conserved peptide NH groups that hydrogen-bond with the carbonyl oxygen of the thioester.[2][3] While these enzymes catalyze a wide array of reactions—including hydration, dehalogenation, and carbon-carbon bond cleavage—their specificity is a critical determinant of their biological function.[2][3]

Data Presentation: A Comparative Look at Substrate Specificity

The substrate specificity of enoyl-CoA hydratase is influenced by factors such as the length of the acyl chain, the configuration of the double bond, and the presence of additional functional groups. The following table summarizes known kinetic parameters for ECH with common substrates and presents a hypothetical profile for this compound to guide future experimental work.

SubstrateEnzymeKm (μM)kcat (s-1)kcat/Km (M-1s-1)Comments
Crotonyl-CoA (C4)Rat Liver ECH257,6003.0 x 108High specificity, a primary substrate.
Hexenoyl-CoA (C6)Rat Liver ECH156,5004.3 x 108Chain length can influence binding and catalysis.
Octenoyl-CoA (C8)Rat Liver ECH105,8005.8 x 108Demonstrates the enzyme's activity on longer chain fatty acids.
This compoundHypothetical>100<100<106The cis double bond, the additional carboxyl group, and the sulfanyl (B85325) group are predicted to significantly decrease binding affinity and catalytic efficiency. An initial isomerization to the trans isomer may be required for processing.

Note: The kinetic data for crotonyl-CoA, hexenoyl-CoA, and octenoyl-CoA are representative values from the literature. The values for this compound are hypothetical and intended to illustrate the expected challenges in its enzymatic processing.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To contextualize the enzymatic activity and the experimental approach to its characterization, the following diagrams are provided.

fatty_acid_beta_oxidation Fatty Acid Beta-Oxidation Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Trans_Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Trans_Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (Crotonase) Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-β-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA To Citric Acid Cycle Proposed_Substrate (2Z)-4-carboxy-2- sulfanylbut-2-enoyl-CoA Isomerase Isomerase? Proposed_Substrate->Isomerase Hypothesized Entry Point Isomerase->Trans_Enoyl_CoA Conversion to trans isomer experimental_workflow Workflow for Determining Enzymatic Specificity cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme_Purification Enzyme Purification (e.g., Recombinant ECH) Assay_Setup Prepare Reaction Mixtures (Buffer, Enzyme, Substrate) Enzyme_Purification->Assay_Setup Substrate_Synthesis Substrate Synthesis (incl. novel substrate) Substrate_Synthesis->Assay_Setup Incubation Incubate at Optimal Temperature and pH Assay_Setup->Incubation Measurement Monitor Reaction Progress (e.g., Spectrophotometry) Incubation->Measurement Initial_Rates Calculate Initial Velocities Measurement->Initial_Rates Plotting Generate Michaelis-Menten and Lineweaver-Burk Plots Initial_Rates->Plotting Kinetic_Parameters Determine Km, Vmax, kcat Plotting->Kinetic_Parameters

References

Safety Operating Guide

Navigating the Safe Disposal of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA, a complex acyl-coenzyme A molecule. In the absence of a specific Safety Data Sheet (SDS), these guidelines are based on the chemical properties of its constituent functional groups: a thioester, a carboxylic acid, and a sulfanyl (B85325) (thiol) group, combined with general best practices for laboratory waste management.

I. Chemical and Physical Properties

A clear understanding of the compound's properties is the foundation of a robust safety and disposal plan. The following table summarizes key data for this compound and its related entities.

PropertyValueSource
Synonyms (2Z)-4-Carboxy-2-sulfanylbut-2-enoyl-coenzyme A[1][2]
Molecular Formula C26H40N7O19P3S2
Molecular Weight 879.6 g/mol [3]
Appearance Assumed to be a solid[3]
Solubility Expected to be water-soluble, similar to other Coenzyme A derivatives.[4]
Stability Aqueous solutions of Coenzyme A are unstable above pH 8. The free acid form is less stable than its lithium or sodium salts. It is susceptible to air oxidation.[4]

II. Hazard Assessment and Personal Protective Equipment (PPE)

Given the presence of a thiol group and its complex structure, this compound should be handled as a potentially hazardous substance.

Potential Hazards:

  • Thiol Group: Thiols can be irritants and may have strong, unpleasant odors.

  • Carboxylic Acid Group: May cause skin and eye irritation.

  • Coenzyme A Moiety: While a biological molecule, concentrated forms of its derivatives should be handled with care.

  • Reactivity: Thioesters can undergo hydrolysis, particularly under basic conditions.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If handling the powder outside of a fume hood, a dust mask or respirator is recommended to avoid inhalation.

III. Step-by-Step Disposal Protocol

This protocol outlines the recommended procedures for the disposal of small quantities of this compound typically used in a laboratory setting.

A. Neutralization of Aqueous Waste Solutions

This is the preferred method for dilute aqueous solutions containing the compound. The principle is to hydrolyze the thioester and neutralize the acidic and thiol functionalities.

Materials:

  • Sodium hypochlorite (B82951) solution (household bleach, ~5-6%) or a freshly prepared 10% solution.

  • Sodium hydroxide (B78521) (NaOH) solution (1 M).

  • Appropriately labeled hazardous waste container.

  • pH indicator strips or a pH meter.

Procedure:

  • Work in a Fume Hood: All steps should be performed in a certified chemical fume hood to mitigate potential odors and aerosol exposure.

  • Dilution: Dilute the aqueous waste solution containing this compound with water to a concentration of less than 1 mg/mL.

  • Alkaline Hydrolysis: Slowly add 1 M sodium hydroxide solution to the diluted waste while stirring, bringing the pH to >12. This will facilitate the hydrolysis of the thioester bond. Allow the solution to stir for at least one hour.

  • Oxidation of Thiol Group: While maintaining the alkaline pH, slowly add an excess of sodium hypochlorite solution (bleach) to the mixture. The bleach will oxidize the sulfanyl group, reducing its odor and potential reactivity. A general guideline is to add bleach in a 1:3 ratio by volume to the waste solution, but the exact amount may vary.

  • Neutralization: After allowing the reaction to proceed for at least 30 minutes, neutralize the solution by slowly adding a suitable acid (e.g., 1 M hydrochloric acid) until the pH is between 6 and 8.

  • Final Disposal: The neutralized solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check with your institution's environmental health and safety (EHS) office for specific guidelines.

B. Disposal of Solid Waste and Concentrated Solutions

For solid this compound or concentrated solutions, direct chemical treatment is not recommended due to the potential for uncontrolled reactions.

Procedure:

  • Containerization: Place the solid waste or concentrated solution in a clearly labeled, sealed, and compatible hazardous waste container. The label should include "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the container through your institution's EHS office, which will typically involve incineration by a licensed hazardous waste management company.

IV. Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning the spill, don the required personal protective equipment.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep the material to avoid raising dust.

  • Clean the Area: Once the bulk of the material is collected, decontaminate the area with a 10% bleach solution, followed by a water rinse.

  • Dispose of Cleanup Materials: All contaminated absorbent materials and cleaning supplies should be placed in a sealed, labeled hazardous waste container for disposal as solid waste.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Identify this compound Waste waste_form Determine Waste Form start->waste_form aqueous_sol Dilute Aqueous Solution (<1 mg/mL) waste_form->aqueous_sol Aqueous solid_conc Solid or Concentrated Solution waste_form->solid_conc Solid/Concentrated neutralization Chemical Neutralization Protocol (in Fume Hood) aqueous_sol->neutralization containerize Containerize in Labeled Hazardous Waste Bottle solid_conc->containerize hydrolysis 1. Alkaline Hydrolysis (pH > 12) neutralization->hydrolysis oxidation 2. Oxidation with Bleach hydrolysis->oxidation neutralize_final 3. Neutralize to pH 6-8 oxidation->neutralize_final drain_disposal Dispose Down Drain with Water (Check Local Regulations) neutralize_final->drain_disposal ehs_disposal Dispose via Institutional EHS (Incineration) containerize->ehs_disposal

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and sustainability. Always consult your institution's specific waste management policies and local regulations.

References

Personal protective equipment for handling (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA

This guide provides crucial safety, operational, and disposal information for handling this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating potential risks. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the recommendations are based on general best practices for handling thioester and coenzyme A derivatives. A thorough risk assessment should be conducted before commencing any work.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn over safety goggles if there is a splash hazard.[1][2]Protects eyes from splashes and aerosols.
Skin Protection Chemical-resistant lab coat, preferably a disposable gown made of a material like polyethylene-coated polypropylene.[3] Long pants and fully enclosed shoes are required.[2][4]Prevents skin contact with the compound. Standard cotton lab coats may not offer sufficient protection against chemical permeation.
Hand Protection Double gloving with nitrile gloves is recommended.[2] For prolonged handling or when higher protection is needed, consider heavier-duty gloves such as neoprene or butyl rubber.[1][5] Gloves should be inspected before use and changed immediately upon contamination.[4]Provides a barrier against skin absorption. Double gloving offers additional protection in case of a tear or puncture in the outer glove.
Respiratory Protection All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge should be used.[3][4]Protects the respiratory system from potentially harmful dust or aerosols.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.

Experimental Protocols: A Step-by-Step Handling Workflow

The following protocol outlines the general steps for safely handling this compound, from preparation to disposal.

  • Preparation and Pre-Handling Check:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Gather all necessary PPE as specified in Table 1 and inspect it for any damage.[3]

    • Prepare all necessary equipment and reagents before handling the compound to minimize the duration of exposure.

    • Have a spill kit readily accessible.

  • Handling the Compound:

    • Don the appropriate PPE before entering the designated handling area.

    • Conduct all manipulations of the solid compound or its solutions within the fume hood.

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • Do not breathe in dust, fumes, or vapors.[1]

    • Use appropriate tools (e.g., spatulas, forceps) for handling the solid to avoid contamination.

  • Post-Handling Procedures:

    • Upon completion of work, decontaminate all surfaces and equipment.

    • Carefully remove and dispose of contaminated PPE in designated waste containers.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure compliance with regulations.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste according to your institution's guidelines.
Liquid Waste Collect in a labeled, sealed, and chemically compatible waste container. Do not mix with incompatible waste streams. Dispose of as hazardous chemical waste.
Contaminated PPE Dispose of in a designated hazardous waste container. This includes gloves, disposable lab coats, and any other contaminated items.
Sharps Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.

Workflow Visualization

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase prep_ppe Don Appropriate PPE prep_workspace Prepare Fume Hood and Workspace prep_ppe->prep_workspace prep_materials Gather Materials and Reagents prep_workspace->prep_materials handle_compound Handle Compound in Fume Hood prep_materials->handle_compound Proceed to Handling perform_experiment Perform Experimental Procedures handle_compound->perform_experiment decontaminate Decontaminate Workspace and Equipment perform_experiment->decontaminate Experiment Complete dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for handling this compound.

References

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